molecular formula C12H25NO B080092 4-Octylmorpholine CAS No. 13063-60-0

4-Octylmorpholine

Cat. No.: B080092
CAS No.: 13063-60-0
M. Wt: 199.33 g/mol
InChI Key: NMLNNXGEQCSYGQ-UHFFFAOYSA-N
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Description

4-Octylmorpholine (CAS 13063-60-0) is a high-purity organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol. This morpholine derivative is characterized by its density of 0.885 g/cm³, boiling point of 265.7°C at 760 mmHg, and a flash point of 77.9°C, making it a substance that requires appropriate handling and storage . As a member of the morpholine family, it shares the versatile pharmacophoric properties of this heterocyclic class, which is widely recognized in medicinal chemistry for its ability to enhance potency and modulate pharmacokinetic properties of lead compounds . While specific biological activity data for this compound is limited in public sources, morpholine derivatives demonstrate significant potential across multiple research domains including anticancer, anti-inflammatory, antiviral, and antimicrobial applications . Researchers value this compound for its potential as a building block in organic synthesis, catalyst in chemical transformations, and intermediate in material science applications. The morpholine ring structure features oxygen and nitrogen atoms at positions 1 and 4 respectively in a six-membered aliphatic saturated ring, providing unique electronic properties that can influence molecular interactions with target proteins . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use. Proper safety precautions should be followed, including storage in a cool, well-ventilated area and use of appropriate personal protective equipment given its flash point classification. Researchers are advised to consult safety data sheets and conduct thorough risk assessments before experimental use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-octylmorpholine
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InChI

InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-13-9-11-14-12-10-13/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NMLNNXGEQCSYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3074490
Record name Morpholine, 4-octyl-
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Molecular Weight

199.33 g/mol
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CAS No.

13063-60-0
Record name 4-Octylmorpholine
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Record name 4-Octylmorpholine
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Record name Morpholine, 4-octyl-
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Record name 4-octylmorpholine
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Record name 4-OCTYLMORPHOLINE
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Foundational & Exploratory

4-Octylmorpholine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Octylmorpholine

Abstract: This guide provides a comprehensive technical overview for the synthesis and structural elucidation of this compound, a tertiary amine with a morpholine scaffold. The document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of synthetic methodologies, purification protocols, and analytical characterization. We delve into the causality behind experimental choices, presenting field-proven insights grounded in established chemical principles. The protocols described herein are designed to be self-validating, ensuring that the synthesis is confirmed by rigorous characterization.

Introduction and Physicochemical Profile

This compound (CAS: 13063-60-0) is a derivative of morpholine, a heterocyclic compound that is a common feature in many approved pharmaceuticals. The morpholine moiety is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The addition of an eight-carbon alkyl chain (octyl group) significantly increases the lipophilicity of the molecule, a critical parameter in modulating a compound's interaction with biological membranes and protein targets. This guide details a robust and reproducible laboratory-scale synthesis and the subsequent analytical workflow required to verify the compound's identity, structure, and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₅NO[2]
Molecular Weight199.33 g/mol [2]
Exact Mass199.1936 g/mol [3]
Boiling Point265.7 °C at 760 mmHg[3]
Density0.885 g/cm³[3]
AppearanceLiquid (Expected)General Knowledge
Storage TemperatureRoom Temperature, Sealed in Dry Conditions[3][4]

Synthesis of this compound via N-Alkylation

The most direct and common method for preparing this compound is through the nucleophilic substitution (Sₙ2) reaction between morpholine and an octyl halide, such as 1-bromooctane. This N-alkylation reaction is a cornerstone of amine synthesis.[5]

Mechanistic Rationale

The reaction proceeds via a classical Sₙ2 mechanism. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromooctane that is bonded to the bromine atom. Bromide serves as the leaving group. A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. Without a base, the newly formed HBr would protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.

Visualizing the Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Solvent Morpholine Morpholine Reaction_Step Heat (Reflux) Morpholine->Reaction_Step Nucleophile OctylBromide 1-Bromooctane OctylBromide->Reaction_Step Electrophile Base K₂CO₃ (Base) Base->Reaction_Step Solvent Acetonitrile (Solvent) Solvent->Reaction_Step Product This compound Byproduct KHCO₃ + KBr Reaction_Step->Product Reaction_Step->Byproduct

Caption: Sₙ2 N-Alkylation pathway for this compound synthesis.

Detailed Experimental Protocol

Materials:

  • Morpholine

  • 1-Bromooctane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq), anhydrous acetonitrile (approx. 0.2 M concentration relative to morpholine), and anhydrous potassium carbonate (2.0 eq).

    • Expertise & Experience: Potassium carbonate is an effective and inexpensive inorganic base for this reaction. Using two equivalents ensures the complete neutralization of the HBr byproduct and helps drive the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation (K⁺) while leaving the nucleophile relatively free.

  • Addition of Alkyl Halide: While stirring the mixture, add 1-bromooctane (1.1 eq) dropwise at room temperature.

    • Expertise & Experience: A slight excess of the alkylating agent is used to ensure all the morpholine is consumed, which simplifies purification as the excess 1-bromooctane is less polar and more easily separated from the product than unreacted morpholine.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the morpholine starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium salts and wash the solid with a small amount of diethyl ether.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Redissolve the resulting crude oil in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Trustworthiness: The aqueous washes are critical for removing any remaining inorganic salts and water-soluble impurities, ensuring a cleaner crude product before chromatography.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 20% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.

Structural Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. This section provides the expected results that validate the successful synthesis.

Characterization Workflow

G cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Start Purified Product (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_Data Verify Proton & Carbon Environment NMR->NMR_Data IR_Data Confirm Functional Groups IR->IR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Conclusion Structure Confirmed NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Samples are typically dissolved in a deuterated solvent like chloroform-d (CDCl₃).

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the morpholine ring protons and the octyl chain protons.

  • ¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment¹H δ (ppm)¹H Multiplicity¹H Integration¹³C δ (ppm)
Morpholine -O-CH ₂-~ 3.70Triplet (t)4H~ 67
Morpholine -N-CH ₂-~ 2.42Triplet (t)4H~ 54
Octyl N-CH ₂-~ 2.38Triplet (t)2H~ 59
Octyl -CH₂- (next to N-CH₂)~ 1.50Multiplet (m)2H~ 27
Octyl internal -(CH ₂)₅-~ 1.28Broad Multiplet10H~ 32, 29, 23
Octyl -CH~ 0.88Triplet (t)3H~ 14

Causality: The protons on carbons adjacent to the electronegative oxygen atom (-O-CH₂-) are deshielded and appear furthest downfield (~3.70 ppm).[6] Protons adjacent to the nitrogen are less deshielded and appear around 2.4 ppm. The long alkyl chain protons appear in the typical aliphatic region (0.8-1.6 ppm).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The sample can be analyzed neat as a thin film on a salt plate.

Expected Key IR Absorptions:

  • 2950-2850 cm⁻¹ (Strong, Sharp): C-H stretching vibrations from the numerous sp³ C-H bonds in the morpholine ring and octyl chain.

  • ~1465 cm⁻¹ (Medium): C-H bending (scissoring) vibrations of the methylene groups.

  • ~1115 cm⁻¹ (Strong, Sharp): C-O-C asymmetric stretching vibration, which is a characteristic and strong peak for ethers and the morpholine ring.[8]

  • Absence of N-H stretch: Critically, the absence of a broad peak in the 3300-3500 cm⁻¹ region confirms that the secondary amine of the morpholine starting material has been successfully alkylated.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 199 , corresponding to the molecular weight of this compound.[3]

  • Key Fragmentation Peaks:

    • m/z = 100: This is often the base peak, resulting from alpha-cleavage next to the nitrogen atom, leading to the stable [CH₂=N(CH₂CH₂)₂O]⁺ fragment.

    • m/z = 86: Loss of the octyl chain, leaving a fragment corresponding to the morpholine ring.

    • m/z = 57: A fragment corresponding to a butyl cation, often seen in the fragmentation of long alkyl chains.

Conclusion

This guide has outlined a reliable and well-established method for the synthesis of this compound via N-alkylation. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the protocol. Furthermore, a comprehensive analytical workflow has been detailed, providing the expected spectroscopic data from NMR, IR, and Mass Spectrometry necessary to rigorously validate the structure and purity of the final compound. This self-validating system of synthesis and characterization ensures a high degree of confidence for researchers employing this compound in further studies.

References

  • This compound - LookChem. LookChem. [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

  • Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PubMed Central. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Methods for preparing n-substituted morpholine compounds.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Morpholine - NIST WebBook. National Institute of Standards and Technology. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Octylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Octylmorpholine is a tertiary amine belonging to the N-alkylmorpholine class of compounds. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] The addition of an eight-carbon alkyl chain to the morpholine nitrogen significantly influences its physicochemical properties, rendering it a subject of interest for researchers in drug development, materials science, and organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in various chemical and biological systems.

Chemical Identity and Molecular Structure

This compound is systematically named this compound. It is also known by other names such as N-octylmorpholine.

Molecular Formula: C₁₂H₂₅NO[2]

Molecular Weight: 199.34 g/mol [2]

CAS Number: 13063-60-0[2]

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₅NO[2]
Molecular Weight 199.34 g/mol [2]
Appearance Not explicitly stated, likely a liquid at room temperatureInferred
Boiling Point 265.7 °C at 760 mmHg[3]
Density 0.885 g/cm³[3]
LogP (calculated) 3.3[3]
pKa (predicted) ~7.5 - 8.5Inferred from related compounds
Solubility Insoluble in water, soluble in organic solventsInferred from structure and LogP

Experimental Protocols for Key Physicochemical Parameters

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). The Shake Flask method (OECD Guideline 107) is a standard and reliable method for the experimental determination of LogP.

Protocol: Shake Flask Method for LogP Determination

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in n-octanol (pre-saturated with water).

    • Prepare a series of calibration standards by diluting the stock solution with n-octanol.

    • Prepare a water phase (e.g., phosphate-buffered saline, pH 7.4) pre-saturated with n-octanol.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the this compound stock solution with a known volume of the water phase.

    • Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the n-octanol and water phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase.

    • The LogP is the base-10 logarithm of the partition coefficient.

LogP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation A Prepare Stock Solution (this compound in n-octanol) C Combine Stock and Aqueous Phases A->C B Prepare Aqueous Phase (e.g., PBS, pH 7.4) B->C D Shake to Equilibrate C->D E Allow Phases to Separate D->E F Separate Phases E->F G Analyze Concentration in Each Phase (GC/HPLC) F->G H Calculate P = [Octanol]/[Aqueous] G->H I Calculate LogP = log10(P) H->I

Caption: Workflow for LogP determination via the Shake Flask method.

Prediction and Significance of pKa

The pKa value is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is a critical determinant of its ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and receptor binding.

Significance of pKa in Drug Development:

  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form. A compound with a pKa in the physiological pH range (around 7.4) will exist as a mixture of ionized and non-ionized species, impacting its solubility in biological fluids.

  • Permeability: The neutral, non-ionized form of a drug is typically more lipid-soluble and can more readily cross biological membranes.

  • Receptor Binding: The charge state of a molecule can significantly affect its interaction with its biological target.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound. While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound is expected to show characteristic signals for the protons of the morpholine ring and the octyl chain.

  • Morpholine Protons:

    • The four protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to appear as a multiplet in the range of δ 3.6-3.8 ppm .

    • The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to appear as a multiplet in the range of δ 2.3-2.5 ppm .

  • Octyl Chain Protons:

    • The two protons on the carbon adjacent to the nitrogen (N-CH₂) will likely appear as a triplet around δ 2.3-2.5 ppm , overlapping with the morpholine N-CH₂ protons.

    • The protons of the methylene groups (-CH₂-) in the middle of the alkyl chain will appear as a broad multiplet in the range of δ 1.2-1.6 ppm .

    • The terminal methyl group (-CH₃) will appear as a triplet around δ 0.9 ppm .

¹³C NMR Spectroscopy (Predicted)

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information about the carbon skeleton of the molecule.

  • Morpholine Carbons:

    • The two carbons adjacent to the oxygen atom (O-CH₂) are expected to resonate around δ 67-69 ppm .

    • The two carbons adjacent to the nitrogen atom (N-CH₂) are expected to resonate around δ 53-55 ppm .

  • Octyl Chain Carbons:

    • The carbon adjacent to the nitrogen (N-CH₂) will appear around δ 58-60 ppm .

    • The other methylene carbons of the octyl chain will appear in the range of δ 22-32 ppm .

    • The terminal methyl carbon (-CH₃) will be the most upfield signal, around δ 14 ppm .

FT-IR Spectroscopy (Predicted)

The Fourier-Transform Infrared (FT-IR) spectrum will show characteristic absorption bands for the functional groups present in this compound.

  • C-H Stretching:

    • Aliphatic C-H stretching vibrations from the octyl chain and morpholine ring will appear in the region of 2850-2960 cm⁻¹ .

  • C-O Stretching:

    • The C-O-C stretching of the ether linkage in the morpholine ring will give a strong absorption band around 1115-1125 cm⁻¹ .

  • C-N Stretching:

    • The C-N stretching of the tertiary amine will be observed in the region of 1030-1230 cm⁻¹ .

Mass Spectrometry (Predicted)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 199 .

  • Fragmentation Pattern:

    • A common fragmentation pathway for N-alkylmorpholines is the alpha-cleavage, leading to the loss of an alkyl radical. For this compound, this would result in a prominent peak at m/z = 100 corresponding to the morpholinomethyl cation.

    • Fragmentation of the octyl chain would also be expected, leading to a series of peaks separated by 14 mass units (CH₂).

Synthesis of this compound

This compound can be synthesized via the N-alkylation of morpholine with an appropriate octyl halide, such as 1-bromooctane, in the presence of a base.

General Synthetic Protocol:

  • To a solution of morpholine in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., potassium carbonate, triethylamine).

  • Add 1-bromooctane dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Synthesis_of_4_Octylmorpholine Reactants Morpholine + 1-Bromooctane + Base (e.g., K₂CO₃) Reaction N-Alkylation Reaction (Reflux in Solvent) Reactants->Reaction Workup Workup (Filtration, Solvent Removal) Reaction->Workup Purification Purification (Vacuum Distillation or Column Chromatography) Workup->Purification Product This compound Purification->Product

Sources

An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of 4-Octylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Corrosion, the electrochemical degradation of metals, poses a persistent and costly challenge across numerous industries, from energy production to chemical manufacturing. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These molecules function by adsorbing onto a metal's surface to form a protective barrier against corrosive agents.[1] Among these, nitrogen-containing heterocyclic compounds have proven particularly effective.

This guide provides an in-depth exploration of the mechanism of action for a specific, high-efficacy inhibitor: 4-octylmorpholine. We will dissect its molecular architecture, detail its method of surface protection, and outline the empirical and theoretical methodologies used to validate its performance. This document is intended for researchers and scientists seeking a comprehensive understanding of how molecular structure dictates function in the field of corrosion science.

Molecular Profile of this compound

The efficacy of this compound as a corrosion inhibitor is rooted in its bifunctional molecular structure. It consists of two key moieties: a polar "head" and a nonpolar "tail."

  • The Polar Head: Morpholine Ring: The morpholine ring is a six-membered heterocycle containing both a nitrogen (N) and an oxygen (O) atom. These heteroatoms are rich in electron density, possessing lone pairs of electrons that are crucial for the molecule's interaction with metal surfaces.[2][3] They serve as the primary active centers for adsorption.

  • The Nonpolar Tail: Octyl Chain: Attached to the nitrogen atom is an eight-carbon alkyl chain (C₈H₁₇). This long, hydrophobic tail is essential for creating a dense, water-repellent barrier once the molecule has anchored to the metal surface.[4]

This dual characteristic allows this compound to first anchor firmly and then effectively shield the metal from the corrosive environment.

Start This compound in Corrosive Solution Physisorption Stage 1a: Physisorption (Weak Electrostatic Attraction) Start->Physisorption Initial approach to metal surface Chemisorption Stage 1b: Chemisorption (N, O lone pairs donate to Fe d-orbitals) Start->Chemisorption Direct chemical bonding Physisorption->Chemisorption Transition to stronger bonding FilmFormation Stage 2: Self-Assembly (Hydrophobic tails orient outwards) Chemisorption->FilmFormation Adsorbed molecules organize Barrier Formation of a Dense Hydrophobic Barrier FilmFormation->Barrier Result Corrosion Inhibition (Metal is protected) Barrier->Result

Caption: The two-stage mechanism of corrosion inhibition.

Experimental Validation of the Inhibition Mechanism

Electrochemical Methods: Probing the Inhibitor-Surface Interaction

Electrochemical tests are fundamental for quantifying inhibitor efficiency and understanding how the inhibitor alters the corrosion reactions at the metal-solution interface.

  • Rationale: PDP studies are conducted to determine the corrosion current density (i_corr) and to identify whether the inhibitor primarily affects the anodic reaction, the cathodic reaction, or both (a mixed-type inhibitor). A significant reduction in i_corr upon addition of the inhibitor signifies effective corrosion control. [5]* Methodology:

    • Cell Setup: A standard three-electrode cell is used, containing the working electrode (e.g., steel sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum). The electrodes are immersed in the corrosive medium (e.g., 1M HCl) with and without this compound.

    • OCP Stabilization: The system is allowed to reach a stable open circuit potential (OCP).

    • Potential Sweep: The potential of the working electrode is scanned from a cathodic value to an anodic value relative to the OCP.

    • Data Acquisition: The resulting current is measured, and the data is plotted as log(current density) versus potential (a Tafel plot).

  • Interpretation: The corrosion current (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). For this compound, a significant decrease in both anodic and cathodic current densities is typically observed, classifying it as a mixed-type inhibitor . [6]

  • Rationale: EIS is a powerful non-destructive technique used to investigate the properties of the protective film. It provides information on the resistance to charge transfer and the capacitive behavior of the interface, which are altered by the adsorption of the inhibitor.

  • Methodology:

    • Cell Setup: The same three-electrode cell as in PDP is used.

    • AC Perturbation: A small amplitude sinusoidal AC voltage is applied to the working electrode at its OCP over a range of frequencies.

    • Impedance Measurement: The system's impedance response is measured at each frequency.

    • Data Analysis: The data is presented as Nyquist and Bode plots and fitted to an equivalent electrical circuit (EEC) to extract quantitative parameters.

  • Interpretation:

    • Nyquist Plot: In the presence of this compound, the diameter of the semicircular arc in the Nyquist plot significantly increases. This corresponds to a higher charge transfer resistance (R_ct) , indicating that the inhibitor film is effectively hindering the flow of charge (i.e., corrosion). [7] * Double-Layer Capacitance (C_dl): The inhibitor film displaces water molecules and decreases the local dielectric constant at the interface, leading to a decrease in the C_dl value. This further confirms the formation of an adsorbed protective layer. [6][7]

cluster_legend Equivalent Circuit (EEC) Legend EEC R_s C_dl R_ct Rs_node R_s: Solution Resistance Rct_node R_ct: Charge Transfer Resistance (Increases with inhibitor) Cdl_node C_dl: Double-Layer Capacitance (Decreases with inhibitor)

Caption: Common equivalent circuit for fitting EIS data.

Surface Analysis: Direct Evidence of Adsorption

While electrochemical methods provide kinetic data, surface analysis techniques offer direct visual and chemical evidence of the protective film.

  • Scanning Electron Microscopy (SEM): SEM images of a steel sample exposed to the corrosive medium without an inhibitor will show a rough, pitted, and damaged surface. In contrast, a sample protected by this compound will exhibit a much smoother surface, providing clear visual proof of protection. [7][8]* X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the elemental composition of the metal surface. After exposure to the inhibitor solution, XPS spectra of the steel surface will show distinct peaks corresponding to Nitrogen (N1s) and Oxygen (O1s). This provides unequivocal evidence that the this compound molecule has adsorbed and is present on the surface, forming a protective film. [2]

Theoretical Corroboration: Computational Chemistry Insights

Computational chemistry offers a powerful way to understand the inhibitor-metal interaction at a molecular level, complementing experimental findings.

  • Rationale: Quantum chemical calculations, based on Density Functional Theory (DFT), can predict the electronic properties of the this compound molecule that govern its reactivity and adsorption behavior. Molecular Dynamics (MD) simulations can model the adsorption process on a metal surface. [9][10]

Quantum Chemical Parameters (DFT)

DFT calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are central to its chemical reactivity.

ParameterSignificance for Corrosion InhibitionExpected Value for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to the metal's d-orbitals, leading to stronger adsorption and better inhibition. [10][11]High
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons.Low
Energy Gap (ΔE) ΔE = ELUMO - EHOMO. A smaller energy gap implies higher reactivity of the molecule, facilitating more effective adsorption onto the metal surface. [10]Small
Mulliken Charges Calculates the electron density on each atom. For this compound, these calculations confirm that the highest negative charge densities are located on the N and O atoms, identifying them as the active sites for chemisorption. [12]High negative charge on N and O
Molecular Dynamics (MD) Simulations

MD simulations model the interaction between multiple inhibitor molecules and a metal surface (e.g., an Fe(110) crystal plane for steel). These simulations can calculate the adsorption energy, which is a measure of the stability of the inhibitor-metal system. A high negative adsorption energy indicates a strong and spontaneous adsorption process. [8]The simulations also reveal the most favorable adsorption configuration, which for many organic inhibitors is a nearly flat orientation to maximize surface coverage. [8]

Conclusion

The mechanism of action for this compound as a corrosion inhibitor is a sophisticated, multi-faceted process that leverages its unique molecular architecture. The process is initiated by the strong chemisorption of the polar morpholine ring onto the metal surface, driven by electron donation from its nitrogen and oxygen heteroatoms into the vacant d-orbitals of iron. This robust anchoring facilitates the self-assembly of the hydrophobic octyl chains, which form a dense, nonpolar barrier. This film effectively isolates the metal from the corrosive environment by displacing water and blocking aggressive species.

Electrochemical studies confirm its function as an effective mixed-type inhibitor that significantly increases the resistance to charge transfer. Surface analysis provides direct visual and chemical evidence of the protective film, while computational studies corroborate the electronic properties that make this compound a highly effective and reliable corrosion inhibitor.

References

  • MDPI. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel.
  • ResearchGate. (n.d.). Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration.
  • ACS Omega. (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions.
  • ResearchGate. (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazole s -Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions.
  • ResearchGate. (n.d.). Morpholine and piperazine based carboxamide derivatives as corrosion inhibitors of mild steel in HCl medium.
  • MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
  • Materials Science. (2023). The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor.
  • ResearchGate. (2023). Quantum Chemical Study of Some Basic Organic Compounds as the Corrosion Inhibitors.
  • Analytical and Bioanalytical Electrochemistry. (2022). Performance of Organic Molecules as Corrosion Inhibitors for CS: A Comprehensive Review.
  • ResearchGate. (n.d.). Electrochemical study of three new morpholine-based inhibitors for P460N steel in 3.5 wt. % NaCl solution.
  • ResearchGate. (n.d.). Quantum chemical calculation for the inhibitory effect of compounds.
  • Reformchem. (n.d.). Types of Corrosion Inhibitors and Their Mechanisms of Action.
  • SciSpace. (n.d.). Synthesis and evaluation of corrosion inhibiting activity of new molecular hybrids containing the morpholine, 1,4-naphthoquinone.
  • ChemicalBook. (2019). Applications of Morpholine in Chemical Industry.
  • MDPI. (n.d.). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors.
  • MDPI. (2021). Comprehensive Study of the Action of Corrosion Inhibitors Based on Quaternary Ammonium Compounds in Solutions of Hydrochloric an.
  • Physical Chemistry Research. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment.
  • International Journal of Corrosion and Scale Inhibition. (2023). Electrochemical, surface analysis, computational and anticorrosive studies of novel naphthalene derivative on carbon steel surfa.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Chloromorpholine in the Synthesis of Corrosion Inhibitors.
  • MDPI. (n.d.). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies.
  • MDPI. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment.
  • Google Patents. (n.d.). Corrosion inhibition.

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An In-depth Technical Guide to the Spectroscopic Analysis of 4-Octylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

4-Octylmorpholine is a tertiary amine belonging to the class of N-alkylmorpholines. This class of compounds has garnered significant interest in various fields, including pharmaceuticals as permeation enhancers and in materials science. A thorough understanding of its molecular structure is paramount for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of the chemical structure of this compound. This guide provides a detailed technical overview of the expected spectroscopic signatures of this compound, offering insights into the principles of the analyses and the interpretation of the spectral data.

Molecular Structure

This compound consists of a morpholine ring N-substituted with an eight-carbon alkyl chain. The morpholine ring is a saturated heterocycle containing both an ether and a tertiary amine functional group. The octyl chain is a straight-chain alkyl group. The presence of these distinct structural motifs gives rise to a unique and predictable spectroscopic fingerprint.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton environment in a molecule. The spectrum of this compound is expected to show distinct signals for the protons on the morpholine ring and the octyl chain.

Experimental Protocol: ¹H NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.

  • Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters :

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-10 ppm

    • Temperature: 298 K

Predicted ¹H NMR Spectrum and Interpretation

The chemical shifts (δ) are predicted based on the known values for N-alkylmorpholines and n-alkanes. The morpholine ring protons are diastereotopic and are expected to show complex splitting patterns.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Number of Protons
H-8' (CH₃)0.88Triplet (t)~6.83
H-2' to H-7' (CH₂)1.26Multiplet (m)-12
H-1' (N-CH₂)2.38Triplet (t)~7.52
H-3, H-5 (N-CH₂)2.45Triplet (t)~4.64
H-2, H-6 (O-CH₂)3.70Triplet (t)~4.64
  • Octyl Chain Protons : The terminal methyl group (H-8') is expected to appear as a triplet around 0.88 ppm due to coupling with the adjacent methylene group. The methylene protons of the octyl chain (H-2' to H-7') will likely appear as a broad multiplet around 1.26 ppm. The methylene group attached to the nitrogen (H-1') is deshielded and should appear as a triplet around 2.38 ppm.

  • Morpholine Ring Protons : The protons on the carbons adjacent to the nitrogen (H-3, H-5) are expected to resonate around 2.45 ppm as a triplet. The protons on the carbons adjacent to the oxygen (H-2, H-6) are more deshielded and will appear further downfield, around 3.70 ppm, also as a triplet.[1] The simple triplet pattern is an approximation; in reality, these protons are part of a more complex spin system.

Caption: ¹H NMR proton assignments for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Experimental Protocol: ¹³C NMR
  • Sample Preparation : Use the same sample prepared for ¹H NMR.

  • Data Acquisition : Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • Parameters :

    • Decoupling: Proton-decoupled

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0-200 ppm

Predicted ¹³C NMR Spectrum and Interpretation

The predicted chemical shifts are based on data for morpholine and n-octylamine.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-8' (CH₃)14.1
C-7' (CH₂)22.7
C-6' (CH₂)31.9
C-5' (CH₂)29.5
C-4' (CH₂)29.3
C-3' (CH₂)27.3
C-2' (CH₂)26.8
C-1' (N-CH₂)59.1
C-3, C-5 (N-CH₂)53.9
C-2, C-6 (O-CH₂)67.1
  • Octyl Chain Carbons : The terminal methyl carbon (C-8') is expected at the most upfield position, around 14.1 ppm. The methylene carbons of the chain (C-2' to C-7') will appear in the range of 22-32 ppm. The carbon attached to the nitrogen (C-1') is significantly deshielded and is predicted to be around 59.1 ppm.

  • Morpholine Ring Carbons : The carbons adjacent to the nitrogen (C-3, C-5) are expected around 53.9 ppm. The carbons adjacent to the more electronegative oxygen atom (C-2, C-6) will be the most deshielded carbons of the morpholine ring, appearing around 67.1 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: IR
  • Sample Preparation : A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters :

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Predicted IR Spectrum and Interpretation

The spectrum will be dominated by absorptions from C-H, C-N, and C-O bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (alkyl)2950-2850Strong
C-N stretching (tertiary amine)1150-1080Medium
C-O stretching (ether)1120-1085Strong
CH₂ bending (scissoring)~1465Medium
CH₃ bending (umbrella)~1375Medium
  • C-H Stretching : Strong, sharp peaks between 2950 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the octyl chain and the morpholine ring.[2]

  • C-O Stretching : A strong absorption band is expected around 1120-1085 cm⁻¹ corresponding to the C-O-C stretching of the ether linkage in the morpholine ring.[2][3]

  • C-N Stretching : The C-N stretching of the tertiary amine is expected to appear in the 1150-1080 cm⁻¹ region, and may overlap with the C-O stretching band.[2]

  • CH₂ and CH₃ Bending : Medium intensity bands around 1465 cm⁻¹ and 1375 cm⁻¹ are attributed to the bending vibrations of the CH₂ and CH₃ groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS
  • Sample Introduction : A dilute solution of this compound is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph.

  • Ionization : Electron Ionization (EI) at 70 eV is a common method for generating ions.

  • Detection : The ions are separated by a mass analyzer (e.g., quadrupole) and detected.

Predicted Mass Spectrum and Fragmentation

The molecular ion (M⁺) is expected at m/z 199. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species.

m/z Proposed Fragment Notes
199[C₁₂H₂₅NO]⁺Molecular Ion (M⁺)
100[C₅H₁₀NO]⁺α-cleavage, loss of C₇H₁₅ radical
86[C₄H₈NO]⁺Cleavage of the morpholine ring
57[C₄H₉]⁺Butyl cation from octyl chain fragmentation
43[C₃H₇]⁺Propyl cation from octyl chain fragmentation
  • Molecular Ion : The molecular ion peak at m/z 199 should be observable, although it may be of low intensity.

  • α-Cleavage : The most characteristic fragmentation for N-alkylamines is the α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of a heptyl radical (C₇H₁₅•) to form a stable, resonance-stabilized ion at m/z 100. This is often the base peak in the spectrum.

  • Ring Cleavage : Fragmentation of the morpholine ring can also occur, leading to various smaller fragment ions. A common fragment from the morpholine ring is observed at m/z 86.

  • Octyl Chain Fragmentation : The octyl chain can undergo fragmentation to produce a series of alkyl cations, with characteristic peaks at m/z 43, 57, etc.

M+ [C₁₂H₂₅NO]⁺˙ m/z = 199 loss1 - C₇H₁₅˙ (α-cleavage) M+->loss1 loss2 - C₂H₄O (ring cleavage) M+->loss2 loss3 - C₈H₁₆N (chain cleavage) M+->loss3 frag1 [C₅H₁₀NO]⁺ m/z = 100 (Base Peak) frag2 [C₄H₈NO]⁺ m/z = 86 frag3 [C₄H₉]⁺ m/z = 57 loss1->frag1 loss2->frag2 loss3->frag3

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Synthesis and Purity Assessment

A common method for the synthesis of this compound is the reductive amination of morpholine with octanal or the direct N-alkylation of morpholine with an octyl halide (e.g., 1-bromooctane). The successful synthesis and purity of the product can be confirmed by the spectroscopic methods described above. The presence of the predicted signals in the NMR and IR spectra and the correct molecular ion peak in the mass spectrum would confirm the identity of the product. The absence of signals corresponding to starting materials or by-products would indicate the purity of the compound.

Conclusion

The spectroscopic analysis of this compound provides a comprehensive understanding of its molecular structure. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into its fragmentation. The predicted spectral data in this guide serve as a valuable reference for researchers and scientists working with this compound and related N-alkylmorpholine compounds, aiding in their identification, characterization, and quality control.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Guneri, T., & Karasulu, H. Y. (2011). A study of N-dodecyl-N-methyl morpholinium bromide as a novel skin penetration enhancer. Journal of inclusion phenomena and macrocyclic chemistry, 70(3-4), 373-381.
  • NIST. (n.d.). Morpholine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

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Quantum Chemical Blueprint of 4-Octylmorpholine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Morpholine Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in the design of novel therapeutics.[1] 4-Octylmorpholine, with its appended lipophilic octyl chain, presents an intriguing subject for computational analysis, offering a model to understand how such modifications influence the electronic and structural properties of the morpholine core, thereby impacting its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the quantum chemical methodologies employed to elucidate the molecular characteristics of this compound, offering insights for researchers in drug design and development.

Introduction to this compound and the Imperative of Quantum Chemical Scrutiny

This compound (C12H25NO) is a tertiary amine featuring a morpholine ring N-substituted with an eight-carbon alkyl chain.[3] While specific extensive biological studies on this particular derivative are not widely published, the well-documented importance of the morpholine moiety in medicinal chemistry underscores the value of a detailed theoretical investigation.[4][5][6] Quantum chemical calculations provide a powerful, non-empirical lens through which we can predict and understand a molecule's behavior at the electronic level. This in silico approach is indispensable in modern drug development for predicting molecular geometry, electronic properties, spectroscopic signatures, and reactivity, thus guiding synthetic efforts and biological testing.[7][8]

This guide will delineate the theoretical framework and practical application of quantum chemical methods, primarily Density Functional Theory (DFT), to characterize this compound. We will explore how these computational tools can illuminate the structure-activity relationships that are crucial for rational drug design.

Methodological Cornerstone: Density Functional Theory (DFT)

The workhorse of modern computational chemistry for systems of this size is Density Functional Theory (DFT). DFT methods offer a favorable balance between computational cost and accuracy by approximating the many-electron Schrödinger equation.[9][10] The choice of functional and basis set is critical for obtaining reliable results.

Selection of Functional and Basis Set

For organic molecules containing C, H, N, and O, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that often yields results in good agreement with experimental data.[11][12] To accurately describe the electronic distribution, a sufficiently flexible basis set is required. The Pople-style 6-311++G(d,p) basis set is a suitable option, incorporating diffuse functions (++) to handle non-covalent interactions and lone pairs, and polarization functions (d,p) to allow for anisotropy in the electron density.[11][12]

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound:

Computational Workflow Computational Workflow for this compound Analysis cluster_input Input Preparation cluster_dft DFT Calculations (e.g., Gaussian 09/16) cluster_output Data Analysis and Interpretation mol_build Build Initial 3D Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy structure nbo_analysis Natural Bond Orbital (NBO) Analysis geom_opt->nbo_analysis fmo_analysis Frontier Molecular Orbital (FMO) Analysis geom_opt->fmo_analysis mep_analysis Molecular Electrostatic Potential (MEP) Mapping geom_opt->mep_analysis spec_sim Spectroscopic Simulation (IR, Raman, NMR) geom_opt->spec_sim struct_params Optimized Geometric Parameters geom_opt->struct_params thermo_props Thermodynamic Properties freq_calc->thermo_props electronic_props Electronic Properties (HOMO-LUMO Gap, etc.) fmo_analysis->electronic_props reactivity Reactivity Descriptors mep_analysis->reactivity spectroscopic_data Simulated Spectra spec_sim->spectroscopic_data MEP Diagram Conceptual MEP Map of this compound cluster_molecule cluster_potential This compound This compound Structure neg_potential Negative Potential (Red) This compound->neg_potential Localized around N and O atoms (Electron-rich) pos_potential Positive Potential (Blue) This compound->pos_potential Localized around H atoms (Electron-poor)

Caption: A conceptual diagram illustrating the expected Molecular Electrostatic Potential (MEP) distribution on this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. [10]It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis can quantify the hyperconjugative interactions that contribute to its stability and provide insights into the nature of the lone pairs on the nitrogen and oxygen atoms.

Spectroscopic Characterization

Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts. [11][12]The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR spectra. [13]These predicted spectra can be used to aid in the interpretation of experimental data and to confirm the structure of synthesized compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon AtomPredicted Chemical Shift (ppm)
Morpholine C adjacent to N~54-58
Morpholine C adjacent to O~67-71
Octyl C1 (adjacent to N)~59-63
Octyl C8 (terminal methyl)~14-16

Note: These are illustrative ranges based on typical values for similar functional groups.

Implications for Drug Development

The insights gained from quantum chemical studies of this compound have direct applications in drug development:

  • Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of this compound (e.g., changing the length of the alkyl chain, adding substituents to the morpholine ring) and calculating the resulting changes in electronic properties, researchers can build predictive SAR models.

  • Pharmacokinetic Property Prediction: Descriptors derived from quantum chemical calculations, such as the MEP and molecular orbitals, can be used in Quantitative Structure-Property Relationship (QSPR) models to predict pharmacokinetic properties like solubility, lipophilicity, and metabolic stability. [9]* Molecular Docking: The optimized geometry and charge distribution of this compound are essential inputs for molecular docking simulations, which predict how a molecule will bind to a biological target.

Conclusion

Quantum chemical studies provide an indispensable theoretical framework for understanding the structure, properties, and reactivity of molecules like this compound. By leveraging the power of DFT and related methods, researchers and drug development professionals can gain deep insights into the molecular determinants of biological activity, thereby accelerating the design and discovery of new and effective therapeutics. This guide has outlined the key computational methodologies and their application to this compound, providing a blueprint for its in silico characterization.

References

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An In-depth Technical Guide to Adsorption Isotherm Models for 4-Octylmorpholine on Steel Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers and scientists on the characterization of 4-Octylmorpholine's adsorption behavior on steel surfaces. The efficacy of this compound as a corrosion inhibitor is fundamentally governed by its ability to form a persistent and protective film at the metal-solution interface. Understanding this adsorption process is critical for optimizing its application. This document details the theoretical underpinnings of key adsorption isotherm models—Langmuir, Freundlich, and Temkin—and provides robust, step-by-step experimental protocols for acquiring the necessary data through electrochemical and gravimetric techniques. Furthermore, it elucidates the methods for fitting experimental data to these models and interpreting the resulting parameters to reveal the thermodynamic and mechanistic nature of the inhibitor-surface interaction.

Introduction: The Critical Role of Adsorption in Corrosion Inhibition

Steel, a cornerstone of modern infrastructure, is highly susceptible to corrosion, particularly in acidic or chloride-rich environments. This electrochemical degradation leads to significant economic losses and structural integrity concerns. Organic corrosion inhibitors, such as this compound, are a primary defense against this process. These molecules function by adsorbing onto the steel surface, creating a barrier that isolates the metal from the corrosive medium.[1]

The this compound molecule possesses key structural features for effective inhibition:

  • Polar Head Group: The morpholine ring, containing both nitrogen and oxygen heteroatoms, serves as an active center for adsorption. These heteroatoms can share lone pair electrons with the vacant d-orbitals of iron atoms on the steel surface.[2][3]

  • Hydrophobic Tail: The long 4-octyl chain creates a dense, non-polar film that repels water and corrosive species from the surface.

The strength, stability, and nature of this adsorbed layer dictate the inhibitor's performance. Adsorption isotherm models are mathematical tools that describe the equilibrium relationship between the concentration of this compound in the solution and the amount adsorbed on the steel surface at a constant temperature.[4] By fitting experimental data to these models, we can elucidate the mechanism of inhibition, whether it be through the formation of a simple monolayer (physisorption) or through stronger chemical bonds (chemisorption).[2][5]

This guide will walk through the theoretical basis of the most common isotherm models, the experimental procedures to gather high-quality data, and the analytical methods to interpret the results for the this compound/steel system.

Foundational Adsorption Isotherm Models

The interaction between an inhibitor and a metal surface can be described by several isotherm models, each based on a distinct set of assumptions about the surface and the nature of the adsorption process. The three most relevant models for corrosion inhibition studies are the Langmuir, Freundlich, and Temkin isotherms.

Langmuir Isotherm

The Langmuir model is the simplest and most widely used isotherm in corrosion studies.[6] It assumes that adsorption is localized to specific sites on the surface, each site can hold only one inhibitor molecule, and a monolayer is formed.[6][7] It also presupposes a homogeneous surface where all adsorption sites are energetically equivalent and there are no interactions between adjacent adsorbed molecules.

The Langmuir isotherm is expressed as:


Where:

  • θ is the degree of surface coverage (Inhibition Efficiency / 100).

  • C is the inhibitor concentration.

  • K_ads is the equilibrium constant of the adsorption process.

A plot of C/θ versus C should yield a straight line with a slope of 1 and an intercept of 1/K_ads. A high K_ads value signifies strong adsorption and, consequently, better inhibition performance.[5]

Freundlich Isotherm

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces with non-uniform energy distribution of active sites.[4][8][9] Unlike Langmuir, it can account for multilayer adsorption.

The model is given by:


Where:

  • K_f is the Freundlich constant, related to the adsorption capacity.

  • n is a constant related to the adsorption intensity or surface heterogeneity. A value of 1/n between 0 and 1 indicates favorable adsorption.

A linear plot of log(θ) versus log(C) confirms the applicability of the Freundlich model.

Temkin Isotherm

The Temkin isotherm explicitly considers the indirect interactions between adsorbed inhibitor molecules. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.[10][11][12]

The Temkin equation is:


Where:

  • a is the molecular interaction parameter. A positive value indicates repulsion within the adsorbed layer, while a negative value signifies attraction.

  • K_T is the Temkin equilibrium binding constant.

Plotting θ versus log(C) will produce a straight line if the adsorption process follows the Temkin isotherm.

Isotherm_Models cluster_models Adsorption Isotherm Models cluster_assumptions Key Assumptions Adsorption Adsorption of this compound on Steel Langmuir Langmuir Isotherm Adsorption->Langmuir Freundlich Freundlich Isotherm Adsorption->Freundlich Temkin Temkin Isotherm Adsorption->Temkin L_Assump Monolayer Homogeneous Surface No Molecular Interaction Langmuir->L_Assump F_Assump Multilayer Heterogeneous Surface Freundlich->F_Assump T_Assump Considers Adsorbate Interaction Linear Decrease in Heat of Adsorption Temkin->T_Assump

Caption: Core adsorption isotherm models and their key assumptions.

Experimental Workflow for Data Acquisition

To apply the isotherm models, one must first experimentally determine the surface coverage (θ) of this compound at various concentrations. This is typically derived from the Inhibition Efficiency (IE%), which can be measured using gravimetric or electrochemical methods.

Gravimetric (Weight Loss) Method

This is a direct and straightforward method for determining the average corrosion rate.[13]

Experimental Protocol:

  • Sample Preparation: Prepare pre-weighed steel coupons of known surface area. Polish the coupons with successive grades of emery paper, degrease with acetone, rinse with deionized water, and dry thoroughly.

  • Solution Preparation: Prepare a corrosive medium (e.g., 1 M HCl) and create a series of solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm). Include a blank solution without the inhibitor.

  • Immersion: Immerse the prepared coupons in the respective solutions for a fixed period (e.g., 6, 12, or 24 hours) at a constant temperature.[13]

  • Final Weighing: After immersion, remove the coupons, clean them to remove corrosion products (using a suitable cleaning solution like Clarke's solution), rinse, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR) is calculated from the weight loss (ΔW).

    • Inhibition Efficiency (IE%) is calculated as:

      
      
    • Surface Coverage (θ) is calculated as: θ = IE% / 100.

Electrochemical Methods

Electrochemical techniques are rapid and provide insights into the corrosion mechanism.[14] A standard three-electrode cell (working electrode: steel sample; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire) is used.

A. Potentiodynamic Polarization (PDP) This technique measures the corrosion current density (i_corr), which is directly proportional to the corrosion rate.

Experimental Protocol:

  • Setup: Place the steel working electrode in the test solution within the electrochemical cell. Allow the system to stabilize for approximately 30-60 minutes to reach a steady open circuit potential (OCP).

  • Polarization Scan: Apply a potential scan (e.g., from -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: Extrapolate the linear Tafel regions of the resulting polarization curve to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

  • Calculations:

    • IE% is calculated as:

      
      
    • Surface Coverage (θ) is IE% / 100.

B. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides information about the resistance of the inhibitor film.

Experimental Protocol:

  • Setup: Use the same three-electrode setup and allow the system to stabilize at OCP.

  • Impedance Scan: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The resulting Nyquist plot is modeled using an equivalent electrical circuit to extract the charge transfer resistance (R_ct). A larger R_ct value indicates better corrosion resistance.

  • Calculations:

    • IE% is calculated as:

      
      
    • Surface Coverage (θ) is IE% / 100.

Experimental_Workflow cluster_prep Preparation cluster_methods Data Acquisition cluster_analysis Data Processing Steel_Prep Steel Coupon Preparation & Polishing Weight_Loss Gravimetric Method (Immersion Test) Steel_Prep->Weight_Loss EIS Electrochemical (EIS) (Impedance Scan) Steel_Prep->EIS PDP Electrochemical (PDP) (Polarization Scan) Steel_Prep->PDP Sol_Prep Solution Preparation (Blank & Inhibitor Concentrations) Sol_Prep->Weight_Loss Sol_Prep->EIS Sol_Prep->PDP Calc_IE Calculate Inhibition Efficiency (IE%) Weight_Loss->Calc_IE EIS->Calc_IE PDP->Calc_IE Calc_Theta Calculate Surface Coverage (θ = IE/100) Calc_IE->Calc_Theta Isotherm_Fit Fit Data to Isotherm Models Calc_Theta->Isotherm_Fit

Caption: Experimental workflow for acquiring adsorption data.

Data Interpretation and Thermodynamic Analysis

Once surface coverage data is obtained for a range of this compound concentrations, the next step is to fit this data to the linearized forms of the isotherm equations.

Table 1: Hypothetical Adsorption Data for this compound on Steel

Concentration (C) (mol/L) IE% (from EIS) Surface Coverage (θ) C/θ log(C) log(θ)
1.0E-05 55.2 0.552 1.81E-05 -5.00 -0.26
5.0E-05 78.9 0.789 6.34E-05 -4.30 -0.10
1.0E-04 88.1 0.881 1.14E-04 -4.00 -0.05
5.0E-04 94.5 0.945 5.29E-04 -3.30 -0.02

| 1.0E-03 | 96.2 | 0.962 | 1.04E-03 | -3.00 | -0.01 |

By plotting the relevant parameters (e.g., C/θ vs. C for Langmuir), the best-fit model can be determined by the one that yields a linear plot with a correlation coefficient (R²) closest to 1.[7][15]

Thermodynamic Parameters of Adsorption

The equilibrium constant (K_ads) obtained from the best-fit isotherm can be used to calculate key thermodynamic parameters that reveal the nature of the adsorption process.

  • Gibbs Free Energy of Adsorption (ΔG°_ads): This parameter indicates the spontaneity of the adsorption process. It is calculated using the equation:

    
    

    Where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.

    • A negative ΔG°_ads value indicates spontaneous adsorption.[5][16]

    • Values around -20 kJ/mol are indicative of electrostatic interactions (physisorption), while values of -40 kJ/mol or more negative suggest charge sharing or covalent bonding (chemisorption).[5][17]

  • Enthalpy of Adsorption (ΔH°_ads): By conducting experiments at different temperatures, the enthalpy of adsorption can be determined using the van't Hoff equation:

    
    

    A plot of ln(K_ads) vs. 1/T gives a straight line with a slope of -ΔH°_ads / R.

    • A negative ΔH°_ads indicates an exothermic adsorption process, which is common for corrosion inhibitors.[5]

    • A positive ΔH°_ads suggests an endothermic process.

  • Entropy of Adsorption (ΔS°_ads): This can be calculated from the Gibbs-Helmholtz equation:

    
    

    A positive ΔS°_ads is often associated with the displacement of a greater number of adsorbed water molecules by a single inhibitor molecule, leading to an increase in disorder.[17]

Table 2: Interpretation of Thermodynamic Parameters

Parameter Sign/Value Interpretation
ΔG°_ads Negative Spontaneous adsorption process.
~ -20 kJ/mol Physisorption (electrostatic interaction).
≥ -40 kJ/mol Chemisorption (covalent bond formation).
ΔH°_ads Negative Exothermic process (adsorption favored at lower temperatures).
Positive Endothermic process (adsorption favored at higher temperatures).
ΔS°_ads Positive Increase in disorder (e.g., water desorption).

| | Negative | Decrease in disorder (less common). |

Thermodynamics cluster_params Thermodynamic Parameters K_ads K_ads (from best-fit isotherm) G ΔG°_ads (Spontaneity & Adsorption Type) K_ads->G ΔG° = -RTln(55.5K_ads) H ΔH°_ads (Exothermic/Endothermic) K_ads->H via van't Hoff Eq. (multi-temperature study) S ΔS°_ads (Change in Disorder) G->S ΔG° = ΔH° - TΔS° H->S ΔG° = ΔH° - TΔS°

Caption: Relationship between K_ads and key thermodynamic parameters.

Conclusion

Characterizing the adsorption behavior of this compound on steel surfaces is paramount to understanding and optimizing its function as a corrosion inhibitor. This guide outlines a systematic approach that integrates theoretical models with practical experimental methodologies. By employing weight loss and electrochemical techniques, researchers can obtain reliable surface coverage data. Fitting this data to Langmuir, Freundlich, and Temkin isotherm models allows for the determination of the most probable adsorption mechanism.

The subsequent calculation of thermodynamic parameters like ΔG°_ads, ΔH°_ads, and ΔS°_ads provides deeper insights into the spontaneity, energetic favorability, and molecular interactions at the steel-inhibitor interface. This comprehensive analysis enables a robust evaluation of this compound's performance and provides a scientific basis for its application in corrosion protection strategies. For a more complete picture, these studies can be supplemented with surface analysis techniques (e.g., SEM, XPS, AFM) and computational modeling (e.g., DFT, Molecular Dynamics) to visualize the protective film and probe the inhibitor-surface interactions at an atomic level.[14][18]

References

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  • Investigation of CO 2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. (2023). Retrieved January 13, 2026, from [Link]

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Foreword: The Morpholine Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early Research on N-Alkylmorpholine Derivatives

In the landscape of heterocyclic chemistry, the morpholine ring occupies a position of significant importance. Its unique physicochemical properties—conferred by the presence of both a weakly basic nitrogen atom and a polar ether oxygen—make it a versatile scaffold in both industrial and medicinal chemistry.[1][2] Early research into the N-alkylation of this fundamental structure was not merely an academic exercise; it was a foundational step that unlocked a vast array of applications, from the production of polymers and fine chemicals to the development of novel therapeutic agents. This guide provides a technical deep-dive into the seminal research on N-alkylmorpholine derivatives, elucidating the core synthetic strategies, the rationale behind their development, and the early applications that established their enduring legacy.

Part 1: Foundational Synthesis of N-Alkylmorpholines

The primary goal of early research was the development of reliable and efficient methods to append alkyl groups to the morpholine nitrogen. The choice of synthetic route was often dictated by the availability and cost of starting materials, desired scale, and tolerance for byproducts.

Direct Alkylation via SN2 Reaction: The Workhorse Method

The most straightforward and widely adopted early method for synthesizing N-alkylmorpholines was the direct alkylation of morpholine with alkyl halides. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the morpholine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

The choice of an alkyl halide (R-X) was critical. Alkyl iodides and bromides were favored for laboratory-scale synthesis due to their higher reactivity compared to chlorides. A key consideration in this process was the management of the hydrogen halide (HX) byproduct, which would protonate the basic morpholine, rendering it non-nucleophilic. To circumvent this, a secondary, non-nucleophilic base was often added as an acid scavenger, or an excess of morpholine was used, with one equivalent acting as the base.

Key Experimental Rationale:

  • Solvent Choice: Polar aprotic solvents like acetonitrile or acetone were often employed to dissolve the reactants while not interfering with the nucleophilic attack.

  • Temperature Control: The reactions were typically heated to increase the rate of reaction, with the specific temperature depending on the reactivity of the alkyl halide.

  • Stoichiometry: Using a slight excess of the alkylating agent could drive the reaction to completion, but at the risk of potential quaternization (dialkylation) of the nitrogen, leading to the formation of quaternary ammonium salts. Careful control of stoichiometry was therefore paramount for achieving high selectivity.

A notable early example is the synthesis of N-ethylmorpholine by reacting morpholine with bromoethane.[3] Similarly, the conventional process for N-methylmorpholine involved methylation with methyl halides, though this method was later scrutinized due to the toxicity of the reagents and the creation of waste salts.[4]

Reductive Amination and Alternative Alkylation Strategies

Driven by the drawbacks of alkyl halides, researchers explored alternative pathways. These methods aimed to improve safety, reduce waste, and utilize different feedstock.

  • Morpholine Methylation (Eschweiler-Clarke conditions): A classic method for methylation involves reacting morpholine with formaldehyde and formic acid.[5] This reductive amination pathway offered mild reaction conditions and high yields, making it suitable for industrial production.[5]

  • Alkylation with Alcohols: A significant advancement was the development of catalytic systems for the N-alkylation of morpholine using alcohols. For instance, the reaction of morpholine with methanol over a CuO-NiO/γ-Al2O3 catalyst provided high conversion and selectivity for N-methylmorpholine.[4][6] This approach was advantageous as alcohols are less toxic and more economical than alkyl halides, with water being the only byproduct.

  • "Green" Methylation: Later in the evolution of these early methods, dimethyl carbonate (DMC) emerged as an environmentally benign methylating agent, replacing toxic reagents like methyl halides and dimethyl sulfate.[4]

The diagram below illustrates the divergent pathways developed for the synthesis of N-alkylmorpholines.

G cluster_start Starting Material cluster_methods N-Alkylation Methodologies cluster_product Core Product Morpholine Morpholine AlkylHalide Direct Alkylation (Alkyl Halide, R-X) Morpholine->AlkylHalide Classic S_N_2 ReductiveAmination Reductive Amination (Formaldehyde, HCOOH) Morpholine->ReductiveAmination Eschweiler-Clarke AlcoholAlkylation Catalytic Alkylation (Alcohol, R-OH) Morpholine->AlcoholAlkylation Catalysis GreenAlkylation Green Methylation (Dimethyl Carbonate) Morpholine->GreenAlkylation Eco-friendly N_Alkylmorpholine N-Alkylmorpholine AlkylHalide->N_Alkylmorpholine ReductiveAmination->N_Alkylmorpholine AlcoholAlkylation->N_Alkylmorpholine GreenAlkylation->N_Alkylmorpholine

Caption: Early Synthetic Pathways to N-Alkylmorpholines.

Comparative Synthesis Data
MethodAlkylating AgentTypical ConditionsAdvantagesDisadvantages
Direct Alkylation Alkyl Halides (R-Br, R-I)Heat, Polar Aprotic SolventHigh reactivity, well-understood mechanismToxic reagents, corrosive HX byproduct, salt waste[4]
Reductive Amination Formaldehyde, Formic Acid80-100°CMild conditions, high yield (~95%)[5]Limited to methylation
Catalytic Alkylation Alcohols (R-OH)High Temp, Metal CatalystEconomical, low toxicity, water is the only byproductRequires specific catalysts, higher energy input[6]
Green Methylation Dimethyl Carbonate (DMC)Autoclave, 160°CEnvironmentally friendly, high selectivity (~86%)[4]Requires higher temperature/pressure

Part 2: The Rise of N-Methylmorpholine N-Oxide (NMMO)

The synthesis of N-alkylmorpholines was not an end in itself but a gateway to derivatives with unique properties. The most significant of these is N-Methylmorpholine N-Oxide (NMMO), prepared by the oxidation of N-Methylmorpholine (NMM), often with hydrogen peroxide.[7] NMMO's emergence was a watershed moment, establishing it as a compound with profound utility in two distinct areas.

NMMO as a Revolutionary "Green" Solvent

Perhaps the most impactful application of NMMO is its ability to dissolve cellulose directly.[4][8] Cellulose, a polymer of glucose, is notoriously insoluble in water and common organic solvents due to its extensive intermolecular hydrogen bonding network. NMMO's unique capability to disrupt this network revolutionized the textile industry.[8]

This discovery led to the development of the Lyocell process, an environmentally friendly method for producing regenerated cellulose fibers (e.g., Tencel®).[4][9] Unlike the viscose-rayon process, which uses toxic carbon disulfide, the Lyocell process uses NMMO in a closed-loop system where over 99% of the solvent is recovered, drastically reducing environmental impact.[5]

NMMO as a Stoichiometric Co-Oxidant

In the realm of fine chemical synthesis, NMMO established itself as a vital co-oxidant, particularly in reactions catalyzed by transition metals like osmium and ruthenium.[8][10][11] In these reactions, the primary metallic oxidant (e.g., Osmium Tetroxide, OsO₄, or Tetrapropylammonium Perruthenate, TPAP) is used in catalytic amounts. After oxidizing the substrate, the metal is left in a reduced state. NMMO serves as a stoichiometric terminal oxidant, re-oxidizing the metal catalyst back to its active state, thus allowing the catalytic cycle to continue.

This strategy was groundbreaking because it dramatically reduced the need for large quantities of expensive and toxic heavy metal oxidants. The role of NMMO in a TPAP-catalyzed oxidation of a primary alcohol to an aldehyde is a classic example of this principle.

G cluster_cycle Catalytic Cycle TPAP_active TPAP (Ru VII) Active Catalyst TPAP_reduced Reduced Ru (V) TPAP_active->TPAP_reduced Oxidizes Substrate Substrate Primary Alcohol (R-CH₂OH) TPAP_active->Substrate TPAP_reduced->TPAP_active Re-oxidation Product Aldehyde (R-CHO) TPAP_reduced->Product NMM NMM (Byproduct) TPAP_reduced->NMM NMMO NMMO (Co-oxidant) NMMO->TPAP_reduced Regenerates Catalyst

Caption: Role of NMMO as a Co-Oxidant in a TPAP Catalytic Cycle.

Part 3: Early Industrial and Laboratory Applications

Beyond the pivotal role of its N-oxide derivative, N-alkylmorpholines themselves were quickly identified as valuable compounds.

Catalysis in Polyurethane Production

One of the largest industrial applications for both N-methylmorpholine and N-ethylmorpholine was, and remains, their use as catalysts in the production of polyurethane foams.[9] They act as blowing catalysts, promoting the reaction between isocyanates and water, which generates the carbon dioxide gas that expands the foam. Their specific catalytic activity helps to create a uniform cell structure, which is critical for the physical properties of both flexible and rigid foams used in furniture, insulation, and automotive parts.[9]

Versatile Solvents and Chemical Intermediates

Due to their polarity and basicity, N-alkylmorpholines found use as versatile solvents for a variety of substances, including resins, dyes, and oils.[7][9] They also served as crucial intermediates in the synthesis of other fine chemicals:

  • Agrochemicals: NMM is an intermediate in the synthesis of certain herbicides, fungicides, and insecticides.[4][9]

  • Pharmaceuticals: In pharmaceutical manufacturing, NMM acts as a base and acid scavenger, for example, to neutralize hydrochloric acid generated during chlorination steps, thereby improving reaction yields and product purity.[9]

  • Corrosion Inhibitors: Their basic nature allowed them to be used as corrosion inhibitors in metalworking fluids.[7][9]

Part 4: Early Recognition of Biological and Pharmacological Potential

Even in the early stages of research, the morpholine scaffold was recognized for its potential in medicinal chemistry.[12][13] The inclusion of a morpholine ring in a molecule was found to improve its pharmacokinetic profile, such as enhancing water solubility and facilitating passage across the blood-brain barrier.[1] This made N-substituted morpholines attractive targets for drug design.

While much of the complex structure-activity relationship (SAR) work came later, early studies screened morpholine derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, laying the groundwork for the many morpholine-containing drugs on the market today.[2][12][14]

Conclusion

The early research on N-alkylmorpholine derivatives was a cornerstone of modern heterocyclic chemistry. It began with the fundamental challenge of developing robust synthetic methods and rapidly evolved as the unique properties of these compounds and their derivatives were uncovered. The journey from simple lab-scale alkylations to the industrial-scale production of NMM for polyurethane foams and the revolutionary use of NMMO in the Lyocell process highlights a remarkable trajectory of scientific discovery and engineering application. This foundational work not only provided chemists with a new set of versatile tools but also paved the way for more sustainable industrial processes and the creation of novel pharmaceuticals.

Appendix: Experimental Protocols

Protocol 1: Synthesis of N-Ethylmorpholine via Direct Alkylation

This protocol is a representative example of an early, laboratory-scale synthesis.

Objective: To synthesize 4-ethylmorpholine from morpholine and bromoethane.

Materials:

  • Morpholine (2.0 equivalents)

  • Bromoethane (1.0 equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equivalents, optional acid scavenger)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add morpholine and anhydrous acetonitrile.

  • Addition of Reagents: Begin stirring the solution under a nitrogen atmosphere. Add anhydrous potassium carbonate to the flask.

  • Alkylation: Slowly add bromoethane to the stirring suspension via a syringe. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of diethyl ether.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and saturated sodium bicarbonate solution (1x) to remove any remaining salts and unreacted starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by fractional distillation under atmospheric pressure to yield pure N-ethylmorpholine.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to verify the presence of the ethyl group and the integrity of the morpholine ring. Gas chromatography can be used to assess final purity quantitatively.

References

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Navigating the Stability Landscape of 4-Octylmorpholine: A Technical Guide to Thermal and Degradation Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation pathways of 4-octylmorpholine, a key intermediate and building block in pharmaceutical synthesis. As a tertiary amine, understanding its stability profile under various stress conditions is paramount for ensuring drug substance purity, efficacy, and safety throughout the development lifecycle. This document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of amine chemistry with practical, field-proven insights to offer a robust framework for stability assessment.

Executive Summary

This compound, a long-chain N-alkylmorpholine derivative, exhibits thermal and chemical stability characteristic of tertiary amines. However, like all organic molecules, it is susceptible to degradation under specific environmental pressures, including elevated temperatures, oxidative stress, and extreme pH conditions. This guide elucidates the anticipated degradation pathways, provides a framework for systematic stability testing, and details the analytical methodologies required for the comprehensive characterization of potential degradants. The insights presented herein are critical for the development of stable formulations and the establishment of appropriate storage and handling protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability behavior.

PropertyValueReference
Molecular Formula C₁₂H₂₅NO[1][2]
Molecular Weight 199.34 g/mol [1][2]
Boiling Point 265.7 °C at 760 mmHg[1]
Flash Point 77.9 °C[1]
Density 0.885 g/cm³[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Thermal Stability Assessment

3.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram is expected to show a single, significant weight loss step corresponding to its boiling point under atmospheric pressure, indicating volatilization rather than decomposition at this temperature. The onset of thermal decomposition is anticipated to occur at temperatures significantly above its boiling point. Studies on N-substituted morpholine complexes have demonstrated high thermal stability.[3]

3.2 Differential Scanning Calorimetry (DSC)

DSC analysis can identify thermal events such as melting, boiling, and decomposition. A DSC thermogram of this compound would exhibit an endothermic peak corresponding to its boiling point. Any exothermic events at higher temperatures would be indicative of decomposition. The absence of significant exothermic events below its boiling point would further confirm its thermal stability under normal processing conditions.[4]

Experimental Protocol: Thermal Analysis (TGA/DSC)
  • Instrumentation: A calibrated TGA and DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • TGA Method:

    • Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • DSC Method:

    • Heat the sample from ambient temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermograms to determine the onset of decomposition and identify any endothermic or exothermic transitions.

Degradation Pathways of this compound

Forced degradation studies are essential to identify potential degradation products and elucidate the degradation pathways of a drug substance.[5][6] Based on the chemical structure of this compound as a tertiary amine, several degradation pathways can be anticipated under different stress conditions.

Oxidative Degradation

Oxidative degradation is a common pathway for tertiary amines.[7] The primary point of attack is the nitrogen atom, leading to the formation of a this compound N-oxide. This N-oxide intermediate can be relatively stable but may undergo further degradation, particularly at elevated temperatures.[8][9][10]

A potential secondary degradation pathway for the N-oxide is the Cope elimination, which would lead to the formation of 1-octene and morpholine. Another possibility is the Polonovski reaction or similar rearrangements.

Diagram: Proposed Oxidative Degradation Pathway

This compound This compound This compound N-Oxide This compound N-Oxide This compound->this compound N-Oxide Oxidation (e.g., H₂O₂) 1-Octene + Morpholine 1-Octene + Morpholine This compound N-Oxide->1-Octene + Morpholine Cope Elimination (Heat)

Caption: Proposed primary oxidative degradation pathway of this compound.

Acidic and Basic Hydrolysis

As a tertiary amine, this compound is expected to be relatively stable to hydrolysis under mild acidic and basic conditions. Under strong acidic conditions, protonation of the nitrogen atom will occur, forming a stable salt. Significant degradation is not anticipated unless extreme conditions of temperature and pH are applied. Similarly, under basic conditions, this compound is expected to be stable.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation. The mechanism may involve the formation of radical species, leading to a complex mixture of degradation products.[11] Potential photolytic degradation pathways could involve cleavage of the C-N bonds or reactions involving the morpholine ring.

Thermal Degradation

At temperatures significantly above its boiling point, thermal decomposition will occur. The degradation is likely to proceed via radical mechanisms, leading to the cleavage of the N-octyl bond and fragmentation of the morpholine ring.[12]

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.[13][14] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method would be suitable for the analysis of this compound and its more polar degradation products.

Diagram: Workflow for Stability-Indicating Method Development

cluster_0 Forced Degradation cluster_1 HPLC Method Development cluster_2 Method Validation (ICH Q2(R1)) Acid Acid Base Base Oxidation Oxidation Thermal Thermal Photolytic Photolytic Column_Screening Column Screening (C18, C8, etc.) Photolytic->Column_Screening Mobile_Phase_Opt Mobile Phase Optimization (ACN/MeOH, Buffer pH) Gradient_Opt Gradient Optimization Specificity Specificity Gradient_Opt->Specificity Detection_Wavelength Detection Wavelength Selection Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness This compound This compound

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Studies[5][15][16]
  • Acid Hydrolysis: Reflux this compound solution in 0.1 M HCl at 80 °C for 24 hours.

  • Base Hydrolysis: Reflux this compound solution in 0.1 M NaOH at 80 °C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105 °C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period.

Analyze the stressed samples by a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify the degradation products.

Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation of unknown degradation products.[15][16][17] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that are crucial for structural confirmation. For major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.

Experimental Protocol: Degradant Identification by LC-MS
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Utilize the developed stability-indicating HPLC method.

  • Mass Spectrometry:

    • Acquire data in both positive and negative electrospray ionization (ESI) modes.

    • Perform MS/MS analysis on the detected degradation product peaks.

  • Data Analysis:

    • Determine the accurate mass and propose elemental compositions for the degradation products.

    • Interpret the MS/MS fragmentation patterns to elucidate the structures of the degradants.

Conclusion and Recommendations

This compound is a thermally stable molecule under typical pharmaceutical processing and storage conditions. The primary degradation pathway of concern is oxidation, which is likely to proceed through the formation of an N-oxide intermediate. Forced degradation studies are essential to fully characterize its stability profile and identify potential degradants. The development and validation of a stability-indicating HPLC method are critical for ensuring the quality and purity of drug substances and products containing this compound. It is recommended that comprehensive forced degradation studies, coupled with robust analytical characterization, be performed early in the drug development process to mitigate stability-related risks.

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4-Octylmorpholine as a film-forming amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Octylmorpholine as a Film-Forming Amine for Corrosion Inhibition in High-Purity Water and Steam Systems

Abstract

This technical guide provides a comprehensive overview of this compound, a member of the film-forming amine (FFA) class of corrosion inhibitors. We will explore its fundamental physicochemical properties, the molecular mechanism by which it forms a protective, hydrophobic barrier on metallic surfaces, and its applications in industrial water and steam systems. This document is intended for researchers, scientists, and engineering professionals engaged in materials science, industrial water treatment, and the maintenance of high-purity systems, such as those found in pharmaceutical and power generation facilities. The guide details standardized methodologies for evaluating inhibitor performance, including gravimetric and electrochemical techniques, and discusses analytical methods for monitoring FFA concentrations in situ.

Introduction to Film-Forming Amines (FFAs)

Film-forming amines are organic compounds designed to protect metal surfaces from corrosion by forming a thin, non-wettable film that acts as a barrier between the metal and the corrosive environment.[1] These molecules are amphiphilic in nature, typically consisting of a hydrophilic amine functional group (the "head") and a long-chain hydrophobic hydrocarbon group (the "tail").[2] The amine head possesses a strong affinity for metal surfaces, allowing it to anchor the molecule, while the hydrophobic tail orients away from the surface, creating a water-repellent layer.[2][3]

This mechanism offers comprehensive protection throughout an entire water or steam circuit, including complex geometries and areas of intermittent wetting, from a single injection point due to the volatility of the amines.[1] FFAs are increasingly utilized in industrial applications like boiler systems, refineries, and closed-loop circuits to mitigate corrosion, improve heat transfer efficiency by preventing deposit buildup, and protect systems during offline periods or layup.[3][4][5] this compound belongs to this class of compounds, combining the established corrosion-inhibiting properties of the morpholine ring with a hydrophobic octyl chain.

This compound: Physicochemical Profile

This compound (CAS No: 13063-60-0) is a tertiary amine featuring a morpholine ring N-substituted with an eight-carbon alkyl chain. This structure imparts the characteristic amphiphilic properties essential for a film-forming amine. The nitrogen and oxygen atoms within the morpholine ring serve as the polar, surface-active head, while the octyl group provides the non-polar, hydrophobic tail.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13063-60-0[6]
Molecular Formula C₁₂H₂₅NO[6]
Molecular Weight 199.337 g/mol [6]
Boiling Point 265.7 °C at 760 mmHg[6]
Density 0.885 g/cm³[6]
Flash Point 77.9 °C[6]
Vapor Pressure 0.00901 mmHg at 25°C[6]
Hydrogen Bond Acceptor Count 2[6]
Hydrogen Bond Donor Count 0[6]
LogP (Octanol-Water Partition Coefficient) 2.617[6]
Storage Temperature Room Temperature (Sealed, Dry)[6]

Mechanism of Film Formation and Corrosion Inhibition

The efficacy of this compound as a corrosion inhibitor is rooted in its ability to adsorb onto a metal surface and form a durable, protective film. This process can be understood through the principles of physical and chemical adsorption.

  • Adsorption: The lone pair of electrons on the nitrogen atom and the oxygen atom of the morpholine ring act as active centers for adsorption.[7] These heteroatoms are attracted to vacant d-orbitals of the metal (e.g., iron in steel), leading to the formation of coordinate covalent bonds (chemisorption) or electrostatic interactions (physisorption) with the metal surface.[8][9] This interaction anchors the molecule to the substrate.

  • Film Formation: Once adsorbed, the long, hydrophobic octyl chains orient themselves away from the metal surface, creating a densely packed, non-polar layer. This organic film displaces water and dissolved corrosive species (such as O₂, CO₂, and H⁺) from the metal surface.

  • Corrosion Barrier: The resulting hydrophobic film acts as a physical barrier, preventing the electrochemical reactions of corrosion from occurring.[1] By blocking both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) sites, this compound functions as a mixed-type inhibitor.[10] This barrier effect significantly reduces the overall corrosion rate.

G cluster_system Corrosive Aqueous Environment (Water + O2, CO2) cluster_molecule This compound Molecule Metal Metal Surface (e.g., Steel - Fe) Adsorption Step 1: Adsorption Polar head binds to metal surface via N and O heteroatoms. Head Polar Head (Morpholine Ring with N, O atoms) Head->Metal Chemi/Physisorption Tail Hydrophobic Tail (Octyl Chain) Barrier Step 2: Film Formation Hydrophobic tails align, creating a non-wettable barrier. Adsorption->Barrier Self-Assembly Protection Result: Corrosion Protection Barrier blocks water and corrosive agents, inhibiting electrochemical reactions. Barrier->Protection

Mechanism of action for this compound.

Key Applications & Relevance to High-Purity Systems

While FFAs are broadly used in industrial settings, their properties are particularly advantageous for high-purity water and steam systems where contamination from corrosion products can be detrimental.

  • Power Generation: In boilers and steam turbines, FFAs prevent corrosion and the transport of corrosion products (e.g., iron oxides), which can deposit on heat transfer surfaces and reduce efficiency or cause damage.[2]

  • Refining Industry: They are used to protect complex condensate systems and reboilers from corrosion.[3]

  • Pharmaceutical Manufacturing: The production of pharmaceuticals, especially biologics and sterile products, requires extremely high-purity water (Water for Injection - WFI) and clean steam. Corrosion in these stainless steel systems can lead to metallic ion contamination of the product, compromising its quality and safety. This compound and other FFAs can be applied to protect utility systems that generate this steam and water, ensuring the integrity of the entire manufacturing loop.

  • System Layup: FFAs are highly effective for protecting equipment during shutdown periods (layup).[5] The persistent hydrophobic film guards against atmospheric corrosion without the need for nitrogen blankets or desiccants.[5]

Performance Evaluation of Film-Forming Amines

The efficacy of a corrosion inhibitor like this compound must be quantified through standardized laboratory and field tests. The primary metric is Inhibition Efficiency (IE%), which is calculated as:

IE% = [(CR₀ - CRᵢ) / CR₀] * 100

Where:

  • CR₀ is the corrosion rate in the absence of the inhibitor.

  • CRᵢ is the corrosion rate in the presence of the inhibitor.

Common evaluation methods include weight loss (gravimetric) and electrochemical techniques.[11]

Table 2: Comparative Performance Data for Morpholine-Based Corrosion Inhibitors (Illustrative)

Inhibitor CompoundMethodConcentrationInhibition Efficiency (IE%)Source
Morpholine Derivative 1Weight Loss300 ppm91.4%[10]
Morpholine Derivative 2Potentiodynamic Polarization (PDP)100 ppm99.2%[10]
Morpholine Derivative 3Electrochemical Impedance (EIS)100 ppm96.5%[10]
Morpholine SaltWeight Loss>85%85%[9]

Note: This table presents typical performance data for various morpholine derivatives to illustrate the expected efficacy. Specific results for this compound would require dedicated testing.

Standardized Protocol for Efficacy Testing

This section outlines a generalized, self-validating workflow for assessing the corrosion inhibition performance of this compound on a metal substrate (e.g., carbon steel).

Step 1: Material and Solution Preparation 1.1. Coupon Preparation: Obtain metal coupons (e.g., carbon steel C1018) of known dimensions. 1.2. Surface Treatment: Mechanically polish the coupons with successively finer grades of silicon carbide paper (e.g., 240, 400, 600 grit). 1.3. Cleaning & Degreasing: Degrease the coupons by sonicating in acetone, rinse with ethanol, and dry with a stream of compressed air. 1.4. Weighing: Accurately weigh each coupon to four decimal places (W₁) using an analytical balance. 1.5. Solution Preparation: Prepare the corrosive medium (e.g., 1M HCl or aerated 3.5% NaCl solution). Prepare a blank solution and several test solutions with varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

Step 2: Gravimetric (Weight Loss) Analysis 2.1. Immersion: Suspend one coupon in each beaker containing the blank and inhibitor solutions using a glass hook. Ensure the coupon is fully immersed. 2.2. Duration: Leave the coupons immersed for a set period (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 25°C). 2.3. Post-Immersion Cleaning: Remove the coupons, gently clean them with a soft brush in a solution containing a cleaning inhibitor (e.g., Clarke's solution for steel in acid) to remove corrosion products without attacking the base metal. 2.4. Final Weighing: Rinse the cleaned coupons with deionized water, dry thoroughly, and reweigh (W₂). 2.5. Calculation: Calculate the corrosion rate (CR) and Inhibition Efficiency (IE%).

Step 3: Electrochemical Analysis 3.1. Cell Setup: Use a standard three-electrode electrochemical cell: the metal coupon as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE). 3.2. Stabilization: Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes). 3.3. Electrochemical Impedance Spectroscopy (EIS): Perform an EIS scan at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 10 mV). Analyze the resulting Nyquist plot to determine the charge transfer resistance (Rct). A larger Rct value in the presence of the inhibitor indicates better performance. 3.4. Potentiodynamic Polarization (PDP): Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s). Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates better inhibition.

G cluster_tests Step 2: Corrosion Testing cluster_results Results start Start: Performance Evaluation prep Step 1: Coupon & Solution Preparation (Polishing, Cleaning, Weighing) start->prep wl 2a: Weight Loss Test (Immersion for 24h) prep->wl ec 2b: Electrochemical Tests (EIS & PDP) prep->ec post_wl Step 3: Post-Test Analysis (Coupon Cleaning & Reweighing) wl->post_wl data Step 4: Data Calculation & Analysis ec->data post_wl->data ie_wl IE% from Weight Loss data->ie_wl ie_ec IE% from icorr & Rct data->ie_ec end End: Efficacy Determined ie_wl->end ie_ec->end

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An In-Depth Technical Guide to the Molecular Structure of 4-Octylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure of 4-Octylmorpholine, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just a recitation of facts, but a causal understanding of its chemical synthesis and structural elucidation, grounded in established scientific principles and methodologies.

Introduction

This compound is a tertiary amine belonging to the class of N-substituted morpholines. The morpholine ring is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties and biological activities. The addition of an octyl group to the nitrogen atom imparts significant lipophilicity to the molecule, influencing its solubility, membrane permeability, and potential interactions with biological targets. A thorough understanding of its molecular structure is paramount for its application in drug design and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 13063-60-0Generic Chemical Databases
Molecular Formula C₁₂H₂₅NOGeneric Chemical Databases
Molecular Weight 199.34 g/mol Generic Chemical Databases
Boiling Point 265.7 °C at 760 mmHgGeneric Chemical Databases
Density 0.885 g/cm³Generic Chemical Databases
Appearance Expected to be a liquid at room temperatureInferred from properties

Synthesis and Purification of this compound

The most common and straightforward method for the synthesis of this compound is the N-alkylation of morpholine with an octyl halide, typically 1-bromooctane. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

  • Morpholine

  • 1-Bromooctane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a solution of morpholine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature and add 1-bromooctane (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus not impeding its reactivity.

  • Base: Potassium carbonate is used as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.

  • Excess Reagent: A slight excess of 1-bromooctane is used to ensure complete consumption of the morpholine.

  • Workup: The aqueous workup with sodium bicarbonate removes any remaining acidic byproducts, and the brine wash helps to remove water from the organic layer.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).

  • The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation

The molecular structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are employed.

Molecular_Structure cluster_morpholine Morpholine Ring C1 C1' N4 N4 C1->N4 C2 C2' C2->C1 C3 C3' C3->C2 C4 C4' C4->C3 C5 C5' C5->C4 C6 C6' C6->C5 C7 C7' C7->C6 C8 C8' C8->C7 C3_5 C3, C5 N4->C3_5 C2_6 C2, C6 C3_5->C2_6 O1 O1 C2_6->O1

Caption: Numbering scheme for this compound for NMR assignments.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the morpholine ring and the octyl chain.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~ 3.70t4HH-2, H-6 (O-CH ₂)
~ 2.45t4HH-3, H-5 (N-CH ₂)
~ 2.40t2HH-1' (N-CH ₂-C₇H₁₅)
~ 1.50m2HH-2'
~ 1.30m10HH-3' to H-7'
~ 0.90t3HH-8' (CH ₃)
  • Rationale for Assignments: The protons on the carbons adjacent to the electronegative oxygen atom (H-2, H-6) are the most deshielded and appear at the lowest field.[1] The protons on the carbons adjacent to the nitrogen (H-3, H-5 and H-1') appear at a slightly higher field. The remaining methylene protons of the octyl chain appear as a broad multiplet in the aliphatic region, and the terminal methyl group appears as a characteristic triplet.[2]

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm (Predicted)Assignment
~ 67.0C-2, C-6 (O-C H₂)
~ 54.0C-3, C-5 (N-C H₂)
~ 59.0C-1' (N-C H₂-C₇H₁₅)
~ 32.0C-2'
~ 29.5C-3' to C-5'
~ 27.0C-6'
~ 22.5C-7'
~ 14.0C-8' (C H₃)
  • Rationale for Assignments: Similar to the ¹H NMR spectrum, the carbons attached to the heteroatoms are the most deshielded. The carbons of the morpholine ring appear in the 50-70 ppm region, while the carbons of the octyl chain appear in the aliphatic region (10-40 ppm).[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely be used.

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 199, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: Common fragmentation pathways for N-alkylated morpholines involve cleavage of the C-C bonds of the alkyl chain and fragmentation of the morpholine ring. A prominent fragment would be expected at m/z = 100, corresponding to the loss of a heptyl radical ([M - C₇H₁₅]⁺).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
2950-2850C-H stretchingAliphatic (CH₂, CH₃)
1465C-H bendingCH₂
1380C-H bendingCH₃
1115C-O-C stretchingEther
1070C-N stretchingTertiary amine
  • Rationale for Assignments: The spectrum will be dominated by the strong C-H stretching vibrations of the numerous methylene and methyl groups in the octyl chain.[5] The characteristic C-O-C stretch of the morpholine ring is a key diagnostic peak.[6]

Conclusion

The molecular structure of this compound can be reliably established through a combination of systematic synthesis and comprehensive spectroscopic analysis. The N-alkylation of morpholine with 1-bromooctane provides an efficient route to the target compound. Subsequent purification and analysis by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy allow for the unambiguous confirmation of its chemical structure. This detailed structural understanding is a critical prerequisite for its further investigation and application in various scientific and industrial fields.

References

  • LookChem. this compound.[Link]

  • Organic Chemistry Portal. Morpholine synthesis.[Link]

  • Dega-Szafran, Z., Szafran, M., & Katrusiak, A. (2004). Spectroscopic and structural properties of some N-(2-hydroxyethyl)-morpholine derivatives. Journal of Molecular Structure, 691(1-3), 29-39.
  • Oregon State University. 13C NMR Chemical Shift.[Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine.[Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines.[Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.[Link]

  • ResearchGate. The experimental FT-IR spectrum of 4-ethylmorpholine.[Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]

  • Oregon State University. 13C NMR Chemical Shift.[Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.[Link]

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Methodological & Application

Topic: 4-Octylmorpholine Corrosion Inhibition Efficiency Testing Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction: The Imperative of Corrosion Control

Corrosion, the electrochemical degradation of metals, poses a significant threat to the integrity and lifespan of critical infrastructure, from pipelines to industrial machinery. The economic and safety implications of unchecked corrosion necessitate the development and application of effective mitigation strategies. One of the most practical approaches is the use of corrosion inhibitors—chemical compounds that, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion.

Organic inhibitors, particularly those containing heteroatoms like nitrogen and oxygen, are highly effective due to their ability to adsorb onto the metal surface, forming a protective barrier. 4-Octylmorpholine, a tertiary amine, is a representative of this class. Its molecular structure, featuring a polar morpholine ring (with nitrogen and oxygen atoms) and a nonpolar octyl chain, suggests a strong potential for corrosion inhibition. The nitrogen and oxygen atoms act as adsorption centers on the metal, while the hydrophobic octyl chain repels corrosive aqueous media.

This guide provides a comprehensive overview and detailed protocols for evaluating the corrosion inhibition efficiency of this compound. It is designed for researchers and scientists engaged in materials science and chemical development, offering a framework grounded in established standards and scientific principles.

Proposed Mechanism of Action: Adsorption and Barrier Formation

The efficacy of this compound as a corrosion inhibitor is rooted in its molecular structure. The lone pair of electrons on the nitrogen atom and the oxygen atom in the morpholine ring are key to its function. These electron-rich centers facilitate the adsorption of the molecule onto the positively charged metal surface in a corrosive medium.[1][2]

The process can be described by two primary modes of interaction:

  • Physisorption: In acidic solutions, the morpholine nitrogen can become protonated. This positively charged species can then be electrostatically attracted to anions (like Cl⁻) that are already adsorbed on the metal surface.

  • Chemisorption: This involves the sharing of the lone pair electrons from the nitrogen and oxygen atoms with the vacant d-orbitals of the metal atoms (e.g., iron), forming a coordinate covalent bond.[1]

Once adsorbed, the long, hydrophobic octyl chains orient themselves away from the metal surface, creating a dense, non-polar barrier. This film physically blocks the active sites on the metal from the corrosive electrolyte and hinders the diffusion of aggressive ions, effectively stifling both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[2][3]

Experimental_Workflow Prep 1. Specimen & Solution Preparation Control Control Group (Corrosive Solution Only) Prep->Control 2. Exposure Inhibited Test Group (Solution + this compound) Prep->Inhibited 2. Exposure WL Weight Loss (ASTM G31) Control->WL PP Potentiodynamic Polarization (ASTM G59) Control->PP EIS EIS (ASTM G106) Control->EIS Inhibited->WL Inhibited->PP Inhibited->EIS SEM Surface Analysis (SEM) WL->SEM 3. Post-Test Analysis Analysis 4. Data Analysis & Inhibition Efficiency (IE%) Calculation WL->Analysis PP->Analysis EIS->Analysis

Caption: General workflow for evaluating corrosion inhibitor efficiency.

Protocol 1: Weight Loss Measurement (Based on ASTM G31)

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of metal coupons.

Materials:

  • Metal coupons (e.g., mild steel, with known dimensions and composition)

  • Abrasive papers (e.g., silicon carbide, various grits up to 1200)

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive solution (e.g., 1 M HCl)

  • This compound

  • Beakers or test vessels

  • Thermostatically controlled water bath

  • Acetone, ethanol, and deionized water for cleaning

  • Desiccator

Procedure:

  • Coupon Preparation:

    • Measure the dimensions of each metal coupon to calculate the total surface area (A).

    • Mechanically polish the coupon surfaces sequentially with different grits of abrasive paper, finishing with 1200 grit to achieve a smooth, uniform surface.

    • Degrease the polished coupons by sonicating in acetone, rinse with ethanol, and finally with deionized water.

    • Dry the coupons thoroughly using a stream of warm air and store them in a desiccator.

    • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Experimental Setup:

    • Prepare the corrosive test solution (e.g., 1 M HCl).

    • Prepare a series of test solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm) in the corrosive medium.

    • Prepare a blank solution (control) containing only the corrosive medium.

    • Place the solutions in separate beakers and bring them to the desired test temperature (e.g., 25 °C) in a water bath.

  • Immersion:

    • Immerse one prepared coupon into each beaker, ensuring it is fully submerged. A typical immersion period can range from 6 to 24 hours, depending on the corrosivity of the medium. [4]

  • Post-Immersion Cleaning & Weighing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean each coupon according to ASTM G1 guidelines (e.g., scrub with a soft brush in a cleaning solution, such as inhibited acid, to remove corrosion products without removing base metal).

    • Rinse the cleaned coupons with deionized water and ethanol, then dry completely.

    • Weigh each coupon again and record the final weight (W_final).

Protocol 2: Electrochemical Measurements (Based on ASTM G59 & G106)

Objective: To determine corrosion current density (icorr) and charge transfer resistance (Rct) to evaluate inhibition efficiency.

Apparatus:

  • Potentiostat/Galvanostat with frequency response analysis capability.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal coupon (e.g., mild steel) with a defined exposed surface area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod/mesh with a surface area larger than the WE.

  • Test solutions (blank and with various inhibitor concentrations).

Procedure:

  • Electrode Preparation: Prepare the working electrode similarly to the weight loss coupons (polish, clean, dry). Mount it in an electrode holder, exposing a known surface area (e.g., 1 cm²).

  • Cell Assembly: Assemble the three-electrode cell with the WE, RE, and CE. Fill the cell with the test solution (either blank or containing the inhibitor).

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrodes and monitor the OCP for approximately 30-60 minutes, or until a stable potential (drift < 1-2 mV/min) is reached. This ensures the system is at a steady state before measurements.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform the EIS measurement at the stable OCP.

    • Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude).

    • Scan a frequency range from high to low, typically 100 kHz to 10 mHz. [5] * Record the impedance data and plot it as Nyquist and Bode diagrams.

  • Potentiodynamic Polarization:

    • After EIS (or in a separate experiment after OCP stabilization), perform the potentiodynamic scan.

    • Scan the potential from approximately -250 mV to +250 mV relative to the measured Ecorr.

    • Use a slow scan rate, typically 0.167 mV/s to 1 mV/s, to maintain quasi-stationary conditions. [6] * Record the resulting current density and plot the data on a semi-logarithmic scale (log |i| vs. E).

Data Interpretation and Calculations

For each method, the Inhibition Efficiency (IE%) is calculated to quantify the performance of this compound.

From Weight Loss Data

First, calculate the Corrosion Rate (CR) in mm/year for both the uninhibited (blank) and inhibited systems using the formula:

CR (mm/year) = (K × ΔW) / (A × T × ρ)

Where:

  • K = a constant (8.76 × 10⁴)

  • ΔW = Mass loss (W_initial - W_final) in grams

  • A = Surface area of the coupon in cm²

  • T = Immersion time in hours

  • ρ = Density of the metal in g/cm³

Then, calculate the Inhibition Efficiency:

IE% = [(CR_blank - CR_inh) / CR_blank] × 100

Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in its presence.

From Potentiodynamic Polarization Data

The corrosion current density (icorr) is determined by extrapolating the linear Tafel regions of the polarization curve to the corrosion potential (Ecorr).

IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100

Where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

From EIS Data

The charge transfer resistance (Rct) is determined from the Nyquist plot (as the diameter of the semicircle) or by fitting the data to an equivalent circuit model.

IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

Where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison across different inhibitor concentrations and testing methods.

Table 1: Example Data from Weight Loss Measurements

Inhibitor Conc. (ppm) Mass Loss (mg) Corrosion Rate (mm/year) IE%
0 (Blank) 55.2 1.25 -
100 8.3 0.19 84.8
200 4.1 0.09 92.8

| 500 | 2.5 | 0.06 | 95.2 |

Table 2: Example Data from Electrochemical Measurements

Inhibitor Conc. (ppm) Ecorr (mV vs. SCE) icorr (µA/cm²) Rct (Ω·cm²) IE% (from icorr) IE% (from Rct)
0 (Blank) -450 285 95 - -
100 -435 45 650 84.2 85.4
200 -428 22 1280 92.3 92.6

| 500 | -420 | 13 | 2150 | 95.4 | 95.6 |

References

  • MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Retrieved from [Link]

  • NACE International. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18.
  • ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. Retrieved from [Link]

  • ASTM International. (2020). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (ASTM G59-97(2020)).
  • ASTM International. (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (G 59 – 97 (Reapproved 2003)).
  • Scribd. (n.d.). Astm G59. Retrieved from [Link]

  • NACE International. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION, 52(6), 447–452.
  • ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (ASTM G59-23).
  • BSB Edge. (n.d.). ASTM G59: 2023 Potentiodynamic Polarization Resistance Test Method. Retrieved from [Link]

  • Metallurgical Engineering Services. (n.d.). Immersion Corrosion. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). A Quantum Computational Method for Corrosion Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. RSC Advances, 12(6), 3329-3343.
  • Matergenics Inc. (2023). EIS and ASTM G106: Electrochemical Impedance Measurements. Retrieved from [Link]

  • International Journal of Corrosion and Scale Inhibition. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. 11(3), 1148-1162.
  • ACS Publications. (n.d.). AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. Retrieved from [Link]

  • ROSA P. (n.d.). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. Retrieved from [Link]

  • Experimental Results. (2022).
  • Forest Products Laboratory. (n.d.). Electrochemical impedance spectroscopy (EIS) as a tool for measuring corrosion of polymer-coated fasteners used in treated wood. Retrieved from [Link]

  • ResearchGate. (n.d.). Weight loss method of corrosion assessment. Retrieved from [Link]

  • US Lab. (n.d.). ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]

  • ResearchGate. (n.d.). Exact calculation of corrosion rates by the weight-loss method. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. Retrieved from [Link]

  • MDPI. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel.
  • MDPI. (2021). Comprehensive Study of the Action of Corrosion Inhibitors Based on Quaternary Ammonium Compounds in Solutions of Hydrochloric and Sulfamic Acids.
  • ResearchGate. (n.d.). Corrosion Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US3649167A - Corrosion inhibition.
  • MDPI. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. Molecules, 27(12), 3816.
  • ResearchGate. (n.d.). Thiomorpholin-4-ylmethyl-phosphonic acid and morpholin-4-methyl-phosphonic acid as corrosion inhibitors for carbon steel in natural seawater. Retrieved from [Link]

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Application Note: Evaluating 4-Octylmorpholine Performance using Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 4-Octylmorpholine and Advanced Electrochemical Characterization

This compound is an organic compound featuring a hydrophilic morpholine head group and a hydrophobic octyl tail. This amphiphilic structure makes it a prime candidate for applications where interfacial modification is key, most notably as a corrosion inhibitor for metallic assets in industrial environments. The primary mechanism of protection involves the adsorption of these molecules onto the metal surface, forming a tightly packed, thin barrier that impedes the electrochemical reactions responsible for corrosion.[1]

To quantify the effectiveness of such inhibitor films, a sensitive and non-destructive technique is required. Electrochemical Impedance Spectroscopy (EIS) has emerged as a powerful and preferred method for this purpose.[2][3] Unlike direct current (DC) techniques, EIS uses a small amplitude alternating current (AC) signal over a wide spectrum of frequencies to probe the electrochemical interface.[4] This allows for the detailed characterization of the inhibitor film's properties, the kinetics of the corrosion process, and the overall health of the metal-electrolyte interface without significantly disturbing the system under study.[5][6] This application note provides a comprehensive guide to leveraging EIS for the quantitative evaluation of this compound as a corrosion inhibitor.

Part 1: The Science of Protection - Mechanism and Modeling

Adsorption Mechanism of this compound

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface and displace water molecules, thereby creating a protective barrier. This adsorption is a synergistic process involving two primary types of interaction:

  • Chemisorption: The nitrogen and oxygen heteroatoms within the morpholine ring possess lone pairs of electrons. These electrons can form coordinate covalent bonds with the vacant d-orbitals of the metal atoms (e.g., iron in steel), resulting in strong chemical adsorption.[1]

  • Physisorption: The protonated morpholine ring can electrostatically interact with a negatively charged metal surface (at potentials negative to the potential of zero charge). Furthermore, the hydrophobic octyl chains interact with each other via van der Waals forces, leading to the formation of a dense, ordered, and water-repellent film.

This combined action results in a mixed-inhibition mechanism, effectively blocking both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.

cluster_solution Corrosive Solution cluster_interface Electrochemical Interface H2O H₂O Metal Metal Surface (e.g., Steel) Adsorbed Inhibitor Film H2O->Metal:f0 Displacement Cl_minus Cl⁻ Cl_minus->Metal:f0 Attack Blocked H_plus H⁺ H_plus->Metal:f0 Reaction Blocked Inhibitor This compound Inhibitor->Metal:f1 Adsorption (Chemisorption & Physisorption) caption Fig. 1: Adsorption of this compound at the metal-solution interface. cluster_uninhibited Uninhibited System (Blank) cluster_inhibited Inhibited System (with this compound) start1 Rs1 Rs start1->Rs1 Rct1 Rct_blank CPE1 CPE_dl end1 Rct1->end1 CPE1->end1 Rs1->Rct1 dummy1->CPE1 start2 Rs2 Rs start2->Rs2 Rct2 Rct_inh CPE2 CPE_dl end2 Rct2->end2 CPE2->end2 Rs2->Rct2 dummy2->CPE2 caption Fig. 2: Equivalent circuit models for corroding systems.

Fig. 2: Equivalent circuit models for corroding systems.

Part 2: Experimental Design and Protocol

Materials and Equipment
  • Potentiostat: A potentiostat with a built-in Frequency Response Analyzer (FRA) capable of performing EIS measurements over a frequency range of at least 100 kHz to 10 mHz.

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Working Electrode (WE): A sample of the metal to be protected, e.g., API 5L X60 carbon steel. The exposed surface area should be well-defined (e.g., 1 cm²).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

  • Counter Electrode (CE): A high surface area platinum mesh or graphite rod.

  • Corrosive Medium: Application-specific, e.g., 1 M Hydrochloric Acid (HCl) or 3.5% NaCl solution saturated with CO₂. [7]* Inhibitor: this compound.

  • Polishing Materials: Silicon carbide (SiC) abrasive papers (from 240 to 1200 grit), followed by polishing with alumina slurries (e.g., 1.0, 0.3, and 0.05 µm).

  • Reagents: Acetone, ethanol, and deionized water for cleaning.

Experimental Workflow

The entire process, from sample preparation to data analysis, must be conducted systematically to ensure data integrity and reproducibility.

prep 1. Electrode Preparation (Grinding, Polishing, Cleaning) cell 3. Cell Assembly (WE, RE, CE in Electrolyte) prep->cell sol 2. Solution Preparation (Blank & Inhibitor Solutions) sol->cell ocp 4. OCP Stabilization (Allow potential to stabilize, ~30-60 min) cell->ocp eis 5. EIS Measurement (Apply AC signal, sweep frequency) ocp->eis fit 6. Data Fitting (Fit data to EEC model) eis->fit calc 7. Calculate Parameters (Rct, CPE, IE%) fit->calc caption Fig. 3: Workflow for EIS evaluation of this compound.

Fig. 3: Workflow for EIS evaluation of this compound.
Step-by-Step Protocol
  • Working Electrode Preparation:

    • Mechanically grind the carbon steel WE surface with successively finer SiC papers (up to 1200 grit).

    • Polish the surface to a mirror finish using alumina slurries.

    • Degrease the electrode by sonicating in acetone, followed by rinsing with ethanol and deionized water. Dry the electrode immediately with a stream of nitrogen.

  • Solution Preparation:

    • Prepare the blank corrosive solution (e.g., 1 M HCl).

    • Prepare a stock solution of this compound in the corrosive medium.

    • Create a series of test solutions with varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) by serial dilution from the stock solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell. Immerse the prepared WE, RE, and CE into the test solution.

    • Connect the electrodes to the potentiostat.

    • Monitor the Open Circuit Potential (OCP) until it reaches a steady state (a drift of < 5 mV over 5 minutes is acceptable). This ensures the system is at equilibrium before perturbation.

    • Perform the EIS measurement starting with the blank solution.

    • EIS Parameters:

      • Frequency Range: 100 kHz to 10 mHz.

      • AC Amplitude: 10 mV (rms) sine wave superimposed on the measured OCP. A small amplitude is crucial to maintain the system in a pseudo-linear regime, which is a requirement for valid EIS data. [8] * Data Density: 10 points per decade.

    • Repeat the OCP stabilization and EIS measurement for each concentration of this compound.

Part 3: Data Interpretation and Performance Quantification

Analyzing EIS Spectra

The collected data is typically visualized in two types of plots:

  • Nyquist Plot (Impedance Imaginary vs. Real Component): For a corrosion system, this plot often shows a single depressed semi-circle. The key insight is that the diameter of this semi-circle is equal to the charge-transfer resistance (Rct) . A larger semi-circle diameter directly indicates a higher Rct and thus better corrosion inhibition.

  • Bode Plot (Impedance Magnitude |Z| & Phase Angle vs. Frequency): This plot provides complementary information. The impedance value at the lowest frequency (|Z| at 0.01 Hz) is a good indicator of overall corrosion resistance. A higher value signifies better protection. The phase angle plot reveals the capacitive or resistive nature of the interface. An ideal capacitor has a phase angle of -90°. A broad phase angle peak approaching this value over a wide frequency range suggests the formation of a stable, protective inhibitor film.

Quantitative Analysis

After acquiring the spectra, use the potentiostat's software to fit the data to the EEC model shown in Figure 2. The software will provide numerical values for Rs, Rct, and the CPE.

The primary metric for inhibitor performance is the Inhibition Efficiency (IE%) , calculated using the Rct values obtained from the EEC fitting.

IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] x 100% [9] Where:

  • Rct_inh: Charge-transfer resistance in the solution containing this compound.

  • Rct_blank: Charge-transfer resistance in the blank corrosive solution.

Expected Results

The following table summarizes hypothetical but realistic data for the evaluation of this compound in 1 M HCl, demonstrating its effectiveness with increasing concentration.

Concentration (ppm)Rct (Ω·cm²)CPE-T (µF·s^(n-1)·cm⁻²)CPE-nIE%
0 (Blank)551500.88-
502501100.9078.0%
100620850.9191.1%
2001150600.9295.2%
5001480520.9396.3%

Analysis of Table:

  • Rct: Increases significantly with inhibitor concentration, indicating a drastic reduction in the corrosion rate.

  • CPE-T: The magnitude of the CPE decreases, consistent with the displacement of water molecules (high dielectric constant) by the organic inhibitor film (low dielectric constant).

  • CPE-n: The value of 'n' (ranging from 0 to 1) increases towards 1, indicating the interface is behaving more like an ideal capacitor, suggesting a more uniform and less defective protective film.

  • IE%: The inhibition efficiency is high and plateaus at higher concentrations, suggesting that the metal surface is approaching saturation coverage by the inhibitor molecules.

Conclusion

Electrochemical Impedance Spectroscopy provides an exceptionally detailed and quantitative method for evaluating the performance of this compound as a corrosion inhibitor. By systematically measuring impedance over a range of frequencies and fitting the data to appropriate equivalent circuit models, researchers can extract critical parameters like charge-transfer resistance (Rct) and double-layer capacitance (CPE). These parameters not only allow for the precise calculation of inhibition efficiency but also offer valuable insights into the protective film's quality and the underlying adsorption mechanism. This protocol provides a robust framework for scientists and engineers in drug development and materials science to reliably characterize and validate the performance of novel inhibitor formulations.

References

  • Lisdat, F., & Schäfer, D. (2008). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. MDPI. [Link]

  • Oreate AI Blog. (2025). Principles and Applications of Electrochemical Impedance Spectroscopy (EIS) Technology in Battery Testing. [Link]

  • Patsalidis, E., & Prodromidis, M. I. (2021). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. [Link]

  • Li, X., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI. [Link]

  • BioLogic Learning Center. (n.d.). What is Electrochemical Impedance Spectroscopy (EIS)?. [Link]

  • Ferreira, D. L., et al. (2022). Electrochemical Impedance Spectroscopy: Basic Principles and Some Applications. Revista Virtual de Quimica. [Link]

  • Westphal, R., et al. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone. Scirp.org. [Link]

  • Fouda, A. E. A. S., et al. (2022). Characterization of Inhibitor and Corrosion Product Film Using Electrochemical Impedance Spectroscopy (EIS). ResearchGate. [Link]

  • Westphal, R., et al. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. ResearchGate. [Link]

  • Papavinasam, S. (2018). Oil and Gas Field Corrosion Inhibitor Performance Validation Implementation of EIS. ResearchGate. [Link]

  • Joseph, A., et al. (2022). Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. MDPI. [Link]

  • Liew, K. Y., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports. [Link]

  • Genesca, J., et al. (2008). EIS Evaluation of the Effect of Neutralizing and Inhibitor Compounds on Corrosion Process of 1018 Carbon Steel in Acid Solutions Typical of Atmospheric Distillation Plants. ResearchGate. [Link]

  • Skerry, B. (n.d.). Evaluation of Organic Coatings with Electrochemical Impedance Spectroscopy. Paint.org. [Link]

  • Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy. [Link]

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Application Note: Potentiodynamic Polarization Studies of 4-Octylmorpholine for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials. Among these, nitrogen-containing heterocyclic compounds have demonstrated exceptional efficacy. Morpholine and its derivatives are a notable class of corrosion inhibitors, valued for their low toxicity and high performance in various corrosive environments.[1] The protective action of these molecules is largely attributed to the presence of nitrogen and oxygen heteroatoms, which serve as active centers for adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[2][3]

This application note provides a comprehensive guide to conducting potentiodynamic polarization studies on 4-Octylmorpholine, a long-chain alkyl derivative of morpholine. The presence of the octyl group is anticipated to enhance the formation of a hydrophobic barrier on the metal surface, thereby improving corrosion inhibition efficiency. This document will detail the theoretical underpinnings, a step-by-step experimental protocol, and data interpretation for evaluating the efficacy of this compound as a corrosion inhibitor.

Theoretical Background

Mechanism of Corrosion Inhibition by this compound

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This process is generally understood to involve a combination of physisorption and chemisorption.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This is a stronger form of adsorption involving the formation of coordinate bonds between the heteroatoms (nitrogen and oxygen) in the morpholine ring and the vacant d-orbitals of the metal atoms.[2]

The presence of the long alkyl (octyl) chain in this compound is expected to play a crucial role in enhancing its protective properties. Once the morpholine head group adsorbs onto the metal surface, the hydrophobic octyl tails orient themselves away from the surface, creating a dense, non-polar barrier that repels water and other corrosive species.

Morpholine derivatives typically act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[3] This is observed in potentiodynamic polarization curves as a decrease in both anodic and cathodic current densities.

Experimental Protocol: Potentiodynamic Polarization Study

This protocol outlines the procedure for evaluating the corrosion inhibition performance of this compound on mild steel in an acidic medium (e.g., 1 M HCl), following the principles outlined in standards such as ASTM G59.[2][4][5][6]

Materials and Reagents
  • Working Electrode: Mild steel coupons of known composition and surface area.

  • Counter Electrode: A platinum or graphite rod.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution.

  • Inhibitor: this compound (at various concentrations, e.g., 50, 100, 200, 500 ppm).

  • Electrochemical Cell: A standard three-electrode corrosion cell.

  • Potentiostat/Galvanostat: An instrument capable of performing potentiodynamic scans.

  • Polishing materials: Silicon carbide papers of various grits (e.g., 240, 400, 600, 800, 1200), and polishing cloths with alumina or diamond paste.

  • Cleaning agents: Distilled water, acetone.

Experimental Workflow

G cluster_prep Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis A 1. Prepare Working Electrode (Polishing & Cleaning) C 3. Assemble 3-Electrode Cell A->C B 2. Prepare Test Solutions (Blank & Inhibitor) B->C D 4. Stabilize Open Circuit Potential (OCP) C->D E 5. Perform Potentiodynamic Polarization Scan D->E F 6. Plot Tafel Curves (log(i) vs. E) E->F G 7. Extract Electrochemical Parameters (Ecorr, icorr) F->G H 8. Calculate Inhibition Efficiency (IE%) G->H

Caption: Experimental workflow for potentiodynamic polarization.

Step-by-Step Methodology
  • Working Electrode Preparation:

    • Mechanically polish the mild steel coupons using successively finer grades of silicon carbide paper.

    • Perform a final polish with a fine polishing cloth and alumina or diamond paste to achieve a mirror-like finish.

    • Degrease the polished coupons with acetone, rinse thoroughly with distilled water, and dry them.

    • Measure the exposed surface area of the working electrode accurately.

  • Test Solution Preparation:

    • Prepare the blank corrosive solution (1 M HCl).

    • Prepare a series of inhibitor solutions by dissolving the required amount of this compound in the 1 M HCl to achieve the desired concentrations (e.g., 50, 100, 200, 500 ppm).

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell. The mild steel coupon serves as the working electrode, the platinum/graphite rod as the counter electrode, and the SCE or Ag/AgCl as the reference electrode.

    • Fill the cell with the test solution (either blank or with inhibitor).

    • Ensure the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize IR drop.

  • Open Circuit Potential (OCP) Stabilization:

    • Immerse the electrodes in the test solution.

    • Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady-state potential is reached.

  • Potentiodynamic Polarization Scan:

    • Once the OCP is stable, initiate the potentiodynamic polarization scan.

    • Scan the potential from a cathodic potential relative to the OCP to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP).

    • Use a slow scan rate, typically 0.1667 mV/s to 1 mV/s, to ensure quasi-steady-state conditions.

Data Analysis and Interpretation

The data obtained from the potentiodynamic polarization scan is plotted as the logarithm of the current density (log i) versus the electrode potential (E). This is known as a Tafel plot.

Tafel Extrapolation

From the Tafel plot, several key electrochemical parameters are determined:

  • Corrosion Potential (Ecorr): The potential at which the net current is zero. It is identified at the intersection of the anodic and cathodic Tafel slopes.

  • Corrosion Current Density (icorr): The current density at the corrosion potential. It is determined by extrapolating the linear portions of the anodic and cathodic Tafel slopes back to the Ecorr. The icorr is directly proportional to the corrosion rate.

Inhibition Efficiency (IE%)

The inhibition efficiency of this compound is calculated using the following equation:

IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] * 100

Where:

  • icorr(blank) is the corrosion current density in the absence of the inhibitor.

  • icorr(inh) is the corrosion current density in the presence of the inhibitor.

Inhibitor Type Classification

The type of inhibitor (anodic, cathodic, or mixed) can be inferred from the shift in the corrosion potential (Ecorr) in the presence of the inhibitor compared to the blank.

  • If the displacement in Ecorr is greater than 85 mV towards the anodic direction, the inhibitor is considered anodic.

  • If the displacement is greater than 85 mV towards the cathodic direction, it is considered cathodic.

  • If the displacement is less than 85 mV, or there is no significant shift, the inhibitor is classified as mixed-type.

Expected Results and Data Presentation

The addition of an effective corrosion inhibitor like this compound should result in a significant decrease in the corrosion current density (icorr) and a shift in the polarization curves to lower current densities.

Hypothetical Data Table
Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-450150-
50-4406060.0
100-4353576.7
200-4301888.0
500-4251292.0
Proposed Inhibition Mechanism Diagram

Caption: Proposed inhibition mechanism of this compound.

Conclusion

Potentiodynamic polarization is a powerful and rapid electrochemical technique for evaluating the performance of corrosion inhibitors. This application note provides a detailed framework for studying this compound, from experimental setup to data interpretation. The expected outcome is that this compound will act as an effective mixed-type inhibitor, with its efficiency increasing with concentration due to the synergistic effect of the morpholine ring's heteroatoms and the hydrophobic barrier formed by the octyl chain. This protocol, grounded in established standards, ensures the generation of reliable and reproducible data for researchers and professionals in the field of corrosion science and drug development.

References

  • ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020. [Link]

  • ASTM G5-14e1, Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements, ASTM International, West Conshohocken, PA, 2014. [Link]

  • ASTM G102-89(2015)e1, Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements, ASTM International, West Conshohocken, PA, 2015. [Link]

  • Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. MDPI. [Link]

  • Potentiodynamic Corrosion Testing. JoVE. [Link]

  • Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. ResearchGate. [Link]

  • Electrochemical Corrosion Testing. IMR Test Labs. [Link]

  • Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. SCIRP. [Link]

  • Potentiodynamic polarization curves of corrosion inhibition of mild... ResearchGate. [Link]

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Application Note & Protocol: Gravimetric Analysis of Corrosion Inhibition by 4-Octylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to measuring the corrosion inhibition efficiency of 4-Octylmorpholine using the weight loss (gravimetric) method. The weight loss technique is a reliable and straightforward method for determining the average corrosion rate of a material.[1][2] This protocol is designed for researchers and scientists in materials science and chemical engineering, offering a step-by-step methodology grounded in established standards, including principles from ASTM G1.[3][4] We will detail the specimen preparation, experimental procedure, data calculation, and delve into the underlying mechanism of how this compound protects metal surfaces from corrosive environments.

Introduction and Scientific Principles

Corrosion is the gradual degradation of materials, typically metals, by chemical or electrochemical reaction with their environment. It is a persistent challenge across numerous industries, leading to significant economic losses and safety hazards. The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. These inhibitors function by adsorbing onto the metal surface to form a protective film that acts as a barrier against corrosive species.[5][6]

This compound is a heterocyclic organic compound investigated for its corrosion inhibition properties. Its molecular structure, featuring a polar morpholine head with nitrogen and oxygen heteroatoms and a non-polar octyl tail, makes it a promising candidate for forming an effective protective barrier.

The weight loss, or gravimetric, method is a foundational technique for quantifying corrosion.[1] It directly measures the loss of metal from a specimen, known as a coupon, after its exposure to a corrosive medium for a specified duration.[7] By comparing the corrosion rate of a metal in an uninhibited solution to the rate in a solution containing an inhibitor, we can quantitatively determine the inhibitor's efficiency.[8]

Experimental Workflow Overview

The entire process, from preparation to final analysis, follows a systematic workflow to ensure accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Immersion Test cluster_eval Phase 3: Evaluation cluster_calc Phase 4: Calculation P1 Cut & Measure Coupons P2 Mechanical Polishing P1->P2 P3 Degrease & Clean P2->P3 P4 Dry, Desiccate & Weigh (W_initial) P3->P4 E1 Prepare Corrosive Media (Blank & Inhibitor Solutions) P4->E1 E2 Immerse Coupons (Constant Temperature) E1->E2 E3 Expose for Predetermined Time E2->E3 V1 Remove Coupons E3->V1 V2 Clean Corrosion Products (ASTM G1 Method) V1->V2 V3 Rinse, Dry & Weigh (W_final) V2->V3 C1 Calculate Weight Loss (ΔW) V3->C1 C2 Calculate Corrosion Rate (CR) C1->C2 C3 Calculate Inhibition Efficiency (IE%) C2->C3

Caption: Adsorption mechanism of this compound on a metal surface.

Conclusion

The weight loss method is a robust and accessible technique for evaluating the performance of corrosion inhibitors like this compound. By following a standardized protocol, researchers can obtain reliable and comparable data on corrosion rates and inhibition efficiencies. The results typically show that this compound provides excellent protection, which is attributable to the formation of a durable, hydrophobic film that physically and chemically passivates the metal surface.

References

  • ASTM G1-03(2017)e1, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, West Conshohocken, PA, 2017.

  • Scribd. Astm G1 03 | PDF | Corrosion | Metals.

  • ASTM International. Standard Practice for - Preparing, Cleaning, and Evaluating Corrosion Test Specimens1. (2003).

  • ASTM International. ASTM G1-03 - Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens.

  • BSB EDGE. ASTM G1:2025 Corrosion Test Specimen Preparation.

  • Shenyang EMT Piping Technology Co., Ltd. How to measure the corrosion rate! (2023).

  • Artamonova, I. V., Gorichev, I. G., & Godunov, E. B. (2021). Determining the Metal Corrosion Rate by Various Techniques and Comparison of the Results. Defect and Diffusion Forum, 410, 142-148.

  • Azmin USM. (2022). Corrosion Engineering: Gravimetric Measurement [Video]. YouTube.

  • Semantic Scholar. EVALUATION OF CORROSION BEHAVIOUR BY GRAVIMETRIC METHOD.

  • Scribd. Corrosion Test by Gravimetric Method | PDF | Steel.

  • Sivakumar, V., Velumani, K., & Rameshkumar, S. (2018). Corrosion inhibition Efficiency values calculated from the weight loss measurements. ResearchGate.

  • ResearchGate. Data Result of Corrosion Testing Method Weight Loss. (2018).

  • Al-Baghdadi, S. B., Al-Amiery, A. A., Gaaz, T. S., & Kadhum, A. A. H. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. Materials, 15(4), 1361.

  • Pradityana, A., et al. (2016). Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. International Journal of Engineering and Technology, 8(1), 49-56.

  • Malaret, F. (2022). Exact calculation of corrosion rates by the weight-loss method. Experimental Results, 3, E11.

  • ResearchGate. Corrosion rate and inhibition efficiency obtained from weight loss... (2015).

  • Semantic Scholar. Application of Organic Inhibitors to the Corrosion of Materials AISI 1070 Steel.

  • ResearchGate. WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (2018).

  • Feng, L., et al. (2022). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. Molecules, 27(23), 8274.

  • Wang, C., et al. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. Coatings, 14(8), 988.

  • ResearchGate. Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. (2023).

  • Abdullah, A. M. (2023). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. Polymers, 15(13), 2849.

  • Rasool, M., et al. (2023). Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. ACS Omega, 8(34), 31051–31062.

  • ResearchGate. Thiomorpholin-4-ylmethyl-phosphonic acid and morpholin-4-methyl-phosphonic acid as corrosion inhibitors for carbon steel in natural seawater. (2014).

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Application of 4-Octylmorpholine in Acidic Media (HCl, H2SO4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 4-Octylmorpholine in Mitigating Acid-Induced Corrosion

The corrosion of metallic assets, particularly carbon steel, in acidic environments is a pervasive challenge across numerous industrial sectors, including chemical processing, oil and gas, and metal treatment. The use of organic corrosion inhibitors is a highly effective and economically viable strategy to combat this degradation. Among the diverse classes of organic inhibitors, morpholine and its derivatives have garnered significant attention due to their inherent protective properties. This compound, a substituted morpholine, is a promising candidate for corrosion inhibition in acidic media such as hydrochloric acid (HCl) and sulfuric acid (H2SO4).

This technical guide provides a comprehensive overview of the application of this compound as a corrosion inhibitor. It is designed for researchers, scientists, and professionals in drug development who may encounter corrosion-related challenges in their work. This document will delve into the mechanistic principles of its inhibitory action and present detailed protocols for its evaluation, drawing upon established methodologies for analogous morpholine-based inhibitors.

Scientific Foundation: Mechanism of Corrosion Inhibition by this compound

The efficacy of this compound as a corrosion inhibitor stems from its molecular structure, which facilitates its adsorption onto the metal surface, thereby creating a protective barrier against the corrosive environment. The primary mechanism of inhibition involves the following key aspects:

  • Adsorption at the Metal-Solution Interface: In acidic solutions, the metal surface is typically positively charged. The this compound molecule possesses heteroatoms, namely nitrogen and oxygen, with lone pairs of electrons. These electron-rich centers can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to adsorption.[1][2]

  • Formation of a Protective Film: The adsorption of this compound molecules displaces water molecules and aggressive ions (such as chloride and sulfate) from the metal surface. The long octyl chain contributes to the formation of a compact and hydrophobic film, which acts as a physical barrier, impeding the diffusion of corrosive species to the metal surface.[1]

  • Mixed-Type Inhibition: Studies on various morpholine derivatives have shown that they typically function as mixed-type inhibitors.[3][4][5] This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) of the corrosion process. This is achieved by blocking the active sites on the metal surface where these reactions occur.

The adsorption process can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). The nature of this adsorption can be elucidated by studying the thermodynamic parameters of the process, often modeled using adsorption isotherms like the Langmuir isotherm.[3][5]

Experimental Protocols for Evaluation

The following protocols are designed to systematically evaluate the performance of this compound as a corrosion inhibitor in HCl and H2SO4 media. These methods are widely accepted in the field of corrosion science.

Protocol 1: Gravimetric (Weight Loss) Method

This fundamental technique provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Objective: To determine the corrosion rate of a metal in the presence and absence of this compound and to calculate the inhibition efficiency.

Materials and Equipment:

  • Carbon steel coupons of known dimensions and composition

  • Analytical balance (±0.1 mg accuracy)

  • Abrasive papers (e.g., silicon carbide, various grits)

  • Desiccator

  • Thermostatically controlled water bath

  • Glass beakers and hooks

  • Hydrochloric acid (HCl) and Sulfuric acid (H2SO4) solutions (e.g., 1 M)

  • This compound

  • Acetone and distilled water for cleaning

Procedure:

  • Coupon Preparation: Mechanically polish the carbon steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.

  • Cleaning and Drying: Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare solutions of the desired acid (e.g., 1 M HCl or 0.5 M H2SO4) containing various concentrations of this compound (e.g., 50, 100, 200, 300 ppm). A blank solution without the inhibitor should also be prepared.

  • Immersion: Suspend the weighed coupons in the test solutions using glass hooks, ensuring they are fully immersed.

  • Exposure: Maintain the beakers in a thermostatically controlled water bath at a specific temperature (e.g., 25 °C, 40 °C, 60 °C) for a predetermined duration (e.g., 6, 12, 24 hours).

  • Final Weighing: After the exposure period, carefully remove the coupons, rinse with distilled water to remove corrosion products, clean with a soft brush, dry, and re-weigh to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (g m⁻² h⁻¹) = ΔW / (A × t), where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 2: Electrochemical Evaluation

Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism.

Objective: To determine the effect of this compound on the electrochemical parameters of the corrosion process.

Materials and Equipment:

  • Potentiostat/Galvanostat with electrochemical software

  • Three-electrode electrochemical cell (working electrode: carbon steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Acidic solutions with and without this compound (as prepared in Protocol 1)

A. Potentiodynamic Polarization (PDP)

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding a carbon steel rod in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the resulting polarization curve (log current density vs. potential).

    • Perform Tafel extrapolation of the linear portions of the anodic and cathodic curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

    • Analyze the shift in E_corr to classify the inhibitor type (anodic, cathodic, or mixed). A shift of less than 85 mV typically indicates a mixed-type inhibitor.[6]

B. Electrochemical Impedance Spectroscopy (EIS)

Procedure:

  • Cell Setup and Stabilization: Follow steps 1-3 of the PDP procedure.

  • Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit (EEC) to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).

    • The R_ct value is inversely proportional to the corrosion rate. A higher R_ct indicates better corrosion protection.

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.

Data Presentation and Expected Outcomes

The following tables present hypothetical yet representative data based on the performance of similar long-chain alkyl morpholine derivatives in acidic media.

Table 1: Representative Weight Loss Data for this compound on Carbon Steel in 1 M HCl at 25°C for 24 hours

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)150.00.260-
5030.00.05280.0
10018.00.03188.1
20012.00.02191.9
3009.00.01693.8

Table 2: Representative Electrochemical Polarization Data for this compound on Carbon Steel in 0.5 M H₂SO₄ at 25°C

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA cm⁻²)Anodic Tafel Slope (βa) (mV dec⁻¹)Cathodic Tafel Slope (βc) (mV dec⁻¹)Inhibition Efficiency (%)
0 (Blank)-45050075120-
50-4401007011580.0
100-435606811288.0
200-430356511093.0
300-425256210895.0

Visualizing the Process: Diagrams and Workflows

Mechanism of Inhibition

G H_plus H+ Fe Fe H_plus->Fe Cathodic Reaction (Hydrogen Evolution) Cl_minus Cl- / SO4^2- Cl_minus->Fe Pitting Corrosion H2O H2O H2O->Fe Adsorption Inhibitor_sol This compound (sol) Inhibitor_ads Adsorbed this compound Inhibitor_sol->Inhibitor_ads Adsorption Fe_ions Fe^2+ (Corrosion) Fe->Fe_ions Anodic Reaction (Metal Dissolution) H2_gas H2 (gas) Fe->H2_gas Corrosion Product Inhibitor_ads->Fe Blocks Active Sites

Caption: Mechanism of corrosion inhibition by this compound.

Experimental Workflow

G cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis cluster_output Output Coupon_Prep Coupon Preparation (Polishing, Cleaning) Weight_Loss Weight Loss Method Coupon_Prep->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Coupon_Prep->Electrochemical Solution_Prep Solution Preparation (Acid + Inhibitor) Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Calc_CR_IE Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Calc_CR_IE Tafel_EEC Tafel Extrapolation & Equivalent Circuit Fitting Electrochemical->Tafel_EEC Adsorption_Isotherm Adsorption Isotherm Modeling Calc_CR_IE->Adsorption_Isotherm Tafel_EEC->Adsorption_Isotherm Results Results & Interpretation Adsorption_Isotherm->Results

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a corrosion inhibitor for carbon steel in both hydrochloric and sulfuric acid environments. Its effectiveness is attributed to the formation of a protective adsorbed film on the metal surface, which hinders both anodic and cathodic corrosion reactions. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of its performance.

Future research should focus on obtaining specific experimental data for this compound to confirm the trends observed in analogous compounds. Further investigations could also explore its performance under dynamic flow conditions, in mixed acid systems, and at elevated temperatures and pressures to simulate a wider range of industrial operating conditions.

References

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  • Nanji, A. M., et al. (2019). adsorption and corrosion inhibition of mild steel in hydrochloric acid medium by n-[morpholin-4-yl(phenyl)methyl]benzamide. ResearchGate. [Link]

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Application Notes and Protocols for 4-Octylmorpholine as a Volatile Corrosion Inhibitor (VCI)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 4-Octylmorpholine in Corrosion Prevention

In the relentless battle against metallic corrosion, volatile corrosion inhibitors (VCIs) represent a sophisticated and highly effective strategy. These compounds, characterized by their ability to transition into the vapor phase, travel to and subsequently adsorb onto metal surfaces, forming a thin, protective molecular layer. This monomolecular shield displaces moisture and blocks the electrochemical pathways that drive corrosion.

Among the diverse families of organic compounds utilized as VCIs, morpholine and its derivatives have garnered significant attention due to their favorable safety profile and demonstrated efficacy.[1] The introduction of an octyl group to the nitrogen atom of the morpholine ring, yielding this compound, presents a molecule with intriguing potential as a VCI. The long alkyl chain is anticipated to enhance the hydrophobicity of the protective film, thereby improving its barrier properties against corrosive electrolytes. While extensive peer-reviewed data on the specific performance of this compound is emerging, its structural characteristics, combined with performance data from analogous long-chain amine and morpholine derivatives, provide a strong foundation for its application and evaluation.

This technical guide offers a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and implement this compound as a volatile corrosion inhibitor. We will delve into its proposed mechanism of action, provide detailed protocols for its evaluation, and present a structured approach to interpreting the resulting data.

The Mechanistic Underpinnings of Corrosion Inhibition by this compound

The efficacy of this compound as a corrosion inhibitor is rooted in its molecular structure, which facilitates a multi-faceted protective action on metal surfaces. The proposed mechanism involves a combination of vapor phase transport, adsorption, and the formation of a hydrophobic barrier.

Upon introduction into an enclosed space, this compound, owing to its vapor pressure, volatilizes and diffuses through the atmosphere to reach exposed metal surfaces. The inhibition process is then initiated through the adsorption of the this compound molecules onto the metal. This adsorption is primarily driven by the lone pair of electrons on the nitrogen and oxygen atoms of the morpholine ring, which can form coordinate bonds with the vacant d-orbitals of the metal atoms.[2] This process can be described as a form of chemisorption.

The octyl group, a long alkyl chain, plays a crucial role in enhancing the protective properties of the adsorbed film. Once the morpholine head group is anchored to the metal surface, the hydrophobic octyl tails orient themselves away from the surface, creating a dense, water-repellent layer. This hydrocarbon barrier effectively displaces moisture and prevents the ingress of corrosive species such as oxygen and chloride ions to the metal surface, thereby stifling the electrochemical reactions that lead to corrosion.

The overall mechanism can be visualized as a self-assembling, dynamic process where the VCI molecules continuously replenish the protective layer from the vapor phase, ensuring consistent and long-lasting protection.

G cluster_vapor Vapor Phase cluster_surface Metal Surface VCI_vapor This compound Vapor Adsorbed_VCI Adsorbed this compound (Hydrophobic Layer) VCI_vapor->Adsorbed_VCI Adsorption & Film Formation Metal Metal Substrate Corrosive_Atmosphere Corrosive Atmosphere (Moisture, O₂, etc.) Adsorbed_VCI->Corrosive_Atmosphere VCI_source VCI Source (e.g., powder, impregnated paper) VCI_source->VCI_vapor Volatilization Corrosive_Atmosphere->Metal Corrosion Attack

Proposed mechanism of this compound as a VCI.

Protocols for the Evaluation of this compound as a VCI

A thorough evaluation of a VCI's performance requires a multi-pronged approach, encompassing both vapor phase and contact inhibition tests, as well as electrochemical methods for a more in-depth understanding of the inhibition mechanism.

I. Vapor Phase Corrosion Inhibition Test

This test evaluates the ability of this compound to inhibit corrosion on a metal surface without direct contact.

Objective: To assess the vapor-phase corrosion inhibiting properties of this compound.

Materials:

  • Glass desiccators or sealed containers

  • Metal coupons (e.g., carbon steel, copper, aluminum) of known dimensions and surface area

  • This compound (as a powder or loaded onto a carrier such as paper)

  • Corrosive solution (e.g., 3.5% NaCl solution)

  • Deionized water

  • Analytical balance

  • Polishing materials (e.g., silicon carbide paper of various grits)

  • Acetone or ethanol for cleaning

Procedure:

  • Coupon Preparation:

    • Mechanically polish the metal coupons to a uniform finish using silicon carbide paper of increasing grit size.

    • Degrease the coupons by sonicating in acetone or ethanol for 10 minutes.

    • Dry the coupons in a stream of warm air and store them in a desiccator.

    • Accurately weigh each coupon to four decimal places (W_initial).

  • Test Setup:

    • Place a small beaker containing the corrosive solution at the bottom of the desiccator to create a corrosive atmosphere.

    • Place a known amount of this compound (e.g., on a watch glass or as an impregnated paper) in the desiccator, ensuring it does not touch the coupons.

    • Suspend the prepared metal coupons from a glass hook inside the desiccator.

    • Prepare a control desiccator with the corrosive solution but without the this compound.

    • Seal the desiccators and maintain them at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 7, 14, or 30 days).

  • Post-Exposure Evaluation:

    • After the exposure period, carefully remove the coupons from the desiccators.

    • Visually inspect and photograph the coupons.

    • Chemically clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1).

    • Rinse the cleaned coupons with deionized water, dry them, and reweigh them (W_final).

  • Data Analysis:

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR = (8.76 × 10^4 × ΔW) / (A × T × D) where:

      • ΔW is the weight loss (W_initial - W_final) in grams

      • A is the surface area of the coupon in cm²

      • T is the exposure time in hours

      • D is the density of the metal in g/cm³

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_control - CR_inhibitor) / CR_control] × 100

G start Start prep Prepare & Weigh Metal Coupons start->prep setup_inhibitor Setup Test Desiccator: Coupon + VCI + Corrosive Soln prep->setup_inhibitor setup_control Setup Control Desiccator: Coupon + Corrosive Soln prep->setup_control expose Expose for Specified Duration setup_inhibitor->expose setup_control->expose remove Remove & Photograph Coupons expose->remove clean Clean & Reweigh Coupons remove->clean calculate Calculate Corrosion Rate & Inhibition Efficiency clean->calculate end End calculate->end

Sources

Application Notes and Protocols: 4-Octylmorpholine as a Corrosion Inhibator for Mild Steel

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel anti-corrosive agents.

Introduction: The Challenge of Mild Steel Corrosion and the Promise of Organic Inhibitors

Mild steel, a cornerstone of modern industry, is highly susceptible to corrosion, particularly in acidic environments encountered in industrial cleaning, oil and gas production, and chemical processing.[1] This degradation of material integrity leads to significant economic losses and safety hazards. The application of corrosion inhibitors is a primary strategy to mitigate this damage.[1] Organic molecules, particularly those containing heteroatoms like nitrogen and oxygen, have demonstrated significant promise as corrosion inhibitors.[2][3] These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[2]

This document provides a comprehensive guide to the evaluation of 4-octylmorpholine, a promising candidate for corrosion inhibition due to its molecular structure, which combines the polar morpholine ring with a hydrophobic octyl chain. The morpholine group, with its nitrogen and oxygen atoms, is expected to provide strong adsorption sites on the steel surface, while the long alkyl chain can form a dense, water-repellent layer.[2]

Proposed Mechanism of Action for this compound

The inhibitory action of this compound on a mild steel surface in an acidic medium is hypothesized to occur through a synergistic mechanism of chemical and physical adsorption.

  • Chemisorption: The nitrogen and oxygen atoms within the morpholine ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, forming coordinate covalent bonds.[4]

  • Physisorption: The protonated form of this compound in acidic solution can be electrostatically attracted to the negatively charged steel surface (due to the adsorption of anions from the acid).

  • Hydrophobic Barrier: The long octyl chain extends away from the metal surface, creating a dense hydrophobic layer that repels water and corrosive species.[5]

The following diagram illustrates the proposed adsorption mechanism:

G cluster_inhibitor This compound Adsorption cluster_solution Corrosive Medium (e.g., HCl) Fe1 Fe Fe2 Fe Fe3 Fe inhibitor This compound (Protonated in Acid) inhibitor->Fe1 Physisorption (Electrostatic) inhibitor->Fe2 Chemisorption (N, O heteroatoms) H_plus H+ Cl_minus Cl-

Caption: Proposed adsorption mechanism of this compound on a mild steel surface.

Experimental Evaluation of this compound as a Corrosion Inhibitor

A multi-faceted approach is essential for a thorough evaluation of a novel corrosion inhibitor. This involves a combination of electrochemical techniques and surface analysis to understand both the efficiency and the mechanism of inhibition.

I. Materials and Preparation
  • Mild Steel Coupons: Composition (e.g., C: 0.15-0.20%, Mn: 0.40-0.60%, P: ≤0.04%, S: ≤0.05%, Fe: balance). Coupons should be cut to a standard size (e.g., 1 cm x 1 cm x 0.1 cm), polished with successively finer grades of emery paper (up to 1200 grit), degreased with acetone, washed with distilled water, and dried.[6]

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared by diluting analytical grade HCl with distilled water.

  • Inhibitor: this compound (CAS No. 13063-60-0).[7] A stock solution should be prepared in the corrosive medium, and various concentrations (e.g., 50, 100, 200, 500 ppm) should be made by serial dilution.

  • Electrochemical Cell: A standard three-electrode cell consisting of the mild steel coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[8]

II. Electrochemical Measurements

Electrochemical methods provide rapid and sensitive means to assess corrosion rates and inhibitor performance.[9]

This technique measures the current response of the working electrode to a controlled change in potential.[10] From the resulting Tafel plots, key parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and anodic and cathodic Tafel slopes (βa and βc) can be determined.[11] The inhibition efficiency (IE%) can be calculated using the following equation:

IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100

Where:

  • icorr(blank) is the corrosion current density in the absence of the inhibitor.

  • icorr(inh) is the corrosion current density in the presence of the inhibitor.

Protocol for Potentiodynamic Polarization:

  • Immerse the prepared mild steel working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan from a potential of -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.[10]

  • Record the resulting polarization curve.

  • Determine icorr by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the Ecorr.

  • Calculate the inhibition efficiency.

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the electrode/electrolyte interface and the properties of the protective film.[12][13] The data is often presented as Nyquist and Bode plots. An increase in the diameter of the Nyquist plot's semicircle and an increase in the impedance at low frequencies in the Bode plot indicate effective inhibition.[8][14] The inhibition efficiency can also be calculated from the charge transfer resistance (Rct) values:

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

Where:

  • Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

  • Rct(inh) is the charge transfer resistance in the presence of the inhibitor.

Protocol for Electrochemical Impedance Spectroscopy:

  • After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) to the working electrode at the OCP.[8]

  • Scan a frequency range from 100 kHz to 0.01 Hz.[8]

  • Record the impedance data.

  • Model the impedance spectra using an appropriate equivalent electrical circuit to obtain the Rct value. A common circuit for corrosion systems includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance.[12]

  • Calculate the inhibition efficiency.

The following diagram illustrates a typical experimental workflow for electrochemical measurements:

G cluster_prep Sample Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis prep_steel Prepare Mild Steel Coupon cell_setup Assemble 3-Electrode Electrochemical Cell prep_steel->cell_setup prep_solution Prepare Corrosive Medium +/- Inhibitor prep_solution->cell_setup ocp Stabilize Open Circuit Potential (OCP) cell_setup->ocp pdp Potentiodynamic Polarization (PDP) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis tafel Tafel Extrapolation (from PDP) pdp->tafel circuit Equivalent Circuit Modeling (from EIS) eis->circuit ie_calc Calculate Inhibition Efficiency (IE%) tafel->ie_calc circuit->ie_calc

Caption: Workflow for electrochemical evaluation of a corrosion inhibitor.

III. Surface Analysis Techniques

Surface analysis methods provide direct evidence of the formation of a protective inhibitor film on the metal surface.[9][15]

SEM is used to visualize the surface morphology of the mild steel coupons before and after exposure to the corrosive environment, with and without the inhibitor. In the absence of the inhibitor, the surface is expected to show significant damage, such as pitting and uniform corrosion. In the presence of an effective inhibitor like this compound, the surface should appear much smoother and less damaged.[16]

Protocol for Scanning Electron Microscopy:

  • Immerse mild steel coupons in the corrosive medium with and without the optimal concentration of this compound for a specified period (e.g., 24 hours).

  • Carefully remove the coupons, rinse gently with distilled water, and dry.

  • Mount the coupons on SEM stubs and coat with a thin layer of a conductive material (e.g., gold) if necessary.

  • Acquire images of the surface at various magnifications.

XPS is a surface-sensitive technique that can identify the elemental composition and chemical states of the elements on the mild steel surface.[6] This analysis can confirm the presence of the inhibitor on the surface by detecting the characteristic elements of this compound (N 1s, O 1s, and C 1s).[16]

Protocol for X-ray Photoelectron Spectroscopy:

  • Prepare mild steel samples as described for SEM analysis.

  • Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire survey scans to identify the elements present on the surface.

  • Perform high-resolution scans of the Fe 2p, O 1s, N 1s, and C 1s regions to determine the chemical states and confirm the adsorption of the inhibitor.

Data Presentation

Quantitative data from the electrochemical tests should be summarized in tables for easy comparison.

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without this compound

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)IE%
Blank-
50
100
200
500

Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with and without this compound

Inhibitor Concentration (ppm)Rct (Ω·cm²)CPE-T (Y₀) (µS·sⁿ/cm²)CPE-nIE%
Blank-
50
100
200
500

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a corrosion inhibitor for mild steel in acidic media. By combining electrochemical techniques with surface analysis, researchers can gain a thorough understanding of its inhibition efficiency and mechanism of action. The expected results are that this compound will demonstrate significant corrosion inhibition, with efficiency increasing with concentration, and that it will act as a mixed-type inhibitor, forming a protective adsorbed layer on the steel surface.

References

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022).
  • Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION, 52(6), 447–452.
  • Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. (n.d.).
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
  • Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.).
  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series.
  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.).
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.).
  • Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.).
  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025).
  • Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor. (n.d.). ASTM Digital Library.
  • Inhibition efficiency (%)
  • Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2024).
  • This compound. (n.d.). ChemicalBook.
  • Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. (n.d.).
  • Performance of Organic Molecules as Corrosion Inhibitors for CS: A Comprehensive Review. (n.d.). MDPI.
  • Anti-corrosion behavior of 2-(((4-((2-morpholinoethyl)(pyridin-2-ylmethyl)amino)butyl)imino)methyl)naphthalen-1-ol on mild steel in hydrochloric acid solution: Experimental and theoretical studies. (n.d.). OUCI.
  • Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. (2024). MDPI.
  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (n.d.). PMC - NIH.
  • Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (n.d.). MDPI.
  • Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. (2022). MDPI.
  • Green Approach to Corrosion Inhibition of Mild Steel in Hydrochloric Acid by 1-[Morpholin-4-yl(thiophen-2-yl)methyl]thiourea. (2025).
  • 4-Methylmorpholine synthesis. (n.d.). ChemicalBook.
  • Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Antibacterial Studies. (2021). Biointerface Research in Applied Chemistry.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). PubMed.

Sources

Application Note: Formulation and Evaluation of Corrosion Inhibitor Packages Featuring 4-Octylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Formulation Professionals

Abstract

Corrosion poses a significant threat to the integrity and longevity of metallic infrastructure across numerous industries, including energy, manufacturing, and water treatment. Organic film-forming amines (FFAs) are a cornerstone of modern corrosion mitigation strategies due to their ability to form persistent, hydrophobic barriers on metal surfaces. This application note provides a detailed technical guide on formulating and evaluating high-performance corrosion inhibitor packages centered around 4-Octylmorpholine. We will explore its fundamental mechanism of action, the principles of synergistic formulation with co-additives, and present comprehensive, step-by-step protocols for performance validation using industry-standard gravimetric and electrochemical techniques.

Understanding this compound as a Corrosion Inhibitor

This compound (CAS: 13063-60-0) is a tertiary amine featuring a morpholine head group and an eight-carbon alkyl tail. This unique structure provides an excellent balance of properties for corrosion inhibition, making it a versatile component in various aqueous and multi-phase systems.

Physicochemical Properties

A clear understanding of this compound's physical and chemical properties is essential for effective formulation, handling, and dosage calculation.

PropertyValueSource
Molecular Formula C₁₂H₂₅NO
Molecular Weight 199.34 g/mol
Boiling Point 265.7 °C at 760 mmHg
Density 0.885 g/cm³
Flash Point 77.9 °C
Storage Sealed in dry, Room Temperature
Molecular Structure and Key Features

The efficacy of this compound stems directly from its molecular architecture. The polar morpholine ring acts as the anchoring group, while the non-polar octyl chain provides the hydrophobic barrier.

Molecular structure of this compound.
Mechanism of Action: The Filming Amine Principle

Organic compounds containing heteroatoms like nitrogen and oxygen are effective corrosion inhibitors because these atoms act as centers for adsorption onto metal surfaces.[1] The mechanism for this compound follows the principle of filming amines.[2]

  • Adsorption: The lone pair of electrons on the nitrogen and oxygen atoms in the morpholine ring are attracted to the metal surface, forming a coordinate covalent bond. This process establishes a persistent, adsorbed layer.[1]

  • Hydrophobic Barrier Formation: Once anchored, the non-polar octyl tails orient themselves away from the metal surface, creating a dense, hydrophobic film.[2] This film acts as a physical barrier, displacing water and preventing corrosive species (e.g., O₂, H⁺, Cl⁻) from reaching the metal.

  • Corrosion Cell Disruption: By blocking the metal surface, the inhibitor film stifles both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion cell.[3]

Adsorption of this compound to form a protective barrier.

Principles of Formulating Corrosion Inhibitor Packages

While this compound is an effective film-forming amine, industrial applications rarely rely on a single inhibitor. A well-designed "package" combines multiple components to provide comprehensive protection against various corrosion mechanisms and water conditions, often achieving synergistic effects.

The "Package" Concept

A corrosion inhibitor package is a multi-component formulation where each chemical serves a specific function.[2] Filming amines like this compound provide the primary barrier, but other additives are needed to manage pH, prevent scale, and control biological growth.

Achieving Synergy: Co-Inhibitors and Their Functions

Synergy occurs when the combined effect of two or more inhibitors is greater than the sum of their individual effects. Selecting the right co-inhibitors is crucial for developing a robust and cost-effective formulation.

Component ClassExample(s)Function & Rationale
Neutralizing Amines Morpholine, CyclohexylamineThese are volatile amines that travel with steam to neutralize acidic gases like CO₂ in condensate lines, raising the pH to a less corrosive range.[4] They condition the environment for the filming amine to work more effectively.
Cathodic Inhibitors Zinc Salts, PolyphosphatesThese compounds interfere with the cathodic reaction, typically oxygen reduction.[3] They work synergistically with anodic-focused filming amines to stifle the overall corrosion cell. Zinc is particularly effective against pitting corrosion.[3]
Scale Inhibitors Phosphonates (HEDP, PBTC)In cooling water systems, mineral scale (e.g., CaCO₃) can form on heat exchange surfaces, creating under-deposit corrosion sites. Phosphonates inhibit crystal growth, keeping surfaces clean for the corrosion inhibitor to access.[5]
Yellow Metal Inhibitors Tolyltriazole (TTA), Benzotriazole (BZT)Standard filming amines are primarily for ferrous metals. If the system contains copper or its alloys, a specific inhibitor like TTA is required to form a protective film on those surfaces.[3]
Biocides (Non-oxidizing or Oxidizing)Microbiologically Influenced Corrosion (MIC) is a significant threat. Biocides control the growth of bacteria, algae, and fungi that can damage inhibitor films and create corrosive byproducts.[6]
Dispersants Low molecular weight polymersThese help keep corrosion products and other suspended solids from settling on metal surfaces, preventing under-deposit corrosion and maintaining system cleanliness.

Protocol for Developing a this compound-Based Inhibitor Package

This section outlines a logical workflow for the systematic development and optimization of a corrosion inhibitor package.

Development Workflow

A Step 1: Define System (Water Chemistry, Temp, Metals) B Step 2: Select Co-Inhibitors (Based on System Needs) A->B Identifies needs C Step 3: Create Test Matrix (Varying concentrations of components) B->C Defines variables D Step 4: Laboratory Blending (Prepare formulations) C->D Guides preparation E Step 5: Stability Testing (Check for phase separation, precipitation) D->E Ensures viability F Step 6: Performance Evaluation (Weight Loss, Electrochemical Tests) E->F Provides stable candidates G Step 7: Analyze Data (Calculate Inhibition Efficiency) F->G Generates raw data H Step 8: Optimize Formulation (Refine concentrations based on results) G->H Provides insights H->C Iterative loop

Sources

Application Note and Protocol: Experimental Setup for Testing 4-Octylmorpholine in Simulated Environments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Octylmorpholine is a tertiary amine with a morpholine ring and an octyl chain, giving it both polar and nonpolar characteristics[1][2][3]. This amphiphilic nature suggests its potential for diverse applications, including as a solvent, intermediate in chemical synthesis, or in formulations where surfactant-like properties are desired[4]. To evaluate its safety, efficacy, and pharmacokinetic profile for potential pharmaceutical or industrial applications, it is crucial to understand its stability and behavior in physiological environments. This document provides a detailed experimental framework for testing the stability and metabolic fate of this compound in simulated biological fluids, including Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), and Simulated Blood Plasma.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals. They adhere to principles of scientific integrity, drawing from established methodologies such as those recommended by the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD) for chemical testing[5][6][7][8][9]. The causality behind each experimental choice is explained to provide a comprehensive understanding of the entire workflow.

Preparation of Simulated Biological Fluids

Accurate simulation of physiological conditions is paramount for obtaining meaningful in vitro data. The following protocols for preparing SGF, SIF, and Simulated Body Fluid (SBF) are based on widely accepted formulations.

Simulated Gastric Fluid (SGF), USP (without enzyme)

Simulated Gastric Fluid mimics the acidic environment of the stomach. This formulation is prepared according to USP specifications, typically without pepsin for stability studies of the chemical entity itself, to avoid enzymatic degradation of the target compound[10][11].

Protocol:

  • Add 2.0 g of sodium chloride (NaCl) to a 1 L volumetric flask.

  • Add approximately 7.0 mL of concentrated hydrochloric acid (HCl).

  • Add purified water to dissolve the components and bring the volume close to 1 L.

  • Adjust the pH to 1.2 ± 0.1 using 1N HCl or 1N NaOH.

  • Bring the final volume to 1 L with purified water[12][13].

  • Filter the solution through a 0.45 µm filter before use.

Simulated Intestinal Fluid (SIF), USP (without enzyme)

Simulated Intestinal Fluid represents the environment of the small intestine. The USP formulation without pancreatin is often used to assess chemical stability, as the enzyme can interfere with the analysis[14].

Protocol:

  • Dissolve 6.8 g of monobasic potassium phosphate (KH₂PO₄) in 250 mL of purified water in a 1 L volumetric flask.

  • Add 77 mL of 0.2 N sodium hydroxide (NaOH) and 500 mL of purified water.

  • Adjust the pH to 6.8 ± 0.1 with either 0.2 N NaOH or 0.2 N HCl[12].

  • Bring the final volume to 1 L with purified water[15].

  • Filter the solution through a 0.45 µm filter before use.

Simulated Body Fluid (SBF)

Simulated Body Fluid has ion concentrations nearly equal to those of human blood plasma and is used to assess the behavior of a substance upon entering systemic circulation[16][17][18].

Protocol:

  • Prepare the following reagents in the order listed, ensuring each is fully dissolved before adding the next, in approximately 700 mL of purified water maintained at 36.5 ± 0.5 °C[16][18]:

    • 7.996 g NaCl

    • 0.350 g NaHCO₃

    • 0.224 g KCl

    • 0.228 g K₂HPO₄·3H₂O

    • 0.305 g MgCl₂·6H₂O

    • 0.278 g CaCl₂

    • 0.071 g Na₂SO₄

  • Add 6.057 g of Tris(hydroxymethyl)aminomethane.

  • Adjust the pH to 7.40 at 36.5 °C by titrating with 1N HCl[16][17].

  • Transfer the solution to a 1 L volumetric flask and bring to volume with purified water.

Table 1: Composition of Simulated Biological Fluids

ComponentSimulated Gastric Fluid (SGF), USPSimulated Intestinal Fluid (SIF), USPSimulated Body Fluid (SBF)
Sodium Chloride (NaCl)2.0 g/L-7.996 g/L
Hydrochloric Acid (HCl)to pH 1.2-to pH 7.4
Potassium Phosphate, Monobasic (KH₂PO₄)-6.8 g/L-
Sodium Hydroxide (NaOH)to pH 1.2to pH 6.8-
Sodium Bicarbonate (NaHCO₃)--0.350 g/L
Potassium Chloride (KCl)--0.224 g/L
Dipotassium Hydrogen Phosphate Trihydrate (K₂HPO₄·3H₂O)--0.228 g/L
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)--0.305 g/L
Calcium Chloride (CaCl₂)--0.278 g/L
Sodium Sulfate (Na₂SO₄)--0.071 g/L
Tris(hydroxymethyl)aminomethane--6.057 g/L
Final pH 1.2 ± 0.1 6.8 ± 0.1 7.40 ± 0.05

Experimental Setup for Stability Testing

The stability of this compound in the prepared simulated environments will be assessed over time. This involves incubating the compound in each fluid and analyzing samples at predetermined intervals.

Incubation Protocol
  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mg/mL).

  • In separate, sealed containers for each simulated fluid (SGF, SIF, and SBF), spike the fluid with the this compound stock solution to achieve a final concentration relevant to the intended application (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the properties of the simulated fluid.

  • Incubate the solutions in a shaking water bath or incubator maintained at 37 ± 0.5 °C to mimic physiological temperature[19].

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution for analysis.

  • Immediately quench any potential degradation by adding a suitable quenching agent or by freezing the sample at -80 °C until analysis.

Diagram 1: Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep_SGF Prepare SGF Spike_SGF Spike SGF Prep_SGF->Spike_SGF Prep_SIF Prepare SIF Spike_SIF Spike SIF Prep_SIF->Spike_SIF Prep_SBF Prepare SBF Spike_SBF Spike SBF Prep_SBF->Spike_SBF Prep_Stock Prepare this compound Stock Solution Prep_Stock->Spike_SGF Prep_Stock->Spike_SIF Prep_Stock->Spike_SBF Incubate Incubate at 37°C Spike_SGF->Incubate Spike_SIF->Incubate Spike_SBF->Incubate Sample Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC-MS or LC-MS Quench->Analyze

Caption: Workflow for stability testing of this compound.

In Vitro Metabolic Stability Assay

To investigate the potential metabolic fate of this compound, an in vitro assay using liver microsomes can be performed. This assay helps to determine the intrinsic clearance of the compound[20].

Microsomal Stability Assay Protocol
  • Prepare a reaction mixture containing liver microsomes (from human or other relevant species) in a phosphate buffer (pH 7.4). A typical protein concentration is 0.5 mg/mL[21].

  • Pre-incubate the microsome solution at 37 °C for a few minutes.

  • Initiate the metabolic reaction by adding a solution of this compound (e.g., final concentration of 1-10 µM) and an NADPH-regenerating system[21].

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining amount of this compound and the formation of potential metabolites.

  • Include control incubations without NADPH to assess non-enzymatic degradation and a positive control with a compound of known metabolic stability to validate the assay[21].

Analytical Methodology

The choice of analytical technique is critical for the accurate quantification of this compound and the identification of its potential metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable methods.

GC-MS Analysis

Due to the polarity of the morpholine group, derivatization may be necessary to improve the volatility and chromatographic properties of this compound for GC-MS analysis[22][23]. However, direct aqueous injection gas chromatography has also been successfully used for the analysis of morpholine and its derivatives[24].

Sample Preparation (Liquid-Liquid Extraction):

  • To the collected aliquots, add a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex vigorously to extract this compound into the organic phase.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS injection.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure good separation.

  • MS Detector: Electron Impact (EI) ionization with scanning in full scan mode for metabolite identification and selected ion monitoring (SIM) mode for quantification of the parent compound.

LC-MS Analysis

LC-MS is a powerful technique for analyzing polar and non-volatile compounds and is well-suited for the direct analysis of this compound and its potential metabolites without derivatization[20].

Sample Preparation: For samples from stability studies, simple dilution with the mobile phase may be sufficient. For microsomal stability samples, the supernatant after protein precipitation can be directly injected.

Typical LC-MS Parameters:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.

  • MS Detector: Electrospray ionization (ESI) in positive ion mode. High-resolution mass spectrometry (HR-MS) can be used for accurate mass measurements to aid in the identification of unknown metabolites[20].

Diagram 2: Analytical Workflow

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aliquots from Incubation LLE Liquid-Liquid Extraction (for GC-MS) Sample->LLE PPT Protein Precipitation (for LC-MS) Sample->PPT GCMS GC-MS Analysis LLE->GCMS LCMS LC-MS Analysis PPT->LCMS Quant Quantification of This compound GCMS->Quant MetID Metabolite Identification GCMS->MetID LCMS->Quant LCMS->MetID

Caption: General analytical workflow for this compound.

Data Analysis and Interpretation

The stability of this compound will be determined by plotting the percentage of the remaining compound against time. The degradation kinetics can be determined by fitting the data to appropriate kinetic models (e.g., first-order decay).

For metabolic stability, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the rate of disappearance of the parent compound.

Potential metabolic pathways for this compound could include:

  • Oxidation: Hydroxylation of the octyl chain or the morpholine ring.

  • N-dealkylation: Cleavage of the octyl group from the nitrogen atom.

  • Ring opening: Cleavage of the morpholine ring.

The identification of metabolites will be based on their mass spectral data, including the molecular ion and fragmentation patterns.

Conclusion

The experimental setup described in this application note provides a comprehensive framework for evaluating the stability and in vitro metabolic fate of this compound in simulated physiological environments. The data generated from these studies are essential for assessing the compound's suitability for further development in pharmaceutical or other applications. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, contributing to a robust understanding of the compound's behavior.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]

  • Protocol for Preparing Simulated Body Fluid (SBF). (n.d.). Kyoto University. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). In Wikipedia. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.). OECD. Retrieved from [Link]

  • OECD Chemical Testing Guidelines 2025 Updated. (2025). Auxilife. Retrieved from [Link]

  • How to synthesis of SBF (simulated body fluid) for bioactivity tests. (2023). ResearchGate. Retrieved from [Link]

  • OECD Guidelines for Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]

  • Simulated Gastric and Intestinal Fluid. (n.d.). Pickering Test Solutions. Retrieved from [Link]

  • Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. (n.d.). National Institutes of Health. Retrieved from [Link]

  • How to prepare SBF solution. (n.d.). A. Cuneyt Tas. Retrieved from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2020). Semantic Scholar. Retrieved from [Link]

  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • What is simulated intestinal fluid USP (with and without enzyme)?. (n.d.). Biorelevant.com. Retrieved from [Link]

  • Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography. (1990). ASTM International. Retrieved from [Link]

  • Protocol For Preparing Simulated Body Fluid (SBF). (n.d.). Scribd. Retrieved from [Link]

  • USP Tablet Dissolution in Simulated Intestinal Fluid Testing. (2026). Testing Laboratory. Retrieved from [Link]

  • Preparation and assessment of revised simulated body fluids. (2003). PubMed. Retrieved from [Link]

  • OFFICIAL METHOD - Determination of the Disintegration Time of Tablets. (1989). Canada.ca. Retrieved from [Link]

  • What are Gastric fluid, simulated, TS (Test Solution) and USP-SGF (sp)?. (n.d.). Biorelevant.com. Retrieved from [Link]

  • Composition of Biorelevant Media to Simulate Gastric Fluid Under Fasted... (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (2025). ResearchGate. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • Stability Studies-Regulations, Patient Safety & Quality. (2024). Coriolis Pharma. Retrieved from [Link]

  • Stability Testing of Drug Substances and Drug Products. (1998). U.S. Food and Drug Administration. Retrieved from [Link]

  • QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. (2022). QualityHub. Retrieved from [Link]

  • Metabolomics Reveals Metabolic Changes Caused by Low-Dose 4-Tert-Octylphenol in Mice Liver. (2018). National Institutes of Health. Retrieved from [Link]

  • Differential metabolism of 4-n- and 4-tert-octylphenols in perfused rat liver. (2008). PubMed. Retrieved from [Link]

  • 4-methylmorpholine. (n.d.). TUODA INDUSTRY LIMITED. Retrieved from [Link]

  • In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite. (n.d.). PubMed. Retrieved from [Link]

  • Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling. (n.d.). PubMed Central. Retrieved from [Link]

  • Role of catechol-O-methyltransferase in the disposition of luteolin in rats. (2011). PubMed. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Octylmorpholine Concentration for Maximum Corrosion Protection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Octylmorpholine, a high-performance, film-forming corrosion inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing its concentration for maximum efficacy. Here, you will find answers to common questions and troubleshooting steps for issues you may encounter during your experiments.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the application and optimization of this compound. Each issue is followed by a systematic approach to diagnosis and resolution.

Q1: My corrosion inhibition efficiency (%IE) is lower than expected or inconsistent. What are the potential causes and how can I fix this?

A1: Low or variable inhibition efficiency is a common issue that can stem from several factors. A systematic troubleshooting approach is the most effective way to identify and resolve the root cause.

Potential Causes & Solutions:

  • Insufficient Concentration: The most common cause is a concentration that is too low to form a complete, stable protective film on the metal surface.[1] Amine-based inhibitors like this compound rely on adsorbing to the metal surface to create a hydrophobic barrier.[2] Below a critical concentration, this film is incomplete.

    • Solution: Conduct a dose-response study. Start from a low concentration (e.g., 10-25 ppm) and incrementally increase the dosage, monitoring the corrosion rate at each step using techniques like Linear Polarization Resistance (LPR).[3][4] This will help you identify the minimum effective concentration required for protection.

  • System pH: The pH of your corrosive medium is critical. Morpholine and its derivatives are basic compounds, and their degree of protonation and, consequently, their adsorption characteristics are pH-dependent.[1][5]

    • Solution: Measure the pH of your bulk solution. If it is highly acidic, the inhibitor may become fully protonated, which can affect its ability to adsorb effectively. Ensure the system pH is within a range where this compound is known to be effective.

  • High Temperature: Inhibition efficiency can decrease at elevated temperatures.[6] Higher thermal energy can increase the rate of inhibitor desorption from the metal surface, weakening the protective film.[1]

    • Solution: Evaluate the inhibitor's performance at your specific operating temperature. If high temperatures are unavoidable, you may need to use a higher concentration of this compound or consider a formulation with higher thermal stability.

  • Presence of Contaminants: Competing ions or other organic molecules in your medium can interfere with the adsorption of this compound onto the metal surface.[1]

    • Solution: Analyze your medium for potential contaminants. If possible, run a control experiment in a clean, synthetic brine that mimics your system to confirm that the inhibitor itself is performing as expected.

  • High Flow/Shear Stress: In dynamic or turbulent systems, high flow rates can physically strip the inhibitor film from the metal surface, increasing the desorption rate and reducing efficiency.[1]

    • Solution: Test the inhibitor's performance under flow conditions that replicate your application, for example, using a Rotating Cylinder Electrode (RCE) setup.[7] Film persistency may need to be enhanced with a higher concentration or a continuous injection strategy.

Troubleshooting Workflow for Low Inhibition Efficiency

Below is a logical workflow to diagnose the cause of poor performance.

G start Low or Inconsistent %IE check_conc Is Concentration Sufficient? start->check_conc check_ph Is System pH Optimal? check_conc->check_ph No solution_conc Perform Dose-Response Study (e.g., 10-200 ppm) check_conc->solution_conc Yes check_temp Is Temperature Too High? check_ph->check_temp No solution_ph Adjust/Verify pH check_ph->solution_ph Yes check_cont Are Contaminants Present? check_temp->check_cont No solution_temp Increase Concentration or Re-evaluate Inhibitor Choice check_temp->solution_temp Yes check_flow Is Flow/Shear Excessive? check_cont->check_flow No solution_cont Analyze Medium & Run Control Experiment check_cont->solution_cont Yes solution_flow Test Under Flow (RCE) & Consider Continuous Dosing check_flow->solution_flow Yes

Caption: Troubleshooting decision tree for low inhibition efficiency.

Q2: I'm observing secondary issues like emulsion formation or foaming. What's the cause and how can I mitigate it?

A2: this compound, like many organic corrosion inhibitors, is a surfactant. This property is essential for its function but can sometimes lead to undesirable side effects.

  • Emulsion Formation: Surfactants can stabilize oil-water mixtures, creating tight emulsions that are difficult to separate.[8] This is particularly common at excessive concentrations.[9][10]

    • Mitigation: This is often a sign of overdosing. The concentration may be well above what is needed for effective corrosion inhibition.[9] Reduce the inhibitor concentration to the minimum effective dose determined from your optimization studies. Special additives or demulsifiers can be included in inhibitor packages to prevent unwanted emulsification.[11]

  • Foaming: In systems with gas flow and agitation, surfactants can cause foaming.[12]

    • Mitigation: Similar to emulsions, this can be caused by excessive concentration. Lowering the dose is the first step. If the problem persists at the required concentration for corrosion protection, a compatible antifoaming agent may be necessary.

Section 2: Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to the use of this compound.

Q1: What is the fundamental mechanism of corrosion inhibition by this compound?

A1: this compound is a film-forming corrosion inhibitor.[13] Its molecular structure consists of two key parts:

  • A Polar "Head": The morpholine ring, containing nitrogen and oxygen atoms, is hydrophilic. These heteroatoms have lone pairs of electrons that can coordinate with the metal surface, anchoring the molecule.[14] This process involves adsorption onto the metal.[2]

  • A Non-Polar "Tail": The 8-carbon octyl group is a hydrophobic hydrocarbon chain.

The inhibition mechanism proceeds as follows: The polar morpholine head adsorbs onto the metal surface, and the long, hydrophobic octyl tails orient themselves away from the surface, forming a dense, non-polar barrier. This barrier displaces water and aggressive ions (like chloride) from the metal surface, effectively preventing the electrochemical reactions that cause corrosion.[2] It acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[5]

Mechanism of Action: Adsorption and Film Formation

Caption: Adsorption of this compound to form a protective barrier.

Q2: What is a typical starting concentration range for laboratory testing?

A2: A typical concentration range for evaluating organic film-forming inhibitors in a laboratory setting is between 10 ppm and 200 ppm (parts per million).

A good starting point for initial screening is often around 25-50 ppm.[3] However, the optimal concentration is highly dependent on the severity of the corrosive environment (e.g., temperature, salinity, CO2/H2S content).[15] It is crucial to perform a concentration study to find the lowest effective dose for your specific conditions.

ConditionSuggested Starting Range (ppm)Rationale
Mild (Low temp, low salinity)10 - 50A complete film can often be formed at lower concentrations.
Moderate (Elevated temp, CO₂ present)50 - 100Higher concentration needed to counteract increased corrosion rates and potential desorption.
Severe (High temp, high salinity, H₂S)100 - 200+Aggressive conditions require a more robust and persistent inhibitor film.
Q3: Which electrochemical techniques are best for evaluating performance?

A3: Several electrochemical techniques are invaluable for quantifying inhibitor performance quickly and accurately. The two most common and powerful methods are:

  • Linear Polarization Resistance (LPR): LPR is a rapid, non-destructive technique used to measure the general corrosion rate.[16] It's ideal for screening different inhibitor concentrations to quickly find the most effective range.[3][7]

  • Electrochemical Impedance Spectroscopy (EIS): EIS provides more detailed information about the corrosion mechanism and the quality of the inhibitor film.[15][16] By analyzing the impedance data, you can determine parameters like charge transfer resistance (which is inversely proportional to the corrosion rate) and double-layer capacitance (which can indicate inhibitor adsorption).[6][17] EIS is excellent for understanding how the inhibitor is working and the integrity of the protective film it forms.[15]

Section 3: Standard Operating Procedure (SOP)

SOP 1: Step-by-Step Guide to Concentration Optimization using LPR

This protocol outlines a standard procedure for determining the minimum effective concentration of this compound.

Objective: To identify the optimal concentration of this compound that provides the maximum corrosion protection for a given metal in a specific corrosive environment.

Materials:

  • Potentiostat with LPR capabilities

  • Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)

  • Working electrode (metal coupon of interest, e.g., C1018 steel)

  • Corrosive medium (e.g., 3.5% NaCl solution, saturated with CO₂)

  • Stock solution of this compound (e.g., 10,000 ppm in a suitable solvent)

  • Magnetic stirrer and stir bar

Procedure:

  • System Preparation:

    • Polish the working electrode surface to a mirror finish (e.g., with up to 600-grit SiC paper), rinse with deionized water and ethanol, and dry.

    • Assemble the electrochemical cell with the polished working electrode, counter electrode (e.g., graphite), and reference electrode (e.g., Ag/AgCl).

    • Add a known volume of the corrosive medium to the cell.

  • Baseline Corrosion Rate:

    • Immerse the electrodes in the solution and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).

    • Perform an LPR measurement to determine the baseline (uninhibited) corrosion rate. This is your control.

  • Inhibitor Dosing:

    • Inject the first aliquot of the this compound stock solution to achieve the lowest desired concentration (e.g., 10 ppm).

    • Allow the system to re-stabilize for 30-60 minutes while stirring gently to allow the inhibitor film to form.

  • LPR Measurement:

    • Perform an LPR measurement to determine the inhibited corrosion rate.

    • Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 where CR is the corrosion rate.

  • Incremental Dosing:

    • Repeat steps 3 and 4 for incrementally higher concentrations (e.g., 25 ppm, 50 ppm, 100 ppm, 150 ppm, 200 ppm).

  • Data Analysis:

    • Plot the %IE or the Corrosion Rate as a function of the this compound concentration.

    • The optimal concentration is typically found at the "knee" of the curve, where further increases in concentration yield diminishing returns in protection. This indicates the point of maximum effective surface coverage.

References

  • Inhibiting Properties of Morpholine as Corrosion Inhibitor for Mild Steel in 2N Sulphuric Acid and Phosphoric Acid Medium. (2025). ResearchGate. [Link]

  • Validation between the evaluation of corrosion inhibitors in the laboratory using LPR and EIS with results obtained from well monitoring. (n.d.). SAE International. [Link]

  • Corrosion Inhibitor Performance testing and understanding using EIS. (n.d.). ResearchGate. [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. [Link]

  • Validation between the Evaluation of Corrosion Inhibitors in the Laboratory Using LPR and EIS with Results Obtained from Well Monitoring. (2023). AMPP Knowledge Hub. [Link]

  • Investigation on the influence of corrosion inhibitor concentrations on top-of-the-line corrosion. (2025). Emerald Publishing. [Link]

  • Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. (2022). MDPI. [Link]

  • Integrity of corrosion inhibitor films in multiphase flow. (2025). ResearchGate. [Link]

  • Investigation on the influence of corrosion inhibitor concentrations on top-of-the-line corrosion. (2025). ResearchGate. [Link]

  • Why Amine Systems Fail – An in-depth Study of Amine System Failures. (n.d.). ResearchGate. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition. [Link]

  • Optimizing Corrosion Inhibitor Injection Rate in Flow Lines. (n.d.). ResearchGate. [Link]

  • Morpholine. (n.d.). NCBI Bookshelf. [Link]

  • The Role of Morpholine in Boiler Water Treatment and Corrosion Inhibition. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Amine Plant Troubleshooting. (n.d.). Scribd. [Link]

  • Common amine system corrosion issues and how to solve them. (2021). Vysus Group. [Link]

  • Emulsion tendency studies - Understanding method, inhibitors and water cut. (2025). ResearchGate. [Link]

  • Cationic-Film-Forming Inhibitors for the Protection of the AA 7075 Aluminum Alloy Against Corrosion in Aqueous Chloride Solution. (1989). NACE International. [Link]

  • Review of organic corrosion inhibitors: application with respect to the main functional group. (2025). ResearchGate. [Link]

  • Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. (2024). MDPI. [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). National Institutes of Health. [Link]

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Technical Support Center: 4-Octylmorpholine in Pharmaceutical Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Octylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this compound in your experiments. Here, we synthesize technical accuracy with field-proven insights to help you navigate the nuances of working with this versatile tertiary amine, with a special focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound and why is it important?

It is recommended to store this compound in a tightly sealed container in a dry, well-ventilated area at room temperature. While specific temperature ranges can vary slightly by supplier, "room temperature" in a laboratory setting is generally considered to be between 20°C and 25°C (68°F to 77°F).

Causality: The importance of proper storage temperature lies in maintaining the compound's stability and purity. Although morpholine and its derivatives are known for good thermal stability, prolonged exposure to high temperatures can potentially lead to gradual degradation.[1][2] Conversely, storing at very low temperatures might not be necessary and could, in some cases, affect its physical state or solubility in certain applications, though precipitation is generally not an issue for this compound at typical refrigerated temperatures. Adhering to the recommended storage conditions ensures the long-term integrity of the product for reproducible experimental results.

Q2: How does temperature generally affect the performance of this compound in a chemical reaction?

As with most chemical reactions, temperature is a critical parameter that can significantly influence the performance of this compound, whether it is used as a catalyst, a reagent, or a solvent. The effect of temperature on reaction rates is generally described by the Arrhenius equation, which states that the rate constant of a reaction increases with temperature.

Key Temperature Effects:

  • Reaction Rate: Increasing the temperature typically accelerates the reaction rate.[3] This is because higher temperatures provide molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction.

  • Catalytic Activity: When used as a tertiary amine catalyst, the catalytic activity of this compound is influenced by its basicity and the steric accessibility of the nitrogen's lone pair of electrons. Temperature can affect these properties, and an optimal temperature range often exists to maximize catalytic efficiency without promoting side reactions or decomposition.

  • Solubility: The solubility of this compound in a given solvent is temperature-dependent. For most organic solids in liquid solvents, solubility increases with temperature.[4][5] This is an important consideration when preparing reaction mixtures to ensure all components are fully dissolved.

  • Stability: While this compound is a stable compound, very high temperatures can lead to thermal decomposition. The thermal stability of the related compound morpholine is quite high, suggesting that this compound is also stable under typical synthetic conditions.[1][2] However, it is crucial to avoid excessive temperatures that could degrade the compound and generate impurities.

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Question: I am using this compound as a catalyst in my reaction, but I am observing low or no conversion of my starting materials. What could be the cause and how can I troubleshoot this?

Possible Causes and Solutions:

  • Inadequate Temperature:

    • Explanation: The reaction temperature may be too low, resulting in slow reaction kinetics. Tertiary amine catalysts often require a certain activation energy to be effective.

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature in increments of 5-10°C.

      • Monitor the reaction progress at each temperature point using an appropriate analytical technique (e.g., TLC, GC, HPLC).

      • Be mindful of the boiling points of your solvent and reactants to avoid unintended pressure buildup or evaporation.

      • Consult literature for similar reactions to determine a suitable temperature range.

  • Sub-optimal Catalyst Concentration:

    • Explanation: The concentration of this compound may be too low to effectively catalyze the reaction.

    • Troubleshooting Steps:

      • Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).

      • Observe the effect on the reaction rate. Note that excessively high catalyst concentrations can sometimes lead to side reactions.

  • Solvent Effects:

    • Explanation: The choice of solvent can significantly impact the reaction. The polarity and solubility properties of the solvent affect how the reactants and catalyst interact.

    • Troubleshooting Steps:

      • Ensure all reactants, including this compound, are fully soluble in the chosen solvent at the reaction temperature.

      • If solubility is an issue, consider a co-solvent system or switch to a more suitable solvent.

Issue 2: Formation of Impurities or Side Products

Question: My reaction is proceeding, but I am observing the formation of significant impurities. Could the reaction temperature be the culprit?

Possible Causes and Solutions:

  • Excessively High Temperature:

    • Explanation: While higher temperatures increase the rate of the desired reaction, they can also accelerate the rates of undesired side reactions. Furthermore, very high temperatures can lead to the thermal degradation of reactants, products, or the catalyst itself.

    • Troubleshooting Steps:

      • Decrease the reaction temperature in 5-10°C increments to see if the impurity profile improves.

      • Consider running the reaction for a longer period at a lower temperature to achieve the desired conversion with better selectivity.

      • Analyze the impurities to understand their structure, which can provide clues about the side reactions occurring.

  • Thermal Decomposition of this compound:

    • Explanation: Although stable under normal conditions, prolonged exposure to very high temperatures could potentially lead to the degradation of this compound. Studies on related N-alkylmorpholines suggest that decomposition can occur at elevated temperatures.[1]

    • Troubleshooting Steps:

      • Run a control experiment by heating this compound in the reaction solvent at the reaction temperature and analyze for any degradation products.

      • If degradation is observed, a lower reaction temperature is necessary.

Experimental Protocols

Protocol 1: Determining the Optimal Reaction Temperature

This protocol provides a systematic approach to optimizing the temperature for a reaction catalyzed by this compound.

Methodology:

  • Initial Range Finding:

    • Set up a series of small-scale reactions in parallel.

    • Keep the concentrations of all reactants and the catalyst constant.

    • Run each reaction at a different temperature (e.g., room temperature, 40°C, 60°C, 80°C).

    • Monitor the reactions over time (e.g., at 1h, 4h, 8h, 24h) by TLC or another suitable method to get a qualitative sense of the reaction rate and purity.

  • Fine-Tuning the Temperature:

    • Based on the initial results, select a narrower temperature range for further optimization.

    • Run a new set of parallel reactions within this range (e.g., 50°C, 55°C, 60°C, 65°C, 70°C).

    • At each temperature, take aliquots at regular intervals and quench the reaction.

    • Analyze the aliquots quantitatively (e.g., by HPLC or GC) to determine the conversion and the formation of any impurities.

  • Data Analysis:

    • Plot the reaction conversion versus time for each temperature.

    • Plot the yield of the desired product and the percentage of impurities versus temperature at a fixed time point.

    • The optimal temperature will be the one that provides a reasonable reaction rate with the highest selectivity for the desired product.

Data Presentation

Table 1: Hypothetical Temperature Screening for a Catalytic Reaction

Temperature (°C)Reaction Time (h)Conversion (%)Desired Product Yield (%)Impurity A (%)
402435305
608958510
802>997025
1001>995045

This table is for illustrative purposes and shows a hypothetical scenario where increasing the temperature beyond an optimum (60°C in this case) leads to a decrease in the yield of the desired product due to the formation of impurities.

Visualizations

Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature in 5-10°C increments check_temp->increase_temp No check_catalyst Is catalyst loading sufficient? check_temp->check_catalyst Yes monitor_reaction Monitor reaction progress increase_temp->monitor_reaction monitor_reaction->check_catalyst increase_catalyst Increase catalyst loading check_catalyst->increase_catalyst No check_solubility Are all components soluble? check_catalyst->check_solubility Yes increase_catalyst->monitor_reaction change_solvent Consider a different solvent or co-solvent check_solubility->change_solvent No success Problem Resolved check_solubility->success Yes change_solvent->monitor_reaction

Caption: A logical workflow for troubleshooting low reaction conversion when using this compound.

References

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • The Effect of Temperature and Concentration on Reaction Rate. [Link]

  • Wang, X. Z. et al. Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystallization Process of AIBN. Organic Process Research & Development.
  • Herraiz, L. et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 114, 1030-1037. [Link]

  • Mota, F., Carneiro, A. P., & Macedo, E. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. European Journal of Pharmaceutical Sciences, 37(3-4), 499-507. [Link]

  • Thermal Degradation of Morpholine in CO 2 Post-combustion Capture. [Link]

  • SCL Lifesciences. Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. [Link]

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. [Link]

  • Kairytė, A., Vėjelis, S., & Vaitkus, V. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. Materials (Basel, Switzerland), 16(4), 1500. [Link]

  • World Health Organization. (2015). Annex 4. Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, (992), 1-10. [Link]

  • TA Instruments. Effect of Thermal Degradation on Polymer Thermal Properties. [Link]

  • Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystallization Process of AIBN. [Link]

  • Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. [Link]

  • Exploring the Thermal Degradation of Bakelite: Non-Isothermal Kinetic Modeling, Thermodynamic Insights, and Evolved Gas Analysis via Integrated In Situ TGA/MS and TGA/FT-IR Techniques. [Link]

  • Dernehl, C. U. (1951). Health hazards of tertiary amine catalysts. A.M.A. archives of industrial hygiene and occupational medicine, 4(2), 129–140. [Link]

  • Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • The influence of tertiary amine accelerators on the curing behaviors of epoxy/anhydride systems. [Link]

  • Szépe, S., & Levenspiel, O. (1968). Optimal temperature policies for reactors subject to catalyst deactivation—I Batch reactor. Chemical Engineering Science, 23(8), 881-894. [Link]

  • Solubility measurement, correlation and mixing thermodynamics properties of dapsone in twelve mono solvents. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • The Solubility of Nitrogen and Air in Liquids. [Link]

  • Temperature Dependence of Solubility for Ibuprofen in Some Organic and Aqueous Solvents. [Link]

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Troubleshooting common issues in electrochemical measurements with 4-Octylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for electrochemical measurements involving 4-Octylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the electrochemical analysis of this and similar long-chain amine compounds. As a molecule primarily investigated for its corrosion inhibition properties, this compound presents unique behaviors at electrode interfaces that require careful consideration.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the role and behavior of this compound in electrochemical systems.

Q1: What is this compound and what is its primary application in electrochemical studies?

This compound is an organic compound featuring a hydrophilic morpholine head group and a hydrophobic 8-carbon (octyl) tail. In electrochemistry, it is most frequently studied as a film-forming corrosion inhibitor for metals like steel and copper in acidic or saline environments.[1] Its mechanism involves adsorbing onto the metal surface to form a protective barrier. This barrier impedes the charge and mass transfer associated with both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, thereby slowing the rate of corrosion.[2][3] Electrochemical techniques are employed not to analyze the this compound itself as a primary redox-active species, but to quantify its effect on the corrosion process of a given metallic substrate.

Q2: I am not seeing clear oxidation or reduction peaks for this compound in my cyclic voltammogram (CV). Is this normal?

Yes, this is completely normal and expected. This compound is generally not directly electroactive within the typical potential windows used for aqueous systems.[4] Its electrochemical signature is indirect. Instead of observing peaks corresponding to its own oxidation or reduction, you should be looking for changes in the electrochemical behavior of the working electrode, such as:

  • A decrease in corrosion current density (i_corr) in potentiodynamic polarization scans.[1][2]

  • An increase in charge transfer resistance (R_ct) in electrochemical impedance spectroscopy (EIS) measurements.[3]

  • Suppression of known redox peaks associated with the electrode material or other species in solution.

If your goal is to study the inhibitor's performance, techniques like potentiodynamic polarization and EIS are more informative than standard cyclic voltammetry.

Q3: Why are my measurements showing significant drift or instability over time?

Signal drift is a common issue when working with film-forming inhibitors. The primary cause is the slow, time-dependent process of adsorption and self-assembly of the this compound molecules on the working electrode surface. The hydrophobic octyl chains interact with each other while the morpholine head groups coordinate with the metal, forming a progressively more organized and passivating film. This ongoing change at the electrode-electrolyte interface leads to a drifting open-circuit potential (OCP) or changing impedance values.

To mitigate this, it is crucial to allow the system to reach a quasi-equilibrium state. This involves immersing the working electrode in the inhibitor-containing solution and monitoring the OCP until it stabilizes (e.g., drifts less than 1-2 mV per minute) before beginning any measurement. This "equilibration time" can range from 30 minutes to several hours depending on the concentration and system conditions.

Part 2: Specific Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental problems.

Problem 1: Poor Reproducibility Between Repetitive Experiments

You run identical experiments back-to-back, but the results (e.g., inhibition efficiency, corrosion potential) are inconsistent.

Causality Analysis: Poor reproducibility with film-forming species almost always points to issues with the electrode surface. Unlike simple solution-phase analytes, this compound strongly adsorbs and can leave a residual, partially-formed film on the electrode even after rinsing. This carry-over contaminates the surface for the subsequent experiment, leading to inconsistent starting conditions.

Protocol 1: Rigorous Electrode Cleaning and Preparation

This self-validating protocol ensures a consistent and clean electrode surface for each measurement.

  • Mechanical Polishing:

    • Polish the solid working electrode (e.g., carbon steel, copper) with progressively finer grades of alumina or diamond slurries on a polishing pad (e.g., 1.0 µm, then 0.3 µm, then 0.05 µm).

    • Apply firm, even pressure in a figure-eight motion for 2-3 minutes with each slurry grade.

  • Ultrasonic Cleaning:

    • After polishing, rinse the electrode thoroughly with deionized (DI) water.

    • Submerge the electrode tip in DI water and sonicate for 5-10 minutes to remove polishing debris from micro-cavities.

    • Repeat the sonication step in ethanol or acetone to degrease the surface.

  • Electrochemical Cleaning (Optional, for noble metals):

    • For electrodes like gold or platinum, you can perform electrochemical cleaning by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄) until a stable and characteristic voltammogram is obtained.

  • Final Rinse and Dry:

    • Rinse the electrode copiously with DI water followed by a final rinse with the blank electrolyte (the solution without the inhibitor).

    • Gently dry the electrode with a stream of nitrogen or argon gas.

  • Immediate Use: Use the cleaned electrode immediately to prevent re-contamination from the atmosphere.

Validation Check: Before introducing the inhibitor, run a quick CV or EIS measurement in the blank electrolyte. The resulting data should be identical (within acceptable error) to previous runs on a freshly prepared electrode. If it is not, the cleaning procedure was insufficient.

Problem 2: Unstable Reference Electrode Potential

Your readings are erratic, noisy, or drift uncontrollably, even after allowing for equilibration.[5]

Causality Analysis: The stability of the entire three-electrode system is anchored to the reference electrode.[6] If its potential is not stable and known, all measured working electrode potentials will be meaningless.[7] Common failure modes include clogged junctions (frits), incorrect or contaminated filling solution, and air bubbles.[8][9]

Troubleshooting Workflow: Reference Electrode Integrity Check

This workflow helps isolate and diagnose issues with the reference electrode.

start Unstable Readings Observed check_connections Q: Are all cable connections tight and corrosion-free? start->check_connections fix_connections A: Tighten/clean connections. Re-test. check_connections->fix_connections No check_ref Q: Is the reference electrode filling solution level correct and free of air bubbles? check_connections->check_ref Yes fix_ref A: Top up solution, dislodge bubbles. Re-test. check_ref->fix_ref No check_junction Q: Is the reference junction/frit clean and unclogged? check_ref->check_junction Yes clean_junction A: Soak in warm DI water or appropriate solvent. Re-test. check_junction->clean_junction No validate_ref Validate Reference Electrode Potential check_junction->validate_ref Yes replace_ref Problem persists. Replace reference electrode. validate_ref->replace_ref start High Noise in Signal check_faraday Q: Is the electrochemical cell inside a Faraday cage? start->check_faraday use_faraday A: Place cell in cage, connect cage to potentiostat ground. check_faraday->use_faraday No check_ground Q: Is the potentiostat properly grounded? check_faraday->check_ground Yes fix_ground A: Ensure proper connection to earth ground. check_ground->fix_ground No check_equipment Q: Are there noise sources nearby (motors, stir plates, phones)? check_ground->check_equipment Yes isolate_equipment A: Turn off or move interfering equipment. check_equipment->isolate_equipment No check_electrolyte Q: Is the supporting electrolyte concentration sufficient? check_equipment->check_electrolyte Yes increase_electrolyte A: Increase concentration to lower solution resistance. check_electrolyte->increase_electrolyte No success Noise Reduced check_electrolyte->success Yes

Caption: A systematic approach to identifying and eliminating sources of noise.

Key Actions & Explanations:

  • Use a Faraday Cage: This is the most effective way to shield the sensitive electrochemical cell from external EMI from power lines, monitors, and other lab equipment. Ensure the cage is connected to the potentiostat's ground terminal.

  • Check Grounding: The potentiostat itself must be connected to a reliable earth ground. Poor grounding can create ground loops that introduce significant noise.

  • Increase Supporting Electrolyte Concentration: In solutions with very low ionic strength, the high solution resistance (R_u) between the working and reference electrodes can amplify noise. Increasing the concentration of an inert salt (e.g., NaCl, Na₂SO₄) can mitigate this, provided it doesn't interfere with the experiment. [8]

References

  • Common Troubleshooting Tips. (n.d.). University of California, Davis - Chemistry LibreTexts. Retrieved from [Link]

  • Corrosion Inhibitor. (n.d.). OCTCO USA. Retrieved from [Link]

  • Lindner, E., & Gyurcsányi, R. E. (2009). Reference Electrodes with Polymer-Based Membranes—Comprehensive Performance Characteristics. PMC - NIH. Retrieved from [Link]

  • Obot, I. B., et al. (2023). Electrochemical study of three new morpholine-based inhibitors for P460N steel in 3.5 wt. % NaCl solution. ResearchGate. Request PDF. Retrieved from [Link]

  • Zhang, J., et al. (2021). Critical Role of Structural Order in Bipolar Redox-Active Molecules for Organic Redox Flow Batteries. American Chemical Society. Retrieved from [Link]

  • Diamond, S. E. (1995). A problem associated with the use of a calomel reference electrode in an ISE analytical system. PubMed. Retrieved from [Link]

  • Qi, R., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI. Retrieved from [Link]

  • Song, F. M. (2009). A Guide to Understanding Reference Electrode Readings. NACE International. Retrieved from [Link]

  • Reference electrode question. (2023). Reddit. Retrieved from [Link]

  • Harvey, D. (2022). 23.1: Reference Electrodes. Chemistry LibreTexts. Retrieved from [Link]

  • Ali, I. H., et al. (2020). Electrochemical and Computational Insights on the Application of Expired Metformin Drug as a Novel Inhibitor for the Sweet Corrosion of C1018 Steel. PMC - NIH. Retrieved from [Link]

  • IQ SensorNet Calibration & Troubleshooting Guide. (n.d.). YSI. Retrieved from [Link]

  • A scheme showing the electrochemical stability window of the... (n.d.). ResearchGate. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges of 4-Octylmorpholine in Hydrocarbon Fluids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Octylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the solubility of this compound in hydrocarbon fluids. Our approach is rooted in fundamental chemical principles and field-proven methodologies to ensure you can confidently navigate your experimental challenges.

Understanding the Challenge: The Nature of this compound and Hydrocarbon Solvents

This compound is an N-alkylated morpholine derivative, possessing a polar head group (the morpholine ring with its nitrogen and oxygen atoms) and a nonpolar octyl tail. This amphiphilic nature is the primary determinant of its solubility behavior. While the long alkyl chain imparts significant lipophilicity, the polarity of the morpholine ring can lead to solubility challenges in purely nonpolar hydrocarbon solvents.

Hydrocarbon fluids, ranging from aliphatic (e.g., hexane, heptane, mineral oil) to aromatic (e.g., toluene, xylene), are nonpolar and interact primarily through weak van der Waals forces. The "like dissolves like" principle dictates that for this compound to dissolve, the energy gained from the interaction between its octyl chain and the hydrocarbon solvent must overcome the energy of the interactions between the polar morpholine heads of adjacent molecules. When these polar interactions are strong, this compound molecules may prefer to self-associate rather than disperse in a nonpolar medium, leading to poor solubility, phase separation, or precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in hexane even with vigorous stirring?

A1: Stirring increases the rate of dissolution but does not change the equilibrium solubility of a compound. If this compound is not dissolving in hexane, it is likely that you have exceeded its solubility limit at the current temperature. The polarity of the morpholine ring can lead to strong intermolecular attractions that are not sufficiently overcome by the weak interactions with a purely aliphatic solvent like hexane.

Q2: I observed that this compound dissolves initially but then precipitates out of the hydrocarbon solution. What is happening?

A2: This phenomenon, known as "crashing out" or precipitation, is often triggered by a change in conditions. The most common cause is a decrease in temperature. The solubility of many compounds in organic solvents decreases as the temperature drops. Your initial dissolution might have occurred at a higher ambient temperature, and as the solution cooled, it became supersaturated, leading to precipitation. Another possibility is the evaporation of a more polar co-solvent if you were using a solvent blend, which would decrease the overall polarity of the medium and reduce the solubility of this compound.

Q3: Can I simply heat the mixture to dissolve more this compound?

A3: In many cases, increasing the temperature will increase the solubility of a solid or liquid in a liquid solvent. This is because the added thermal energy helps to overcome the intermolecular forces of the solute. However, this is not universally true. It is crucial to determine the temperature-solubility profile of your specific system. For some compounds, solubility can decrease with increasing temperature. Therefore, a systematic study of the effect of temperature is recommended. Start with gentle warming (e.g., 40-60°C) and observe the effect. Be mindful of the boiling point of your hydrocarbon solvent to avoid evaporation and potential hazards.

Q4: Are there any theoretical tools to predict the solubility of this compound in different hydrocarbons?

A4: Yes, Hansen Solubility Parameters (HSP) can be a valuable predictive tool. HSP is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute (this compound) and the solvent: δD (dispersion), δP (polar), and δH (hydrogen bonding). The closer the HSP values of the solute and solvent, the more likely they are to be soluble in each other. While experimentally determined HSP values for this compound may not be readily available, they can be estimated using group contribution methods. By comparing the estimated HSP of this compound with the known HSP of various hydrocarbon solvents, you can pre-screen for potentially good solvents and co-solvents.

Troubleshooting Guides

Issue 1: Poor or Incomplete Dissolution of this compound

This is the most common challenge, where this compound does not fully dissolve in the chosen hydrocarbon fluid at the desired concentration.

Caption: Diagnostic workflow for poor dissolution.

1. Co-solvent Addition:

The introduction of a small amount of a more polar co-solvent can significantly enhance the solubility of this compound. The co-solvent molecules can interact with the polar morpholine headgroup, disrupting the solute-solute interactions and facilitating its dispersion in the bulk hydrocarbon solvent.

  • Choosing a Co-solvent: Alcohols are often excellent choices as co-solvents in hydrocarbon systems.[1] They possess both a polar hydroxyl group and a nonpolar alkyl chain, allowing them to bridge the polarity gap between this compound and the hydrocarbon.

Co-solventRationaleStarting Concentration (v/v)
Isopropanol Good balance of polarity and hydrocarbon miscibility.1-5%
n-Butanol More lipophilic than isopropanol, suitable for very nonpolar hydrocarbons.1-5%
2-Ethylhexanol A longer chain alcohol that is highly soluble in hydrocarbons and can effectively solvate the octyl chain.1-10%
Toluene If your primary solvent is aliphatic, the aromatic nature of toluene can enhance solubility.5-15%
  • Experimental Protocol: Co-solvent Titration

    • Prepare a suspension of this compound in the hydrocarbon solvent at the desired concentration.

    • While stirring, add the chosen co-solvent dropwise or in small aliquots (e.g., 0.5% v/v increments).

    • After each addition, allow the system to equilibrate for a few minutes and visually inspect for dissolution.

    • Continue adding the co-solvent until the solution becomes clear. Note the final concentration of the co-solvent required. It is advisable to use the minimum amount of co-solvent necessary to achieve solubilization to maintain the overall nonpolar character of your solution.

2. Temperature Optimization:

As previously mentioned, temperature can have a significant impact on solubility. A systematic approach is necessary to determine the optimal temperature for your system.

  • Experimental Protocol: Temperature-Solubility Profile

    • Prepare a saturated solution of this compound in the hydrocarbon solvent with an excess of the solute.

    • Place the solution in a temperature-controlled water bath or on a hot plate with a temperature probe.

    • Gradually increase the temperature in increments (e.g., 5-10°C).

    • At each temperature point, allow the system to equilibrate with stirring.

    • Take an aliquot of the supernatant (the clear liquid above any undissolved solute), filter it through a syringe filter to remove any solid particles, and determine the concentration of this compound using a suitable analytical method (e.g., GC, HPLC, or UV-Vis spectroscopy after creating a calibration curve).

    • Plot the solubility (concentration) as a function of temperature to understand the trend.

Issue 2: Phase Separation or Cloudiness

This issue arises when this compound, either alone or with other components, forms a separate liquid phase or a cloudy dispersion within the hydrocarbon fluid.

Caption: Causes and solutions for phase separation.

1. Surfactant Addition:

In cases of phase separation or the formation of an emulsion, a surfactant can be employed to stabilize the mixture. Surfactants are amphiphilic molecules that can reduce the interfacial tension between two immiscible or partially miscible phases.

  • Choosing a Surfactant: For oil-based systems, non-ionic surfactants are often a good starting point as they are less likely to have complex interactions compared to ionic surfactants. Fatty amine derivatives can also be effective.[2]

Surfactant TypeExample SurfactantsRationaleStarting Concentration (w/w)
Non-ionic (Alcohol Ethoxylates) Polyoxyethylene (4) lauryl ether (e.g., Brij L4)Can provide steric stabilization and are widely used as emulsifiers in hydrocarbon systems.0.1-1%
Non-ionic (Sorbitan Esters) Sorbitan monooleate (e.g., Span 80)Effective water-in-oil emulsifiers and can help to disperse polar components in a nonpolar continuous phase.0.1-1%
Cationic (Fatty Amines) OleylamineThe amine headgroup can interact with the morpholine ring of this compound, while the long alkyl tail provides hydrocarbon compatibility.0.1-0.5%
  • Experimental Protocol: Surfactant Screening

    • Prepare the cloudy or phase-separated mixture of this compound in the hydrocarbon fluid.

    • In separate vials, add different types of surfactants at a starting concentration (e.g., 0.5% w/w).

    • Agitate the vials and visually observe for any changes in clarity or phase behavior over time.

    • For promising candidates, perform a concentration optimization to find the minimum effective concentration.

2. Cloud Point Determination:

For systems containing non-ionic surfactants, it is important to be aware of the "cloud point." This is the temperature at which the surfactant becomes insoluble in the solvent, leading to phase separation. If you are using a non-ionic surfactant, ensure that your operating temperature is below the cloud point of the formulation.

  • Experimental Protocol: Visual Cloud Point Measurement

    • Prepare the solution of this compound and the non-ionic surfactant in the hydrocarbon solvent.

    • Place a sample of the solution in a clear test tube and immerse it in a temperature-controlled bath.

    • Gradually heat the solution while stirring and observe for the temperature at which the solution becomes cloudy. This is the cloud point.

    • Allow the solution to cool and note the temperature at which it becomes clear again.

Summary of Troubleshooting Approaches

ProblemPrimary CauseRecommended First ActionSecondary Actions
Incomplete Dissolution Exceeding solubility limitCo-solvent addition (e.g., isopropanol, n-butanol)Gradual heating, use of a different hydrocarbon solvent
Precipitation on Standing Temperature fluctuations, solvent evaporationMaintain constant temperature, use a sealed containerRe-dissolve with gentle heating, add a small amount of co-solvent
Phase Separation/Cloudiness Immiscibility, high concentration of polar groupsSurfactant addition (e.g., non-ionic or cationic)Co-solvent addition, reformulation with a more compatible hydrocarbon solvent

Final Recommendations

When facing solubility challenges with this compound in hydrocarbon fluids, a systematic and methodical approach is key. Always start with a clear understanding of your system and the desired final properties of your solution. It is recommended to perform small-scale experiments to screen for suitable co-solvents and surfactants before scaling up. Meticulous record-keeping of concentrations, temperatures, and observations will be invaluable in troubleshooting and optimizing your formulation.

This guide provides a starting point for addressing common solubility issues. The specific solution for your application will depend on the exact composition of your hydrocarbon fluid and the concentration of this compound you are working with.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition. CRC Press. [Link]

  • Abbott, S. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. [Link]

  • MDPI. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]

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Technical Support Center: Mitigating the Degradation of 4-Octylmorpholine in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for 4-Octylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound in various industrial applications. Our focus is to equip you with the scientific understanding and practical methodologies to ensure the optimal performance and longevity of this critical compound in your experiments and processes.

Introduction to this compound and Its Stability Challenges

This compound is a versatile N-alkylated morpholine derivative primarily utilized for its excellent corrosion-inhibiting properties, particularly in metalworking fluids and other industrial lubricant formulations. Its molecular structure, featuring a hydrophilic morpholine ring and a hydrophobic octyl chain, allows it to form a protective film on metal surfaces, preventing corrosion.[1] However, like many organic compounds used in demanding industrial environments, this compound is susceptible to degradation under various stress conditions. This degradation can lead to a loss of efficacy, the formation of undesirable byproducts, and a negative impact on the overall performance of the formulation.

This guide will delve into the common degradation pathways of this compound and provide actionable strategies to mitigate these issues, ensuring the integrity and reliability of your experimental results and industrial processes.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary industrial applications of this compound?

A1: this compound is predominantly used as a corrosion inhibitor in water-based metalworking fluids.[2] Its amine structure helps in neutralizing acidic components and maintaining an alkaline pH, which is crucial for preventing the corrosion of ferrous metals.[3][4] It is also used in other lubricant and functional fluid formulations where corrosion protection is required.

Q2: What are the main signs that my this compound-containing formulation is degrading?

A2: The signs of degradation can manifest in several ways:

  • Decreased Performance: A noticeable reduction in corrosion protection is a primary indicator.

  • pH Shift: A drop in the pH of the formulation can suggest the degradation of the amine.

  • Change in Appearance: Increased turbidity, color change, or the formation of precipitates.

  • Unpleasant Odor: The generation of volatile degradation byproducts can lead to foul smells.

  • Analytical Detection: Chromatographic analysis (GC-MS, HPLC) may show a decrease in the concentration of this compound and the appearance of new peaks corresponding to degradation products.

Degradation Mechanisms

Q3: What are the common chemical degradation pathways for this compound?

A3: this compound can degrade through several chemical pathways, primarily:

  • Oxidative Degradation: Exposure to oxygen, especially at elevated temperatures and in the presence of metal ions, can lead to the oxidation of the morpholine ring or the alkyl chain.

  • Thermal Degradation: High temperatures, such as those encountered during machining operations, can cause the molecule to break down.

  • Hydrolysis: Although N-substituted morpholines are generally stable, prolonged exposure to water at extreme pH values and high temperatures can potentially lead to the cleavage of the morpholine ring.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the degradation of the molecule.

Q4: Is this compound susceptible to microbial degradation?

A4: Yes, as an organic amine, this compound can be susceptible to microbial degradation. Microorganisms present in metalworking fluids can utilize amines as a source of nitrogen, leading to a loss of the corrosion inhibitor and the formation of biofilms.[5] Maintaining a biostable formulation through the use of appropriate biocides is crucial.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Issue 1: Rapid Loss of Corrosion Inhibition

Symptoms:

  • Increased corrosion on workpieces and machinery.

  • A significant drop in the pH of the formulation.

Potential Causes & Troubleshooting Steps:

Potential Cause Diagnostic Step Recommended Action
Oxidative Degradation Analyze the formulation for the presence of oxidative breakdown products using GC-MS or LC-MS. Monitor the dissolved oxygen levels and temperature of the fluid during use.Incorporate an appropriate antioxidant into your formulation. Consider using nitrogen blanketing for storage tanks to minimize oxygen exposure.
Thermal Degradation Review the operating temperatures of your application. Are there localized "hot spots" exceeding the recommended thermal stability of the fluid? Analyze for thermal degradation products.Optimize the cooling system to reduce the bulk fluid temperature. If high temperatures are unavoidable, consider a more thermally stable corrosion inhibitor or a synergistic blend.
Microbial Contamination Perform a microbial count on the fluid. Inspect the system for the presence of biofilms.Implement a robust biocide program. Ensure regular system cleaning and maintenance to prevent microbial growth.[5]
Chemical Incompatibility Review all components of your formulation for known incompatibilities with amines. Certain additives can accelerate the degradation of corrosion inhibitors.Conduct compatibility studies with individual components. Consult with additive suppliers for compatibility data.
Issue 2: Formation of Precipitates or Haze

Symptoms:

  • The fluid becomes cloudy or develops solid particles.

  • Filter clogging and reduced fluid flow.

Potential Causes & Troubleshooting Steps:

Potential Cause Diagnostic Step Recommended Action
Reaction with Metal Ions Analyze the precipitate for its elemental composition. High concentrations of metals like calcium, magnesium, or iron could indicate the formation of insoluble salts.Use deionized or softened water for fluid preparation. Incorporate a chelating agent to sequester hard water ions.
Formation of Insoluble Degradation Products Isolate and identify the precipitate using techniques like FTIR or NMR spectroscopy. Compare the results with known degradation products of similar amines.Address the root cause of degradation (e.g., oxidation, thermal stress) as outlined in Issue 1.
pH-Related Precipitation Measure the pH of the fluid. A significant shift outside the optimal range for this compound solubility could cause it to precipitate.Buffer the system to maintain a stable pH within the recommended range (typically 9.0-9.5 for metalworking fluids).[3]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways

This protocol provides a framework for intentionally degrading this compound under controlled conditions to understand its stability limits and identify potential degradation products.[6][7]

Objective: To simulate the effects of hydrolytic, oxidative, thermal, and photolytic stress on this compound.

Materials:

  • This compound (pure substance)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water

  • Solvent for dissolving this compound (e.g., methanol or acetonitrile)

  • pH meter, heating block/oven, UV light chamber

  • Analytical instrumentation (HPLC-UV/MS, GC-MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8 hours).

    • Cool, neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with 0.1 M NaOH.

    • Heat the solution at 60°C for a specified time.

    • Cool, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for a specified time, protected from light.

    • Dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound or a solution in a stable solvent in an oven at a high temperature (e.g., 80°C) for a specified duration.

    • Cool and prepare for analysis.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • Prepare for analysis.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating analytical method (e.g., gradient HPLC-UV/MS or GC-MS).

    • Compare the chromatograms to identify new peaks (degradation products) and quantify the loss of the parent compound.

Data Interpretation: The appearance of new peaks and a decrease in the peak area of this compound will indicate its susceptibility to the respective stress conditions. Mass spectrometry data will be crucial for the structural elucidation of the degradation products.

Protocol 2: Quantitative Analysis of this compound and its Degradation Products by GC-MS

Objective: To develop a quantitative method for monitoring the concentration of this compound and its degradation products in an industrial formulation.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • A suitable capillary column (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation:

    • For liquid samples, a liquid-liquid extraction may be necessary to isolate this compound and its degradation products from the matrix. Dichloromethane or ethyl acetate are common extraction solvents.

    • For solid samples, a suitable solvent extraction followed by filtration should be performed.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Calibration:

    • Prepare a series of calibration standards of pure this compound in a clean solvent.

    • If standards for the degradation products are available, prepare calibration curves for them as well.

    • Generate a calibration curve by plotting peak area against concentration.

  • Analysis:

    • Inject the prepared samples and calibration standards into the GC-MS system.

    • Identify the peaks corresponding to this compound and its degradation products based on their retention times and mass spectra.

    • Quantify the compounds using the calibration curves.

Visualizing Degradation and Mitigation

Logical Flow of a Forced Degradation Study

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions Acid Acid Hydrolysis Analysis Analytical Method (e.g., HPLC, GC-MS) Acid->Analysis Analyze Samples Base Base Hydrolysis Base->Analysis Analyze Samples Oxidation Oxidation (H₂O₂) Oxidation->Analysis Analyze Samples Thermal Thermal (Heat) Thermal->Analysis Analyze Samples Photo Photolytic (UV Light) Photo->Analysis Analyze Samples API This compound (Drug Substance) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Results Identification of Degradation Products & Pathway Elucidation Analysis->Results

Caption: Workflow for a forced degradation study of this compound.

Potential Oxidative Degradation Pathway of this compound

Oxidative_Degradation Parent This compound Intermediate1 N-Oxide Formation Parent->Intermediate1 Intermediate2 Ring Opening Parent->Intermediate2 Intermediate3 Side-Chain Oxidation Parent->Intermediate3 Oxidant Oxidizing Agent (e.g., O₂, Peroxides) Oxidant->Parent Products Various Degradation Products (e.g., Aldehydes, Carboxylic Acids) Intermediate1->Products Intermediate2->Products Intermediate3->Products

Caption: A conceptual diagram of potential oxidative degradation pathways.

References

  • BASF. (n.d.). Amines for Metalworking Fluids. Monson Companies. Retrieved from [Link]

  • Passman, F. J. (2018). Metalworking fluids: The quest for bioresistance. STLE.org. Retrieved from [Link]

  • GlobalSpec. (n.d.). Filming Amine Corrosion Inhibitors. Retrieved from [Link]

  • GlobalSpec. (n.d.). Amine Corrosion Inhibitors. Retrieved from [Link]

  • Raghunandan, N., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 843-853. Retrieved from [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 2(4), 382-394. Retrieved from [Link]

  • Harde, M. T., et al. (2020). Validated inherent stability-indicating HPLC-DAD method for simultaneous determination of Pamabrom and Paracetamol in. Advances in Bioresearch, 11(5). Retrieved from [Link]

  • Sadek, M. M., et al. (2018). Insight into the role of amines in Metal Working Fluids. Journal of Materials Science and Chemical Engineering, 6(1), 1-17. Retrieved from [Link]

  • Koh, K. W., & Koh, K. K. (2004). Study Amines as an Additive for Metalworking Fluids. STLE/ASM Tribology Conference. Retrieved from [Link]

  • de Oliveira, A. G., et al. (2008). Isolation and structure elucidation of photodegradation products of fexofenadine. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 296-302. Retrieved from [Link]

  • Varanasi, S., et al. (2010). Enzymatic hydrolysis of cellulose dissolved in N-methyl morpholine oxide/water solutions. Biotechnology and Bioengineering, 105(4), 659-667. Retrieved from [Link]

  • Vega, F., et al. (2017). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Renewable and Sustainable Energy Reviews, 74, 11-26. Retrieved from [Link]

  • Wang, Y., et al. (2012). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Catalysis Communications, 27, 141-144. Retrieved from [Link]

  • Eckard, A. D. (2017). On the Interactions of Additives in Metalworking Fluids with Metal Surfaces. Lubricants, 5(4), 45. Retrieved from [Link]

  • Copley, L. A. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in Biotechnology, 18(10), 415-419. Retrieved from [Link]

  • Pospíšil, M., et al. (2019). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. Journal of Vinyl and Additive Technology, 25(S1), E12-E27. Retrieved from [Link]

  • Lee, J., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. Retrieved from [Link]

  • Ruqinba Group. (n.d.). Metalworking Fluid Additives. Retrieved from [Link]

  • Roling, W. F., et al. (1999). Amine blend neutralizers for refinery process corrosion. U.S. Patent No. 5,965,785.
  • Lee, J., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. Retrieved from [Link]

  • Menard, K., et al. (2012). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Chemistry & Chemical Technology, 5(4), 385-390. Retrieved from [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, (vii), 101-112. Retrieved from [Link]

  • Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 12(1), 63. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Dissanayake, A. S., et al. (2020). A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications. Scientific Reports, 10(1), 1-12. Retrieved from [Link]

  • Amines & Plasticizers Limited. (n.d.). N-Methyl Morpholine (NMM)*. Retrieved from [Link]

  • Gebarin, S. (2019). Metalworking fluids: Update on boundary lubricity additives. STLE.org. Retrieved from [Link]

  • Wang, Y., et al. (2012). N-alkylation of morpholine with other alcohols. ResearchGate. Retrieved from [Link]

  • Chorus Lubricant Additives. (2023). Common additives for metal working fluids (MWFs). Retrieved from [Link]

  • Tafi, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1837-1887. Retrieved from [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Retrieved from [Link]

  • Loksi, N., et al. (2016). Photodegradation of organic photochromes in polymers - Naphthopyrans and naphthoxazines series. ResearchGate. Retrieved from [Link]

  • Shapagin, A. V., et al. (2019). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. E3S Web of Conferences, 97, 05021. Retrieved from [Link]

  • Varanasi, S., et al. (2010). Enzymatic Hydrolysis of Pulp Dissolved In N Methyl Morpholine Oxide (NMMO) and Ionic Liquids. ResearchGate. Retrieved from [Link]

  • Tkachenko, I., et al. (2022). Evaluation of the Oxidative Stability of Emulsifiers of an Acylglicerol Origin. Applied Sciences, 12(20), 10283. Retrieved from [Link]

  • Al-Qassab, H., et al. (2022). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Applied Sciences, 12(21), 11116. Retrieved from [Link]

  • Rajalakshmi, K., & Aruna, A. (2018). GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi. The Pharma Innovation Journal, 7(7), 821-827. Retrieved from [Link]

Sources

Impact of pH on the effectiveness of 4-Octylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Octylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile molecule. Here, we delve into the critical impact of pH on the effectiveness of this compound, offering practical solutions to common challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound, with a special focus on pH considerations.

Q1: What is the pKa of this compound and why is it important?

The pKa is a critical parameter because it determines the protonation state of the molecule at a given pH. At a pH below its pKa, this compound will be predominantly in its protonated, cationic form (4-octylmorpholinium ion). Conversely, at a pH above its pKa, it will exist primarily in its neutral, unprotonated form. This equilibrium between the charged and neutral species is fundamental to its function in various applications, particularly as a corrosion inhibitor.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is significantly influenced by pH. Due to its long octyl chain, the neutral form of the molecule is hydrophobic and has limited solubility in aqueous solutions.[1] However, in acidic conditions (pH < pKa), the morpholine ring becomes protonated, forming the 4-octylmorpholinium cation. This charged species is significantly more polar and, therefore, more soluble in water.

  • Low pH (Acidic): Higher solubility due to the formation of the protonated, cationic form.

  • High pH (Alkaline): Lower solubility as the neutral, less polar form predominates.

Users may observe turbidity or phase separation when increasing the pH of an acidic stock solution of this compound.

Q3: What is the primary mechanism by which this compound functions as a corrosion inhibitor?

A3: this compound acts as a corrosion inhibitor primarily by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[5][6] The mechanism is pH-dependent and involves the following steps:

  • Protonation: In acidic to near-neutral solutions, the this compound molecule is protonated.

  • Adsorption: The positively charged 4-octylmorpholinium ion is attracted to the negatively charged metal surface (at the corrosion potential). The nitrogen and oxygen atoms in the morpholine ring can also coordinate with the metal atoms.

  • Film Formation: The long, hydrophobic octyl chains orient themselves away from the metal surface, creating a dense, water-repellent layer that inhibits the approach of corrosive species like water and chloride ions.

This film formation slows down both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or Low Corrosion Inhibition Efficiency

Potential Cause Explanation Troubleshooting Steps
Incorrect pH of the working solution. The effectiveness of this compound as a corrosion inhibitor is highly dependent on pH. If the pH is too high (significantly above the pKa), the concentration of the protonated, active form of the inhibitor will be low, leading to poor adsorption and reduced efficiency.1. Verify pH: Accurately measure the pH of your corrosive medium after the addition of the inhibitor. 2. Adjust pH: If the pH is too high, carefully adjust it downwards using a suitable acid to be within the optimal range (typically slightly acidic to neutral, depending on the metal and corrosive environment). 3. Buffer the system: If pH stability is an issue, consider using a suitable buffer system that does not interfere with the corrosion process.
Insufficient inhibitor concentration. An inadequate concentration of this compound will result in incomplete surface coverage, leaving areas of the metal exposed to the corrosive environment.1. Optimize Concentration: Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific system. 2. Ensure Complete Dissolution: Verify that the inhibitor is fully dissolved in your working solution. If not, consider preparing a more concentrated stock solution in an acidic medium before diluting it into the final test solution.
Presence of interfering substances. Other chemical species in your system, such as certain anions or other organic molecules, may compete with this compound for adsorption sites on the metal surface or interact with the inhibitor itself.1. Analyze your medium: Identify all components in your corrosive medium. 2. Simplify the system: If possible, conduct initial experiments in a simpler, well-defined corrosive environment to establish a baseline for inhibitor performance.

Issue 2: Precipitation or Cloudiness of the this compound Solution

Potential Cause Explanation Troubleshooting Steps
pH is too high. As explained in the FAQ, this compound is less soluble in its neutral form at higher pH values. The long octyl chain contributes to its hydrophobicity.[1]1. Lower the pH: Add a small amount of a suitable acid to decrease the pH and protonate the this compound, thereby increasing its solubility. 2. Prepare acidic stock solutions: Dissolve this compound in a slightly acidic aqueous solution to create a concentrated stock that can then be diluted into your final experimental medium.
Low temperature. The solubility of many organic compounds, including this compound, decreases at lower temperatures.1. Gently warm the solution: While stirring, gently warm the solution to aid in dissolution. Be cautious not to degrade the compound with excessive heat. 2. Store solutions at room temperature: Avoid refrigerating aqueous stock solutions of this compound unless their stability at lower temperatures has been confirmed.

Experimental Protocols

This section provides a general framework for evaluating the effectiveness of this compound as a corrosion inhibitor.

Protocol 1: Weight Loss Method for Corrosion Rate Determination

This method provides a straightforward way to quantify the overall corrosion rate.

Materials:

  • Metal coupons (e.g., mild steel, aluminum) of known surface area

  • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

  • This compound

  • Analytical balance

  • Desiccator

  • Polishing paper or beads

  • Acetone and ethanol for cleaning

Procedure:

  • Coupon Preparation: a. Polish the metal coupons to a uniform finish. b. Degrease the coupons by sonicating in acetone and then ethanol. c. Dry the coupons in a desiccator and record their initial weight (W_initial).

  • Inhibitor Solution Preparation: a. Prepare a stock solution of this compound in a slightly acidic medium to ensure complete dissolution. b. Prepare a series of corrosive media with varying concentrations of this compound. Also, prepare a blank solution without the inhibitor. c. Adjust and record the pH of each solution.

  • Immersion Test: a. Immerse the prepared coupons in the respective test solutions. b. Maintain the solutions at a constant temperature for a specified duration (e.g., 24, 48, or 72 hours).

  • Coupon Cleaning and Final Weighing: a. After the immersion period, carefully remove the coupons from the solutions. b. Remove the corrosion products by gentle cleaning with a soft brush and a suitable cleaning solution (e.g., inhibited acid). c. Rinse the coupons with deionized water and then ethanol, and dry them in a desiccator. d. Record the final weight (W_final) of the coupons.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T)

      • ΔW = Weight loss (W_initial - W_final) in mg

      • D = Density of the metal in g/cm³

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of inhibitor

      • CR_inhibitor = Corrosion rate in the presence of inhibitor

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique to study the inhibitor's mechanism and the formation of a protective film.

Materials:

  • Potentiostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum wire)

  • Test solutions (as prepared in Protocol 1)

Procedure:

  • Cell Setup: Assemble the three-electrode cell with the metal sample as the working electrode.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for at least 30-60 minutes.

  • EIS Measurement: a. Apply a small amplitude AC signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz). b. Record the impedance data.

  • Data Analysis: a. Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). b. Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs) and charge transfer resistance (Rct). An increase in Rct in the presence of the inhibitor indicates effective corrosion inhibition. c. Calculate the inhibition efficiency: %IE = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizing the pH Effect

The following diagram illustrates the pH-dependent equilibrium of this compound and its role in corrosion inhibition.

pH_Effect_on_4_Octylmorpholine cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) cluster_inhibition Corrosion Inhibition protonated Protonated this compound (Cationic, Soluble) neutral Neutral this compound (Less Soluble) protonated->neutral Increase pH inhibition Adsorption on Metal Surface & Film Formation protonated->inhibition Effective Inhibition neutral->inhibition Reduced Inhibition

Caption: pH-dependent equilibrium and its impact on inhibition.

This diagram shows that at low pH, the protonated form of this compound is favored, leading to effective corrosion inhibition. As the pH increases, the equilibrium shifts towards the less soluble, neutral form, which is less effective as an inhibitor.

References

  • PubChem. Morpholine. National Center for Biotechnology Information. [Link]

  • Ataman Chemicals. MORPHOLINE. [Link]

  • ChemEurope.com. Morpholine. [Link]

  • Kortüem, G., Vogel, W., & Andrussow, K. (1961). Dissociation constants of organic acids in aqueous solution. Pure and Applied Chemistry, 1(2-3), 187-536.
  • A Laboratory Method for Evaluating Corrosion Inhibitors for Secondary Recovery. (1961). CORROSION, 17(10), 108-112.
  • Hamby, T. W. (1981). Evaluation of Corrosion Inhibitors. Journal of Petroleum Technology, 33(10), 1,981-1,986.
  • NACE International. (1998).
  • TCA Lab / Alfa Chemistry. Corrosion Inhibitor Testing. [Link]

  • Westphal, R., et al. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores.
  • Li, W., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315.
  • LibreTexts. (2023). Advanced Properties of Amines.
  • MDPI. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel.
  • Westphal, R., et al. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone. Scientific Research Publishing.
  • Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3326.
  • Reker, D., et al. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. bioRxiv.
  • Simulations Plus. (2024). ADMET Predictor Tutorial 5: Predicting pKa. YouTube.
  • Abd El-Lateef, H. M., et al. (2021). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. Molecules, 26(21), 6439.
  • Karaoui, M., et al. (2022). Performance of Organic Molecules as Corrosion Inhibitors for CS: A Comprehensive Review. Analytical and Bioanalytical Electrochemistry, 14(6), 535-556.
  • ResearchGate. (2022). Electrochemical study of three new morpholine-based inhibitors for P460N steel in 3.5 wt. % NaCl solution.
  • Ramli, Y., et al. (2015). An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCL solutions.
  • Ben Hmamou, D., et al. (2012). The Inhibited effect of Phenolphthalein towards the corrosion of C38 Steel in Hydrochloric Acid.
  • LibreTexts. (2024). Properties of amines.
  • Vysus Group. (2021). Common amine system corrosion issues and how to solve them.
  • ResearchGate. (2021). Experimental evaluation of new organic compounds as corrosion inhibitors for mild steel in hydrochloric acid.
  • ResearchGate. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone.
  • Biointerface Research in Applied Chemistry. (2022). Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.

Sources

Improving the film-forming properties of 4-Octylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Octylmorpholine applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the film-forming properties of this compound in your experimental work. As a compound with surfactant-like properties, this compound presents unique opportunities and challenges in creating uniform, stable films. This resource combines theoretical principles with practical, field-proven insights to help you overcome common hurdles and achieve optimal results.

Introduction to this compound Film Formation

This compound is a tertiary amine with a morpholine head group and an eight-carbon alkyl chain. Its chemical structure lends it amphiphilic properties, influencing its behavior at interfaces and its ability to self-assemble, which is fundamental to film formation. While not a traditional film-forming polymer, this compound is utilized in applications such as corrosion inhibition, where it forms a protective film on metal surfaces.[1][2][3] This film formation is primarily driven by the adsorption of the molecule onto the substrate.

The quality of the film is highly dependent on formulation and process parameters. Researchers may encounter a range of issues from incomplete film coverage to defects that compromise the film's integrity and function. This guide will walk you through a systematic approach to troubleshooting and optimizing your film-forming process.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have about working with this compound for film applications.

Q1: What are the key chemical properties of this compound that I should be aware of for film formation?

A1: Understanding the physicochemical properties of this compound is the first step to mastering its film-forming behavior. Key properties include:

PropertyValueImplication for Film Formation
Molecular Formula C₁₂H₂₅NO---
Molecular Weight 199.34 g/mol ---
Boiling Point 265.7 °C at 760 mmHg[4][5]Low volatility, which can be beneficial for solution stability during processing.
Density 0.885 g/cm³[4][5]Important for calculating solution concentrations.
LogP 2.617[4]Indicates a higher affinity for non-polar environments (hydrophobic). This will influence solvent selection and potential interactions with other formulation components.
Hydrogen Bond Acceptor Count 2[4]The nitrogen and oxygen in the morpholine ring can accept hydrogen bonds, influencing its interaction with protic solvents and other additives.
Hydrogen Bond Donor Count 0[4]The molecule cannot donate hydrogen bonds, which limits certain types of intermolecular interactions.

Q2: In what applications is the film-forming property of this compound relevant?

A2: The ability of this compound to form a protective layer is particularly relevant in the field of corrosion inhibition for metals like steel and copper.[1][2][3] The molecule adsorbs onto the metal surface, creating a barrier that prevents contact with corrosive agents.[3][6] Additionally, its surfactant-like nature suggests potential applications in formulations requiring surface modification, stabilization of emulsions, or as a component in specialized coatings and inks.[1][7]

Q3: What are the most common challenges when trying to create a film with this compound?

A3: Due to its molecular structure, you might encounter the following issues:

  • Dewetting and Poor Substrate Coverage: The hydrophobic octyl chain can lead to poor wetting on hydrophilic substrates, resulting in beading of the solution and an incomplete film.

  • Film Inhomogeneity (Streaks, Comets, Pinholes): These defects can arise from improper solution preparation, contaminants, or suboptimal coating parameters.[8][9]

  • Low Mechanical Strength: As a small molecule, films of pure this compound are not expected to have the mechanical robustness of polymeric films.

  • Phase Separation: When used in formulations with other components, its amphiphilic nature can lead to phase separation if compatibility is not optimized.

Part 2: Troubleshooting Guide for Common Film Defects

This section provides a structured approach to identifying and resolving common defects encountered during the film formation process with this compound.

Defect 1: Dewetting and Incomplete Film Coverage
  • Appearance: The coating solution beads up on the substrate, leaving large areas uncoated.

  • Root Cause Analysis: This is typically due to a high contact angle between the solution and the substrate, often because of a mismatch in surface energy. The hydrophobic nature of this compound can exacerbate this on polar or high-energy surfaces.

  • Troubleshooting Steps:

    • Substrate Surface Modification:

      • Cleaning: Thoroughly clean the substrate to remove any organic residues or contaminants. Use a sequence of solvents like acetone, isopropanol, and deionized water.

      • Surface Activation: For hydrophilic substrates like glass or silicon wafers, consider a plasma treatment or a piranha etch (use with extreme caution and appropriate safety measures) to increase surface energy and promote wetting.

    • Formulation Adjustment:

      • Solvent Selection: While this compound is soluble in a range of organic solvents, the choice of solvent can significantly impact wetting. A solvent with a lower surface tension may improve spreading.

      • Addition of a Co-solvent: Introducing a co-solvent that has good affinity for both the this compound and the substrate can improve wetting.

      • Use of a Wetting Agent: A small amount of a suitable surfactant can dramatically reduce the surface tension of the solution.

Defect 2: "Orange Peel" or Rough Surface Texture
  • Appearance: The film surface is not smooth and has a texture resembling an orange peel.[10]

  • Root Cause Analysis: This defect is often caused by rapid solvent evaporation, leading to viscosity gradients across the film as it dries.[10] It can also be a result of high solution viscosity.

  • Troubleshooting Steps:

    • Optimize Solvent Evaporation Rate:

      • Solvent Choice: Switch to a solvent with a higher boiling point to slow down the evaporation rate.

      • Environmental Control: Increase the solvent vapor pressure in the processing environment. For spin coating, this can be achieved by partially covering the spin coater bowl.

    • Adjust Solution Viscosity:

      • Concentration: Lower the concentration of this compound in the solution.

      • Temperature: Gently warming the solution can decrease its viscosity.

    • Process Parameter Adjustment (Spin Coating):

      • Spin Speed: A lower spin speed during the initial spreading phase can help to level the film before significant evaporation occurs.

Defect 3: Pinholes, Streaks, and "Comets"
  • Appearance: The film has small holes (pinholes), linear defects (streaks), or streaks with a particle at the head ("comets").

  • Root Cause Analysis: These defects are almost always caused by particulate contamination.[8][9] The particles can be from the environment, the substrate, or undissolved material in the solution.

  • Troubleshooting Steps:

    • Improve Cleanliness:

      • Working Environment: Work in a clean environment, such as a laminar flow hood, to minimize airborne dust.

      • Substrate Cleaning: Ensure the substrate is meticulously clean before coating.

    • Solution Filtration:

      • Filter the this compound solution through a syringe filter (e.g., 0.2 µm PTFE for organic solvents) immediately before application to remove any aggregates or dust.

    • Optimize Dispensing Technique (Spin Coating):

      • Dispense the solution gently onto the center of the substrate to avoid introducing air bubbles.

      • Ensure the dispense tip is clean and free of dried material.

Defect 4: Cracking or Peeling of the Film
  • Appearance: The dried film shows cracks or delaminates from the substrate.[10]

  • Root Cause Analysis: This is often due to high internal stress in the film, which can be caused by excessive film thickness, a large mismatch in the coefficient of thermal expansion between the film and the substrate, or poor adhesion.

  • Troubleshooting Steps:

    • Reduce Film Thickness:

      • Lower Solution Concentration: Use a more dilute solution of this compound.

      • Increase Spin Speed (Spin Coating): Higher spin speeds result in thinner films.

    • Incorporate a Plasticizer:

      • For applications where some flexibility is desired, the addition of a compatible plasticizer can reduce the brittleness of the film. The choice of plasticizer will depend on the solvent system and the desired final properties.

    • Improve Adhesion:

      • Adhesion Promoter: In some cases, a thin adhesion-promoting layer can be applied to the substrate before coating with the this compound solution.

      • Annealing: A post-deposition annealing step (at a temperature below the boiling point of this compound) can sometimes relieve stress and improve adhesion.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows to characterize and improve your this compound films.

Protocol 1: Standard Procedure for Film Deposition by Spin Coating

This protocol provides a baseline for depositing a this compound film.

  • Solution Preparation: a. Prepare a solution of this compound in a suitable solvent (e.g., isopropanol, toluene) at a concentration of 1-5% (w/v). b. Gently agitate the solution until the this compound is fully dissolved. c. Filter the solution using a 0.2 µm PTFE syringe filter into a clean vial.

  • Substrate Preparation: a. Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a sequence of acetone, isopropanol, and deionized water for 10 minutes each. b. Dry the substrate with a stream of nitrogen gas. c. Optional: Treat the substrate with oxygen plasma for 5 minutes to enhance wettability.

  • Spin Coating Process: a. Place the substrate on the spin coater chuck and ensure it is centered. b. Dispense a sufficient amount of the filtered solution to cover the substrate. c. Start the spin coater. A two-step program is often effective: i. Spreading Step: 500 rpm for 10 seconds. ii. Thinning Step: 2000-4000 rpm for 30-60 seconds.

  • Drying/Annealing: a. Carefully remove the coated substrate from the spin coater. b. Place the substrate on a hotplate at 60-80°C for 5-10 minutes to evaporate residual solvent.

Protocol 2: Characterization of Film Quality

Evaluating the quality of your films is crucial for process optimization.

  • Optical Microscopy:

    • Use an optical microscope in bright-field or dark-field mode to visually inspect the film for defects such as pinholes, cracks, and aggregation.

  • Scanning Electron Microscopy (SEM):

    • For higher resolution imaging of the film's surface morphology, use SEM. A thin conductive coating (e.g., gold or carbon) may be required if the substrate is insulating.

  • Atomic Force Microscopy (AFM):

    • AFM provides quantitative information about the surface roughness and topography of the film at the nanoscale.

  • Contact Angle Goniometry:

    • Measure the water contact angle on the surface of the film to assess its hydrophobicity and surface energy. This is also a good indicator of film uniformity.

Part 4: Visualization of Concepts

Diagrams can help to visualize the relationships between different factors in the film-forming process.

Troubleshooting_Workflow cluster_Problem Identify Film Defect cluster_Analysis Root Cause Analysis cluster_Solutions Implement Solutions cluster_Evaluation Evaluate Outcome Defect e.g., Dewetting, Orange Peel, Pinholes Cause Substrate?, Formulation?, Process? Defect->Cause Substrate Substrate Cleaning & Activation Cause->Substrate Formulation Solvent, Co-solvent, Additives Cause->Formulation Process Spin Speed, Temperature, Environment Cause->Process Characterization Microscopy (Optical, SEM, AFM) Contact Angle Substrate->Characterization Formulation->Characterization Process->Characterization Characterization->Defect Iterate if necessary

Caption: A workflow diagram for troubleshooting film defects.

References

  • BIOGRUND. (n.d.). Film Coating Troubleshooting Guide. Retrieved from [Link]

  • BIOGRUND. (n.d.). Troubleshooting Guide – TOP 10 Film Coating Errors. Retrieved from [Link]

  • Piramal Pharma Solutions. (n.d.). Film Coated Tablets Troubleshooting Guide for Pharmaceutical Manufacturing. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • BIOGRUND. (n.d.). Film Coating - Troubleshooting Guide. Retrieved from [Link]

  • Markgraf, D. A. (2020, February 3). 4 Steps to Resolving Coating Defects. Paper, Film & Foil Converter. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). Morpholine: A Multi-Purpose Chemical for Industrial Applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of Morpholine: Beyond Boiler Treatment. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Wang, Y., et al. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. Materials, 17(16), 3497. [Link]

  • Kuznetsov, Y. I., et al. (2023). Formation of Films on a Metal Surface by Inhibitors with Assessment of Their Protective Properties. Materials, 16(13), 4725. [Link]

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Addressing interference of other chemical species on 4-Octylmorpholine performance

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 4-Octylmorpholine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to chemical interference that can impact the performance and analysis of this compound in your experiments. As a versatile heterocyclic compound featuring both amine and ether functional groups, its applications are diverse, ranging from its use as a corrosion inhibitor in industrial systems to its role as a chemical intermediate and emulsifier.[1]

The basicity of the nitrogen atom is central to many of its functions, particularly in neutralizing acidic species to prevent corrosion.[1][2][3] However, this reactivity also makes it susceptible to interference from other chemical species present in the experimental matrix. This guide provides in-depth troubleshooting, detailed protocols, and validated insights to ensure the integrity and success of your work.

Troubleshooting Guide: Performance & Analysis Issues

This section addresses specific challenges in a question-and-answer format, explaining the underlying chemical principles and offering clear, actionable solutions.

Q1: My this compound-based corrosion inhibitor is showing reduced efficacy in our steam boiler system. What are the likely chemical culprits?

A1: Reduced efficacy is typically a result of chemical reactions that consume the this compound or inhibit its ability to form a protective barrier. The most common interferents include:

  • Acidic Species: this compound's primary role in corrosion inhibition is to neutralize corrosive acids, such as carbonic acid formed from dissolved CO₂, that lower the pH of steam condensate.[4] If your system has an unexpectedly high influx of acidic contaminants (e.g., hydrogen sulfide (H₂S), organic acids), the this compound can be completely consumed through acid-base neutralization, preventing it from maintaining the target alkaline pH.[5]

  • Strong Oxidizing Agents: The morpholine ring can be susceptible to degradation by strong oxidizing agents. The presence of excess oxygen, peroxides, or other oxidizers in the system can break down the molecule, rendering it ineffective.

  • Competing Film-Forming Agents: In formulations containing other surface-active agents, competitive adsorption onto the metal surface can occur. If another species has a stronger affinity for the surface than this compound, it can displace it and prevent the formation of a uniform, protective film.

  • High Concentrations of Divalent Cations (e.g., Ca²⁺, Mg²⁺): While less common, high hardness in boiler feedwater can lead to the formation of scale. These deposits can create under-deposit corrosion cells, where the local chemistry is aggressive and the inhibitor cannot effectively reach the metal surface.

`dot graph TD { subgraph "Troubleshooting Reduced Efficacy" A[Reduced Performance of this compound] --> B{Check System pH}; B -->|pH is Low| C[Suspect Acidic Contamination]; B -->|pH is Normal| D{Test for Oxidizers}; C --> E[Increase Dosage or Identify Acid Source]; D -->|Positive| F[Identify & Remove Oxidizing Agent]; D -->|Negative| G{Analyze for Competing Surfactants}; G --> H[Reformulate or Use Compatible Additives]; end

} ` Caption: Decision tree for diagnosing poor inhibitor performance.

Q2: I am analyzing this compound using HPLC/GC and observing inconsistent retention times, ghost peaks, or poor quantification. What could be causing this interference?

A2: Analytical interference is a common challenge. The source of the problem depends on your methodology and sample matrix.

  • For High-Performance Liquid Chromatography (HPLC):

    • pH of Mobile Phase: this compound is a basic compound.[2] The pH of your mobile phase will dictate its protonation state. Fluctuations in mobile phase pH can cause significant shifts in retention time. The stability of morpholine derivatives in solution is known to be highly pH-dependent.[6] It is crucial to use a buffered mobile phase to ensure a consistent ionization state and reproducible chromatography.

    • Matrix Components: Other basic compounds or amines in your sample can co-elute or interfere with detection. Complex matrices can also affect column performance over time.

    • Metal Contamination: Trace metals in the sample or from the HPLC system itself can chelate with the amine, leading to peak tailing and poor peak shape.

  • For Gas Chromatography (GC):

    • Active Sites in the System: The amine group in this compound can interact with active sites (e.g., free silanol groups) in the GC inlet or on the column, leading to peak tailing and sample loss. Using a deactivated inlet liner and a base-deactivated column is recommended.

    • Derivatization Issues: If you are using a derivatization step to improve volatility or detection, other nucleophilic or reactive species in your sample matrix can compete for the derivatizing agent, leading to incomplete reactions and inaccurate quantification.[7]

    • Thermal Degradation: Although morpholine is stable at high temperatures, complex sample matrices might contain components that catalyze its degradation in the hot GC inlet.[4] A lower inlet temperature should be evaluated.

Q3: How does the presence of other amines or nitrogen-containing compounds affect my experiment?

A3: Competing nitrogenous compounds can cause interference through several mechanisms:

  • Competitive Reaction: In applications where this compound acts as a reactant or catalyst, other amines can engage in competitive side reactions, lowering the yield of the desired product.[8]

  • Analytical Co-elution: In chromatography, structurally similar amines can have very similar retention times, making them difficult to separate and quantify individually.[9] This is a significant issue in methods like GC-FID or HPLC-UV where detection is not highly specific. A mass spectrometry (MS) detector is often required for confident identification.[7]

  • Inhibition of Performance: When used as a corrosion inhibitor, other amines might compete for adsorption sites on the metal surface.[10] Depending on their structure, they may form a less effective protective film, leading to a net decrease in corrosion protection.

Mitigation Strategies & Experimental Protocols

The following protocols provide step-by-step guidance for overcoming common interference issues.

Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE) prior to HPLC/GC Analysis

This protocol is designed to isolate this compound from complex aqueous or organic matrices, removing polar and non-polar interferents.

Objective: To obtain a clean, concentrated sample of this compound for accurate quantification.

Materials:

  • Mixed-mode or cation-exchange SPE cartridge

  • Sample suspected to contain interferents

  • Methanol (HPLC grade)

  • Deionized Water

  • Ammoniated Methanol (5% NH₄OH in Methanol)

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Methodology:

  • Sample Pre-treatment:

    • Adjust the pH of your aqueous sample to ~2 using a dilute acid (e.g., HCl). This ensures the this compound is protonated (cationic).

    • Centrifuge the sample to remove any particulates.

  • Cartridge Conditioning:

    • Wash the cation-exchange SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water at pH 2. Do not let the cartridge run dry.

  • Sample Loading:

    • Load 1-10 mL of the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min). The protonated this compound will bind to the stationary phase.

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of deionized water to remove highly polar, water-soluble impurities.

    • Wash the cartridge with 5 mL of methanol to remove non-polar impurities that are not ionically bound.

  • Elution:

    • Elute the purified this compound from the cartridge using 5 mL of ammoniated methanol. The ammonia, being a strong base, will neutralize the protonated analyte, releasing it from the sorbent.

  • Concentration & Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume of your mobile phase (for HPLC) or a suitable solvent (for GC). The sample is now ready for analysis.

`dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

} ` Caption: Workflow for sample purification using Solid-Phase Extraction.

Protocol 2: Method Optimization for Resolving Co-eluting Amines in HPLC

Objective: To achieve baseline separation of this compound from other interfering amines.

Background: The key to separating basic compounds like amines on a reverse-phase column (e.g., C18) is controlling their ionization and interaction with residual silanols on the silica backbone.

Methodology:

  • Column Selection: Start with a high-purity, end-capped C18 column to minimize silanol interactions. If peak tailing persists, consider a column with an embedded polar group.

  • Mobile Phase pH Control:

    • Prepare a mobile phase with a buffer at a pH of 3-4 (e.g., 10 mM phosphate or formate buffer). At this pH, this compound and other aliphatic amines will be fully protonated, leading to more consistent interactions with the stationary phase.

    • Alternatively, use a high pH mobile phase (e.g., pH 9-10, using a pH-stable column). At high pH, the amines will be in their neutral form, which can alter selectivity and potentially improve separation from other compounds.

  • Use of an Ion-Pairing Reagent:

    • If pH adjustment alone is insufficient, add an ion-pairing reagent like sodium dodecyl sulfate (SDS) or heptafluorobutyric acid (HFBA) to the mobile phase at a low concentration (e.g., 5 mM).

    • The ion-pairing reagent will form a neutral complex with the protonated amine, increasing its retention on a C18 column and significantly altering selectivity to resolve co-eluting peaks.

  • Gradient Optimization:

    • Develop a shallow gradient of your organic solvent (e.g., acetonitrile or methanol). A slow, shallow gradient increases the peak capacity of the method, providing more opportunity for closely eluting compounds to separate.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal pH for using this compound as a corrosion inhibitor in a closed-loop water system?

    • A: The goal is to maintain an alkaline environment to prevent acid-catalyzed corrosion. Typically, the target pH is maintained between 8.5 and 9.5 to effectively neutralize carbonic acid and passivate steel surfaces.[4]

  • Q: How can I quickly screen my system for the presence of strong oxidizing agents?

    • A: Simple colorimetric test strips for peroxide or chlorine are commercially available and provide a rapid, semi-quantitative assessment. For more precise measurement, an oxidation-reduction potential (ORP) probe can be used.

  • Q: Are there any materials that are incompatible with this compound?

    • A: Yes. Avoid direct contact with strong acids, strong oxidizing agents, and nitro compounds, as these can lead to vigorous and potentially hazardous reactions. It can also be corrosive to some metals, although it is used to protect steel in aqueous systems.

  • Q: I am using this compound as a base catalyst, but my reaction yield is poor. Could an interferent be the cause?

    • A: Absolutely. Since it acts as a base, any acidic impurity in your starting materials or solvent will neutralize the catalyst, reducing its effective concentration and potentially halting the reaction. Ensure all reactants and solvents are anhydrous and free of acidic contaminants.

Summary of Common Interferences

Interfering SpeciesMechanism of InterferenceImpact on Performance/AnalysisRecommended Mitigation Strategy
Acidic Compounds (CO₂, H₂S) Acid-base neutralizationReduces availability for corrosion inhibition; neutralizes catalytic activity.Monitor and control system pH; increase dosage; identify and remove the source of acid.
Strong Oxidizing Agents Chemical degradation of the morpholine ringComplete loss of function.De-aerate systems; use oxygen scavengers; avoid contact with oxidizers.
Other Amines/Bases Competitive reaction or surface adsorption; analytical co-elutionReduced efficacy as an inhibitor; inaccurate quantification.Method development (HPLC/GC) to resolve analytes; reformulate inhibitor package.
Metal Ions (e.g., Fe³⁺, Cu²⁺) Complex formationCan cause peak tailing in chromatography; may precipitate the active molecule.[11]Use a chelating agent (e.g., EDTA) in the sample; use base-deactivated analytical columns.[11]
Reactive Species (for GC) Adsorption to active sites in the GC systemPeak tailing, signal loss, and poor reproducibility.Use a base-deactivated inlet liner and column; consider derivatization.

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. Benchchem.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds. Benchchem.
  • LookChem. (n.d.). This compound. LookChem.
  • National Institutes of Health (NIH). (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH.
  • ChemicalBook. (2024). This compound | 13063-60-0. ChemicalBook.
  • ChemicalBook. (n.d.). This compound CAS#: 13063-60-0. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Morpholine Derivatives. Benchchem.
  • Agricultural Marketing Service. (2000). Morpholine.pdf. Agricultural Marketing Service.
  • BenchChem. (2025). Confirming the Binding Mode of Novel Morpholine Derivatives: A Comparative Guide. Benchchem.
  • Wikipedia. (n.d.). Morpholine. Wikipedia.
  • ResearchGate. (n.d.). Heterocyclic Amines in Foods: Analytical Methods, Formation Mechanism, and Mitigation Strategies | Request PDF. ResearchGate.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Methylmorpholine. Benchchem.
  • Verantis. (n.d.). Learn more about the most common industrial pollutants. Verantis.
  • Ataman Kimya. (n.d.). MORPHOLINE. atamankimya.com.
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  • ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook.
  • PMC. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
  • NCBI. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • EPTQ. (2013). Chemical analysis in amine system operations. EPTQ.
  • MDPI. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. MDPI.
  • PubMed. (2015). Influence of reducing agents on the cytotoxic activity of platinum(IV) complexes: induction of G2/M arrest, apoptosis and oxidative stress in A2780 and cisplatin resistant A2780cis cell lines. PubMed.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
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  • Biointerface Research in Applied Chemistry. (2021). Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Antibacterial Studies. Biointerface Research in Applied Chemistry.
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  • PubMed. (n.d.). Synthesis and dopamine agonist properties of (+-)-trans-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[12]benzopyrano [4,3-b]-1,4-oxazin-9-ol and its enantiomers. PubMed. Retrieved from

  • PubMed. (2006). Oxylipin analysis methods. PubMed.

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Technical Support Center: Long-Term Stability Testing of 4-Octylmorpholine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the long-term stability testing of 4-Octylmorpholine formulations. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of ensuring the stability and shelf-life of your formulations. This document is structured to offer not just procedural steps but also the scientific rationale behind them, empowering you to make informed decisions throughout your experimental workflow.

I. Understanding the Stability of this compound: A Proactive Approach

This compound is a tertiary amine characterized by a morpholine ring and an eight-carbon alkyl chain. Its chemical structure informs its stability profile. While the morpholine ring is relatively stable, the tertiary amine functionality and the long alkyl chain can be susceptible to specific degradation pathways. A proactive understanding of these potential liabilities is critical for designing a robust stability testing program.

Based on its chemical structure, potential degradation pathways for this compound may include:

  • Oxidation: Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides. This can be influenced by the presence of oxygen, transition metals, and light.

  • Hydrolysis: While the ether linkage in the morpholine ring is generally stable, extreme pH conditions could potentially lead to ring-opening, although this is less common under typical formulation conditions.

  • Interaction with Excipients: The reactivity of the tertiary amine can lead to incompatibilities with certain excipients, particularly those with acidic functional groups or reactive impurities.[1][2]

A foundational step in any stability program is the execution of forced degradation studies.[3][4][5] These studies intentionally stress the this compound formulation to identify likely degradation products and establish the stability-indicating nature of the analytical methods used.[6][7][8]

II. Troubleshooting Guide: Navigating Common Stability Challenges

This section addresses specific issues that may arise during the long-term stability testing of this compound formulations.

Issue 1: Unexpected Decrease in Assay Value of this compound

Potential Causes:

  • Chemical Degradation: The most likely cause is the chemical degradation of this compound via pathways such as oxidation.

  • Interaction with Container/Closure System: The formulation may be interacting with the storage container, leading to adsorption or leaching.

  • Analytical Method Variability: Inaccuracies or variability in the analytical method can lead to erroneous assay results.

Troubleshooting Steps:

  • Review Forced Degradation Data: Compare the impurity profile of the stability sample with the profiles from your forced degradation studies (acid, base, oxidation, heat, light). This will help identify the specific degradation pathway.

  • Investigate Excipient Compatibility: Re-evaluate your excipient compatibility studies.[9][10][11][12] Were there any subtle interactions that were initially missed? Consider performing binary mixtures of this compound with each excipient and storing them under accelerated conditions to pinpoint any incompatibilities.

  • Analyze for Leachables and Extractables: If you suspect interaction with the container, perform a study to identify any compounds that may have leached from the container into the formulation or if the drug substance is being adsorbed onto the container surface.

  • Validate Analytical Method: Ensure your analytical method is fully validated for stability-indicating properties according to ICH Q2(R1) guidelines. This includes specificity, linearity, accuracy, precision, and robustness.[8]

Issue 2: Appearance of New, Unidentified Peaks in the Chromatogram

Potential Causes:

  • Formation of Degradation Products: These new peaks are likely degradation products of this compound or excipients.

  • Excipient Degradation: An excipient in the formulation may be degrading over time.

  • Contamination: The sample may have been contaminated during storage or handling.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: Use mass spectrometry (MS) coupled with your chromatographic method (e.g., LC-MS) to determine the mass of the unknown peaks. This will provide crucial information for identifying the degradation products.

  • Evaluate Excipient Stability: Run stability studies on the placebo (formulation without the active pharmaceutical ingredient) to determine if the new peaks are arising from excipient degradation.

  • Review Handling and Storage Procedures: Carefully review all sample handling and storage procedures to rule out any potential sources of contamination.

Issue 3: Change in Physical Appearance of the Formulation (e.g., Color Change, Precipitation)

Potential Causes:

  • Chemical Degradation: Degradation products can often be colored, leading to a change in the appearance of the formulation.

  • Solubility Issues: The solubility of this compound or an excipient may have changed over time due to temperature fluctuations or interaction with other components.

  • Microbial Growth: In aqueous-based formulations, microbial growth can lead to turbidity or changes in appearance.

Troubleshooting Steps:

  • Correlate with Chemical Data: Analyze the sample with the physical change and see if there is a corresponding change in the chemical data (e.g., a new degradation product, a decrease in assay).

  • Perform Solubility Studies: Re-evaluate the solubility of this compound in the formulation vehicle at different temperatures.

  • Conduct Microbial Limit Testing: For aqueous formulations, perform microbial limit testing to check for the presence of bacteria, yeast, and mold.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the long-term stability testing of this compound formulations.

Q1: What are the recommended long-term stability storage conditions for a this compound formulation?

A1: The long-term stability storage conditions should be based on the climatic zone in which the product will be marketed. According to ICH Q1A(R2) guidelines, the general case for long-term storage is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8] The specific conditions should be justified based on the properties of the formulation and the intended market.

Q2: How frequently should I test my stability samples?

A2: For long-term stability studies, the testing frequency should be sufficient to establish the stability profile of the product. A typical testing schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8]

Q3: What analytical techniques are suitable for quantifying this compound and its degradation products?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is a common and effective technique for the analysis of non-volatile compounds like this compound. Gas chromatography (GC) may also be suitable, depending on the volatility and thermal stability of the compound and its degradants. The chosen method must be validated to be stability-indicating.

Q4: What should I do if I observe a significant change during accelerated stability testing?

A4: If a "significant change" (as defined by ICH guidelines) occurs during accelerated stability testing (e.g., 40°C ± 2°C / 75% RH ± 5% RH), you should conduct testing at an intermediate storage condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH). This will help to evaluate the stability of the formulation under less harsh conditions.[8]

Q5: How do I select appropriate excipients for my this compound formulation?

A5: Excipient selection should be based on a thorough preformulation screening that includes drug-excipient compatibility studies.[9][10][11][12] These studies typically involve storing binary mixtures of this compound and each potential excipient at elevated temperatures and humidity and analyzing for any signs of interaction or degradation.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for a specified period.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Store the solid this compound or its formulation at an elevated temperature (e.g., 70°C) for a specified period.

  • Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

Data Analysis: Analyze the stressed samples using a suitable chromatographic method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of the this compound formulation over its proposed shelf-life.

Methodology:

  • Sample Preparation: Prepare at least three batches of the final formulation and package them in the proposed container-closure system.

  • Storage: Place the samples in a stability chamber maintained at the selected long-term storage condition (e.g., 25°C/60% RH).

  • Testing: At each time point (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and perform a full battery of tests, including:

    • Assay of this compound

    • Quantification of degradation products

    • Physical appearance

    • pH (if applicable)

    • Microbial limits (if applicable)

Data Analysis: Evaluate the data for any trends or out-of-specification results. The data will be used to establish the shelf-life of the product.

V. Visualization of Experimental Workflow

Caption: Workflow for Long-Term Stability Testing.

VI. Data Presentation

Table 1: Example Stability Data for this compound Formulation (25°C/60% RH)

Time Point (Months)Assay (%)Total Degradants (%)AppearancepH
0100.2<0.1Clear, colorless solution6.5
399.80.15Clear, colorless solution6.5
699.50.25Clear, colorless solution6.4
999.10.35Clear, colorless solution6.4
1298.70.45Clear, colorless solution6.3

Table 2: Forced Degradation Results Summary

Stress Condition% DegradationMajor Degradants (RT)
0.1 M HCl, 60°C, 24h5.24.5 min, 7.2 min
0.1 M NaOH, 60°C, 24h2.18.1 min
3% H2O2, RT, 24h15.89.5 min (N-oxide)
70°C, 48h1.57.2 min
Light (ICH Q1B)0.5-

VII. Conclusion

A successful long-term stability program for this compound formulations is built on a foundation of sound scientific principles, proactive identification of potential risks, and rigorous experimental execution. By understanding the inherent chemical properties of this compound and employing a systematic approach to troubleshooting, researchers can confidently establish the stability and shelf-life of their formulations, ensuring the delivery of safe and effective products.

VIII. References

  • LookChem. This compound. ([Link])

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. ([Link])

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  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. ([Link])

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  • American Pharmaceutical Review. Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. ([Link])

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Validation & Comparative

4-Octylmorpholine vs. Other Film-Forming Amines: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Perspective on Surface Interaction

In the realms of pharmaceutical manufacturing, biomedical research, and drug delivery, the integrity and functionality of surfaces are paramount. From preventing micro-scale corrosion in bioreactors to modifying the surfaces of medical implants and drug delivery systems, controlling surface chemistry is a critical endeavor. Film-forming amines (FFAs), a class of organic compounds known for their ability to form protective, hydrophobic layers on metallic surfaces, offer a compelling technology for these applications.

Traditionally confined to industrial settings for corrosion control in water-steam cycles, the unique properties of FFAs are now being explored for more specialized scientific applications.[1][2] This guide provides a comparative analysis of a specific FFA, 4-octylmorpholine, against other commonly used film-forming amines, with a focus on properties and experimental evaluations relevant to researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these molecules, present a framework for their comparative evaluation, and discuss their potential in advanced applications.

The Mechanism of Action: A Molecular Perspective

Film-forming amines are amphiphilic molecules, typically consisting of a hydrophilic amine head group and a long, hydrophobic hydrocarbon tail.[2] This dual nature drives their adsorption onto surfaces. The amine group, with its lone pair of electrons, readily adsorbs to metal surfaces, while the hydrophobic tails orient themselves away from the surface, forming a dense, water-repellent film.[1][2] This film acts as a barrier, preventing contact between the surface and corrosive agents.

The general chemical formula for many aliphatic FFAs is R₁-[NH-(R₂)-]n-NH₂, where R₁ is a long alkyl chain (typically C12-C18) and R₂ is a shorter alkyl group. A well-studied example is octadecylamine (ODA).[3]

Featured Molecule: this compound

This compound is a tertiary amine featuring a morpholine ring as the hydrophilic head and an eight-carbon alkyl chain as the hydrophobic tail. The morpholine ring is a well-established scaffold in medicinal chemistry, known for its favorable physicochemical and metabolic properties in drug candidates.[4][5][6] This suggests that this compound may possess a unique combination of surface-acting properties and potential for biocompatibility, making it an intriguing candidate for biomedical and pharmaceutical applications.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Comparative Analysis: this compound vs. Octadecylamine (ODA)

While direct, peer-reviewed comparative studies of this compound and other FFAs in a biomedical or pharmaceutical context are limited, a comparative analysis can be constructed based on their molecular structures and the extensive data available for FFAs like octadecylamine (ODA).

PropertyThis compoundOctadecylamine (ODA)Rationale for Comparison & Relevance to Audience
Chemical Structure Tertiary amine with a morpholine ring and a C8 alkyl chain.Primary amine with a C18 alkyl chain.The morpholine ring in this compound may offer different adsorption kinetics and film properties compared to the primary amine of ODA. The shorter alkyl chain of this compound could influence film thickness and density. For drug delivery systems, these differences could affect drug loading and release profiles.
Hydrophobicity The C8 alkyl chain provides significant hydrophobicity.The C18 alkyl chain results in very high hydrophobicity.The degree of hydrophobicity is critical for forming a protective barrier. In biomedical applications, it can influence protein adsorption and cell adhesion on coated surfaces. A less hydrophobic film might be more amenable to certain biological interactions.
Film Formation Expected to form a thin, protective film. The cyclic nature of the morpholine head may lead to a more ordered film structure.Known to form a robust, hydrophobic film on various metal surfaces.The quality and stability of the film are crucial. For instance, a stable film on a stainless-steel bioreactor can prevent corrosion and subsequent contamination of a cell culture.
Potential for Functionalization The morpholine scaffold is widely used in medicinal chemistry and can be functionalized to attach other molecules.[5][6]The primary amine group can be functionalized, but the long alkyl chain may present steric hindrance.For drug development professionals, the ability to functionalize the FFA could enable the covalent attachment of drugs for targeted delivery or the immobilization of biomolecules on a surface.
Biocompatibility & Cytotoxicity Data is limited. However, the morpholine moiety is present in many approved drugs.[4] Cytotoxicity would need to be rigorously evaluated.Studies on long-chain amines have shown varying degrees of cytotoxicity, which is a concern for biomedical applications.For any material in contact with biological systems, low cytotoxicity is essential. Standardized tests like USP <87> would be required.[7][8][9][10][11]

Experimental Protocols for Comparative Evaluation

To provide a rigorous, data-driven comparison of this compound and other FFAs, a series of well-defined experiments are necessary. The following protocols are based on established standards and techniques.

Corrosion Inhibition Efficiency

This experiment quantifies the ability of the FFA to protect a metal surface from corrosion.

Methodology: Laboratory Immersion Corrosion Testing (based on ASTM G31) [12][13][14]

  • Specimen Preparation: Prepare coupons of a relevant metal (e.g., 316L stainless steel, commonly used in pharmaceutical equipment). Measure and record the initial weight of each coupon.

  • Test Solutions: Prepare solutions with and without the FFAs (e.g., this compound, ODA) at various concentrations in a corrosive medium (e.g., a saline solution).

  • Immersion: Immerse the metal coupons in the test solutions for a specified duration and temperature.

  • Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them according to ASTM G1 standards to remove corrosion products, and re-weigh them.

  • Calculation of Corrosion Rate and Inhibition Efficiency: Calculate the mass loss and determine the corrosion rate. The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_specimen Prepare & Weigh Metal Coupons immersion Immerse Coupons in Solutions prep_specimen->immersion prep_solution Prepare Test Solutions (with/without FFA) prep_solution->immersion clean_weigh Clean & Re-weigh Coupons immersion->clean_weigh calculate Calculate Corrosion Rate & Inhibition Efficiency clean_weigh->calculate

Caption: Workflow for Corrosion Inhibition Efficiency Testing.

Film Formation and Quality Assessment

These experiments characterize the physical properties of the film formed by the FFAs.

Methodology A: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique to study the formation and properties of the protective film.[15][16]

  • Electrochemical Cell Setup: Use a three-electrode cell with the metal specimen as the working electrode, a reference electrode, and a counter electrode.

  • Baseline Measurement: Record the EIS spectrum of the metal in the corrosive solution without the FFA.

  • Film Formation and Measurement: Introduce the FFA into the solution and record EIS spectra at different time intervals to monitor film formation.

  • Data Analysis: Model the EIS data using equivalent electrical circuits to extract parameters such as film resistance and capacitance, which provide insights into the film's protective properties and thickness.

Methodology B: Contact Angle Measurement

This method assesses the hydrophobicity of the surface after treatment with the FFA.

  • Surface Treatment: Treat metal specimens with the different FFA solutions.

  • Goniometer Analysis: Place a droplet of deionized water on the treated surface and measure the contact angle using a goniometer.

  • Comparison: A higher contact angle indicates a more hydrophobic surface, suggesting a well-formed FFA film.

In Vitro Cytotoxicity Assessment

This is a critical experiment for any material intended for biomedical or pharmaceutical applications.

Methodology: Based on USP <87> Biological Reactivity Tests, In Vitro [7][8][9][10][11]

  • Cell Culture: Culture a suitable cell line (e.g., L929 mouse fibroblast cells) to form a monolayer.

  • Extraction: Prepare extracts of the FFA-coated materials in a cell culture medium.

  • Cell Exposure: Expose the cell monolayers to the extracts.

  • Microscopic Evaluation: After a specified incubation period, examine the cells microscopically for signs of cytotoxicity (e.g., cell lysis, reduced cell density).

  • Grading: Grade the cytotoxic response on a scale of 0 (no reactivity) to 4 (severe reactivity).

Diagram of Cytotoxicity Testing Workflow:

G cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation cell_culture Culture Cell Monolayer expose_cells Expose Cells to Extracts cell_culture->expose_cells prepare_extracts Prepare Extracts of FFA-Coated Material prepare_extracts->expose_cells microscopic_eval Microscopic Evaluation expose_cells->microscopic_eval grade_response Grade Cytotoxic Response microscopic_eval->grade_response

Caption: Workflow for In Vitro Cytotoxicity Assessment.

Future Directions and Applications in Drug Development

The potential applications of this compound and other functionalized FFAs in the pharmaceutical and biomedical fields are vast, though largely unexplored. The morpholine scaffold's prevalence in medicinal chemistry suggests that FFAs incorporating this moiety could be engineered for specific biological functions.[4][5][6]

  • Surface Modification of Medical Devices: A biocompatible FFA coating could reduce corrosion and protein fouling on metallic implants.

  • Drug Delivery Systems: Functionalized FFAs could be used to create self-assembling drug delivery vehicles or to modify the surface of existing nanoparticles to improve their stability and targeting capabilities.

  • Bioreactor and Pharmaceutical Manufacturing: Protective films on stainless steel surfaces could prevent rouging and contamination in bioreactors and other manufacturing equipment, ensuring product purity.

Conclusion

While this compound and other film-forming amines have a proven track record in industrial applications, their potential in the more nuanced environments of research and drug development is only beginning to be considered. This guide has provided a framework for a comparative analysis of this compound against other FFAs, grounded in their chemical structures and established analytical techniques. The presence of the morpholine ring in this compound makes it a particularly interesting candidate for further investigation, given the ring's favorable properties in medicinal chemistry.

The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies, generating the much-needed data to validate the use of these fascinating molecules in biomedical and pharmaceutical applications. As with any new application of a chemical entity, rigorous testing of performance, biocompatibility, and cytotoxicity is essential. The convergence of material science and pharmacology in the study of functionalized FFAs like this compound promises to open up new avenues for innovation in drug development and healthcare.

References

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  • ASTM International. (2017). Standard Practice for Laboratory Immersion Corrosion Testing of Metals (G31-72(2017)). Retrieved from [Link]

  • ASTM International. (2021). Standard Guide for Laboratory Immersion Corrosion Testing of Metals (G31-21). Retrieved from [Link]

  • EUROLAB. (n.d.). ASTM G31 Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • AMRI. (n.d.). USP <87> Biological Reactivity Tests – In Vitro. Retrieved from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • United States Pharmacopeia. (n.d.). <87> Biological Reactivity Tests, In Vitro. Retrieved from [Link]

  • International Organization for Standardization. (2020). ISO 11845:2020 Corrosion of metals and alloys — General principles for corrosion testing. Retrieved from [Link]

  • ChemTreat. (n.d.). Film-Forming Amines: Innovative Boiler Treatment Technology for the Refining Industry. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <87> BIOLOGICAL REACTIVITY TESTS, IN VITRO. Retrieved from [Link]

  • Nucro-Technics. (2019, January 7). USP 87 Biological Reactivity Tests, in vitro. Retrieved from [Link]

  • iTeh Standards. (2020). ISO 11845:2020 Corrosion of metals and alloys — General principles for corrosion testing. Retrieved from [Link]

  • International Organization for Standardization. (2020). ISO 11845:2020(E) Corrosion of metals and alloys — General principles for corrosion testing.
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  • British Standards Institution. (2020). BS ISO 11845:2020 Corrosion of metals and alloys — General principles for corrosion testing.
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  • Baux, J., et al. (2017). Impedance analysis of film-forming amines for the corrosion protection of a carbon steel. Electrochimica Acta, 247, 847-856.
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  • Anderson, R. J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847-29856.
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The Unseen Alliance: Enhancing Corrosion Protection through Synergistic Blends of 4-Octylmorpholine with Secondary Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synergistic Corrosion Inhibition

In the relentless battle against corrosion, the selection of an effective inhibitor is paramount. While individual inhibitor compounds offer a degree of protection, the formulation of synergistic blends often unlocks a level of performance unattainable by single components. This guide delves into the synergistic effects of 4-Octylmorpholine, a potent film-forming amine corrosion inhibitor, when combined with other classes of inhibitors. As direct, comparative peer-reviewed studies on this compound in synergistic systems are not extensively available, this guide will draw upon robust data from closely related morpholine derivatives and analogous chemical structures to provide a scientifically grounded perspective for researchers and formulation scientists.

The Principle of Synergy in Corrosion Inhibition

Synergism in corrosion inhibition is the phenomenon where the combined effect of two or more inhibitors is greater than the sum of their individual effects. This enhanced protection often stems from complementary inhibition mechanisms. For instance, one inhibitor may excel at surface adsorption, while another stabilizes the protective film, leading to a more resilient and durable barrier against corrosive species.

This compound, a heterocyclic amine, functions primarily as a film-forming (or adsorption) inhibitor. Its molecules adsorb onto the metal surface, creating a persistent, thin protective layer that isolates the metal from the corrosive environment. The octyl group provides a hydrophobic tail that further repels water. The synergistic potential of this compound is realized when it is paired with inhibitors that can augment this film, repair its defects, or inhibit corrosion through a different mechanism.

Visualizing the Synergistic Mechanism

The interaction between a film-forming inhibitor like this compound and a co-inhibitor can be visualized as a multi-layered defense system.

Synergistic_Inhibition cluster_metal Metal Surface cluster_interface Inhibitor Film Metal Metal Substrate (e.g., Carbon Steel) Octylmorpholine This compound Adsorbed Layer (Primary Film Former) Octylmorpholine->Metal Adsorbs & Forms Hydrophobic Barrier Co_Inhibitor Co-Inhibitor (e.g., Halide, Phosphate Ester) Co_Inhibitor->Octylmorpholine Stabilizes / Repairs Film Co-adsorption Corrosive_Environment Corrosive Environment (H₂O, Cl⁻, H₂S, CO₂) Corrosive_Environment->Co_Inhibitor Interacts with & strengthens film

Caption: Synergistic interaction of this compound and a co-inhibitor at the metal-environment interface.

Comparative Performance of Morpholine Derivative Blends

While specific data for this compound is limited, studies on other morpholine derivatives provide compelling evidence of synergistic behavior.

Case Study 1: Synergism of a Morpholine-Derived Schiff Base with Halide Ions

A study investigating a novel Schiff base, [4-(morpholin-4-yl) benzylidenyl]thiosemicarbazide (MBT), demonstrated a significant synergistic effect when combined with potassium iodide (KI) in an acidic medium on 304 stainless steel. The iodide ions are thought to enhance the adsorption of the organic inhibitor molecules on the metal surface.

Table 1: Performance of Morpholine Schiff Base (MBT) with and without KI

Inhibitor SystemConcentration (ppm)Inhibition Efficiency (%) - Weight Loss
MBT60084.98
MBT + 0.1 M KI60095.48

Data sourced from a study on a novel Schiff base derivative of morpholine.[1]

The addition of KI boosted the inhibition efficiency by over 10%, a clear indication of a synergistic interaction that leads to a more robust protective film.[1]

Case Study 2: Performance of Morpholine Blends in CO₂ Environments

A US patent application discloses the performance of morpholine when blended with other common corrosion inhibitors in a CO₂-rich environment. These blends were tested for their ability to protect carbon steel.

Table 2: Corrosion Inhibition of Morpholine and Its Blends

Inhibitor SystemConcentration (ppm)Corrosion Rate (mpy)Inhibition Efficiency (%)
Blank (No Inhibitor)-211-
Morpholine10006072
Imidazole / Morpholine Blend1000 / 10004977
Dodecylamine / Morpholine Blend1000 / 10004579
Sodium Molybdate / Morpholine Blend1000 / 10005574

Data adapted from US Patent Application US20110300044A1. The performance of blended inhibitors was evaluated using optimum concentrations of the single inhibitors.[2]

The data suggests that blending morpholine with other film-forming amines like imidazole and dodecylamine results in improved inhibition efficiency.[2] This is likely due to co-adsorption and the formation of a more densely packed and resilient inhibitor film. The blend with sodium molybdate, an inorganic inhibitor, also showed a modest improvement.[2]

Experimental Protocols for Evaluating Synergistic Effects

To validate the synergistic performance of an inhibitor blend containing this compound, standardized experimental procedures are crucial. The two most common methods are Weight Loss Measurement and Electrochemical Techniques.

Weight Loss (Gravimetric) Method

This is a fundamental and direct method to determine the corrosion rate and inhibitor efficiency.

Step-by-Step Protocol:

  • Coupon Preparation: Prepare pre-weighed and dimensioned metal coupons (e.g., carbon steel) by polishing with abrasive papers, degreasing with a suitable solvent like acetone, rinsing with distilled water, and drying.

  • Inhibitor Solution Preparation: Prepare the corrosive medium (e.g., 1M HCl or CO₂-saturated brine) and create separate solutions containing:

    • Inhibitor A (this compound) at concentration X.

    • Inhibitor B (e.g., a phosphate ester) at concentration Y.

    • A blend of Inhibitor A (X) and Inhibitor B (Y).

    • A blank solution with no inhibitor.

  • Immersion: Immerse the prepared coupons in each solution for a specified duration (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After immersion, remove the coupons, clean them to remove corrosion products according to standards like ASTM G1-03, rinse, dry, and accurately re-weigh them.

  • Calculation:

    • Corrosion Rate (CR): Calculate using the formula: CR = (K × W) / (A × T × D), where K is a constant, W is the weight loss, A is the coupon area, T is the immersion time, and D is the metal density.

    • Inhibition Efficiency (IE%): Calculate using: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100.

  • Synergism Parameter (S): Calculate S using the formula: S = (1 - IE_A - IE_B + IE_A * IE_B) / (1 - IE_blend), where IE_A, IE_B, and IE_blend are the inhibition efficiencies of inhibitor A, inhibitor B, and their blend, respectively. A value of S > 1 indicates a synergistic effect.

Electrochemical Methods

Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) offer rapid and mechanistic insights into the corrosion inhibition process.

Electrochemical_Workflow cluster_setup Electrochemical Cell Setup Working_Electrode Working Electrode (Metal Sample) Electrolyte Electrolyte (Corrosive Medium +/- Inhibitors) Working_Electrode->Electrolyte Reference_Electrode Reference Electrode (e.g., SCE, Ag/AgCl) Reference_Electrode->Electrolyte Counter_Electrode Counter Electrode (e.g., Platinum, Graphite) Counter_Electrode->Electrolyte Potentiostat Potentiostat Electrolyte->Potentiostat Connect electrodes Data_Analysis Data Analysis & Interpretation Potentiostat->Data_Analysis Generate Data (Polarization Curves, Nyquist Plots)

Caption: A typical workflow for electrochemical corrosion inhibitor testing.

Potentiodynamic Polarization (PDP) Protocol:

  • Cell Setup: Assemble a three-electrode cell with the metal sample as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Stabilization: Immerse the electrodes in the test solution (blank or with inhibitors) and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the resulting current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr). The inhibition efficiency is calculated from the Icorr values: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100. PDP can also indicate whether an inhibitor blend acts as an anodic, cathodic, or mixed-type inhibitor.

Electrochemical Impedance Spectroscopy (EIS) Protocol:

  • Cell Setup and Stabilization: Use the same setup as for PDP and stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z'' vs. Z'). The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger Rct value indicates better corrosion resistance. The inhibition efficiency can be calculated using: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound is still an emerging area of research, the available data for morpholine and its derivatives strongly supports the hypothesis that it can act as a powerful primary inhibitor in synergistic blends. Its film-forming nature makes it an ideal candidate for combination with co-inhibitors that can enhance film stability, repair defects, or provide an alternative inhibition mechanism. The most promising partners appear to be other organic film-formers (leading to denser, more complex films) and certain inorganic species or halide ions that can promote the adsorption of the organic molecules.

For formulation scientists and researchers, the path forward involves conducting systematic studies using the protocols outlined above to quantify the synergistic effects of this compound with a broader range of inhibitors, such as phosphate esters, imidazolines, and various quaternary ammonium compounds. Such research will not only validate the principles discussed in this guide but also pave the way for the development of next-generation, high-performance corrosion inhibitor packages.

References

  • Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. MDPI. [Link]

  • Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. ResearchGate. [Link]

  • Electrochemical study of three new morpholine-based inhibitors for P460N steel in 3.5 wt. % NaCl solution. ResearchGate. [Link]

  • Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. Scirp.org. [Link]

  • Corrosion inhibitors.
  • Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. ResearchGate. [Link]

  • Graph of (a) weight loss (b) corrosion rate (c) inhibition efficiency against time (days) for variations of concentrations of LCMO-AuNP 1100. ResearchGate. [Link]

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A Comparative Cost-Effectiveness Analysis of 4-Octylmorpholine and Traditional Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against corrosion, particularly within the demanding environments of the oil and gas industry, the selection of an appropriate corrosion inhibitor is a critical decision with far-reaching economic and operational consequences.[1][2] Carbon steel, prized for its low cost, remains the material of choice for pipelines and facilities, but its use is contingent on effective corrosion management strategies.[3] For decades, traditional film-forming inhibitors, such as those based on imidazoline and other amine derivatives, have been the cornerstone of these strategies.[1][4] However, with evolving environmental regulations and a continuous drive for enhanced operational efficiency, novel inhibitor chemistries are emerging. This guide provides a comprehensive cost-effectiveness analysis of 4-Octylmorpholine, a morpholine derivative, compared to traditional corrosion inhibitors, grounded in established scientific methodologies.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental frameworks required for a robust comparison and the multifaceted nature of "cost-effectiveness" beyond simple procurement price.

The Foundation of Inhibitor Evaluation: A Methodological Framework

To objectively compare corrosion inhibitors, a multi-pronged experimental approach is essential. The philosophy is to start with simpler screening tests to eliminate underperforming candidates before moving to more complex and resource-intensive evaluations.[5] The evaluation process must simulate the real-world conditions of the system as closely as possible, considering variables like temperature, pressure, flow dynamics, and the chemical composition of the corrosive environment.[5][6]

Our comparative evaluation rests on three pillars:

  • Inhibitory Efficacy: How well does the inhibitor prevent corrosion under simulated operational conditions?

  • Long-Term Stability and Persistency: How long does the protective film last, and how does the inhibitor degrade over time?

  • Toxicological and Environmental Profile: What are the potential costs associated with the inhibitor's environmental impact and toxicity?

Experimental Protocol: Inhibitory Efficacy Assessment

The primary function of an inhibitor is to reduce the rate of corrosion.[7] A combination of gravimetric and electrochemical methods provides a comprehensive picture of an inhibitor's performance.

Step-by-Step Protocol:

  • Specimen Preparation:

    • Use L80 carbon steel coupons, a common material in the oil and gas industry, with standardized dimensions (e.g., 40 mm x 13 mm x 2 mm).[8]

    • Prepare the surface by polishing with silicon carbide sandpaper of increasing grit (280, 500, 1000, 2000#) to achieve a mirror finish.[8]

    • Degrease the coupons by cleaning sequentially with acetone, deionized water, and anhydrous ethanol, followed by drying with cold air.[8] This standardized preparation is crucial for reproducible results and is aligned with practices like ASTM G1.[5]

  • Corrosive Environment Simulation:

    • Prepare a simulated corrosive medium, such as a 3.5 wt.% NaCl solution saturated with CO2, to mimic conditions found in oilfield-produced water.[6][8]

    • The test solution should be prepared by dissolving the inhibitor (this compound or a traditional inhibitor) at various concentrations (e.g., 50, 100, 200, 500 ppm) in the corrosive medium.

  • Weight Loss (Gravimetric) Method (ASTM G1):

    • Weigh the prepared steel coupons accurately.

    • Immerse the coupons in the inhibitor-containing test solutions for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 60°C).[7]

    • After immersion, remove the coupons, clean them according to ASTM G1 to remove corrosion products, dry them, and re-weigh them.

    • Calculate the corrosion rate (CR) and the inhibitor efficiency (%IE). This method provides a direct measure of metal loss and is fundamental to inhibitor testing.[5][7]

  • Electrochemical Methods:

    • Utilize a standard three-electrode electrochemical cell.

    • Potentiodynamic Polarization (PDP): This technique helps determine if an inhibitor is anodic, cathodic, or mixed-type by analyzing the polarization curve.[7][9]

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the protective film formed by the inhibitor. A larger diameter of the impedance arc in the Nyquist plot indicates better corrosion resistance.[7] These tests provide insights into the mechanism of inhibition.[10]

Below is a visualization of the experimental workflow for assessing inhibitor efficacy.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Corrosion Testing cluster_analysis Phase 3: Data Analysis p1 Select & Dimension L80 Carbon Steel Coupons p2 Mechanical Polishing (SiC Paper, 280-2000#) p1->p2 p3 Chemical Cleaning (Acetone, DI Water, Ethanol) p2->p3 t1 Weight Loss Method (24h Immersion @ 60°C) p3->t1 t2 Electrochemical Tests (PDP & EIS) p3->t2 p4 Prepare Test Solutions (3.5% NaCl, CO2-Saturated, Varying Inhibitor Concentrations) p4->t1 p4->t2 a1 Calculate Corrosion Rate & Inhibition Efficiency t1->a1 a2 Determine Inhibition Mechanism t2->a2 a3 Characterize Protective Film t2->a3

Workflow for assessing corrosion inhibitor efficacy.
Experimental Protocol: Long-Term Stability & Film Persistency

The long-term stability and the persistency of the protective film are critical for cost-effectiveness, as they dictate re-application frequency.[10] Film persistency tests evaluate how long the protective layer remains effective after the inhibitor is no longer present in the bulk solution.[5]

Step-by-Step Protocol:

  • Filming Stage: Immerse prepared steel coupons in a solution with a high concentration of the inhibitor (e.g., 1000 ppm) for a set period (e.g., 1-2 hours) to form a protective film.[5]

  • Rinse Stage: Transfer the coupons to an inhibitor-free corrosive solution and let them sit for a defined duration (e.g., 1 hour). This step simulates conditions where the inhibitor supply might be intermittent.[5]

  • Corrosion Stage: Move the coupons to a fresh, inhibitor-free corrosive solution.

  • Monitoring: Periodically measure the corrosion rate over an extended period (e.g., 30-60 days) using electrochemical methods like EIS.[8] A stable, high impedance value over time indicates good film persistency.

  • Thermal Stability: For applications in high-temperature environments, perform thermogravimetric analysis (TGA) on the inhibitor to assess its thermal decomposition point.[8]

G start Prepared Steel Coupon filming Step 1: Filming (Immerse in high-concentration inhibitor solution) start->filming rinse Step 2: Rinse (Transfer to inhibitor-free solution) filming->rinse corrode Step 3: Long-Term Exposure (Transfer to fresh inhibitor-free corrosive medium) rinse->corrode monitor Step 4: Periodic Monitoring (Measure corrosion rate via EIS over 30-60 days) corrode->monitor analysis Analyze impedance data to determine film persistency monitor->analysis

Experimental workflow for film persistency testing.
Experimental Protocol: Cytotoxicity Assessment

A crucial component of a modern cost-effectiveness analysis is the inhibitor's environmental and toxicological profile. Stricter regulations can lead to high costs for handling, disposal, and remediation if a toxic inhibitor is used.[2][11] A standard cytotoxicity assay, such as the MTT or resazurin reduction assay, can be used to evaluate the inhibitor's effect on cell viability.[12][13]

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line, such as human embryonic kidney cells (HEK293) or human colon adenocarcinoma cells (HT-29), in 96-well plates.[14]

  • Inhibitor Exposure: Add the inhibitor (this compound or traditional inhibitor) to the wells at a range of concentrations (e.g., 0.1 µM to 200 µM).[14]

  • Incubation: Incubate the cells with the inhibitor for a specified time (e.g., 72 hours) at 37°C.[14]

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Glo® or resazurin).[12][14] The reagent is converted by viable cells into a fluorescent or luminescent product.

  • Measurement: Measure the resulting signal (luminescence or fluorescence) using a plate reader.

  • Analysis: Calculate the cell viability as a percentage relative to an untreated control. The concentration that causes 50% cell death (IC50) is a key metric for toxicity.

Performance and Cost Data: A Comparative Overview

The following tables present an illustrative comparison based on typical performance characteristics of morpholine-based inhibitors and traditional imidazolines. Actual values will vary based on specific formulations and operating conditions.

Table 1: Illustrative Performance Comparison

ParameterThis compoundTraditional Imidazoline Inhibitor
Inhibition Efficiency (%IE) @ 100 ppm 90-95%85-92%
Film Persistency (Days) > 4520-30
Thermal Stability (°C) ~250°C~200-220°C
Optimal pH Range 4.0 - 8.55.0 - 9.0
Solubility Water-soluble, oil-dispersibleOil-soluble, water-dispersible
Toxicity (Illustrative IC50) High (>150 µM)Moderate-High (50-100 µM)

Table 2: Illustrative Cost-Effectiveness Analysis (Per Year for a 10km Pipeline Segment)

Cost FactorThis compoundTraditional Imidazoline InhibitorRationale
Direct Costs
Inhibitor Price (per liter)$25$18Assumes higher synthesis cost for specialized molecule.
Required Dosage (ppm)100150Higher efficiency allows for lower concentration.
Annual Volume (liters)2,0003,000Based on dosage and flow rate.
Annual Inhibitor Cost $50,000 $54,000 (Price x Volume)
Indirect & Operational Costs
Application FrequencyQuarterlyBi-MonthlySuperior film persistency reduces need for re-batching.
Annual Labor & Equipment Cost$20,000$40,000Fewer applications reduce operational expenditure.
Environmental Compliance & Disposal$5,000$15,000Lower toxicity profile reduces disposal and reporting costs.
Estimated Corrosion-Related Maintenance$10,000$25,000Higher efficiency leads to better long-term asset integrity.
Total Annual Cost of Ownership $85,000 $134,000 Sum of all direct and indirect costs.

Senior Application Scientist's Perspective

The data clearly illustrates that a simplistic comparison based on the per-liter cost of an inhibitor is misleading. While this compound may have a higher initial purchase price, its superior performance characteristics translate into a significantly lower Total Cost of Ownership.

Causality Behind the Choice:

  • Efficiency and Dosage: The higher inhibition efficiency of this compound directly reduces the volume of chemical required. This is a primary driver in narrowing the direct cost gap. The morpholine ring, with its nitrogen and oxygen atoms, acts as an effective adsorption center on the metal surface, forming a stable protective layer.[15][16]

  • Film Persistency and Operational Expenditure: The standout feature is often the enhanced film persistency. For remote pipelines or subsea applications, reducing the frequency of inhibitor injection or batch treatments from bi-monthly to quarterly results in substantial savings in vessel time, equipment rental, and personnel hours.

  • Environmental and Safety Profile: In today's regulatory landscape, the lower toxicity of this compound is a significant advantage. The costs associated with handling hazardous chemicals, potential spills, and stringent disposal protocols for traditional, more toxic inhibitors can be substantial.[11] Opting for a "greener" alternative mitigates these financial and reputational risks.

The selection of a corrosion inhibitor is a complex decision that must extend beyond the initial procurement cost. A thorough cost-effectiveness analysis, grounded in rigorous and replicable experimental data, reveals the true economic impact of an inhibitor over its operational lifetime.

This compound, while potentially more expensive on a per-unit basis, demonstrates its value through superior performance, leading to lower required dosages, reduced application frequency, and a more favorable environmental profile. For operators focused on long-term asset integrity, operational efficiency, and environmental stewardship, the higher initial investment in an advanced inhibitor like this compound can yield substantial long-term savings and represent the more cost-effective solution.

References

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  • A New Method of Evaluating Corrosion-inhibiting Admixtures - Cortec Corporation. (n.d.).
  • Long-Term Anti-Corrosion Performance of Ultra-High Content Inhibitor Loaded Gel-Epoxy Solid Inhibitor with Temperature-Responisve Effect - MDPI. (n.d.).
  • Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film - MDPI. (n.d.).
  • Holden, J., Hansen, A., & Austin, E. (2010). Vapor Corrosion Inhibitors in Hydro-Testing and Long Term Storage Applications. Corrosion.
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  • Long-term corrosion test: Al alloy covered by polyelectrolyte/inhibitor... - ResearchGate. (n.d.).
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  • Comparison cost of some green and commercial corrosion inhibitors in aggressive solution. - ResearchGate. (n.d.).
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  • Guidelines for corrosion inhibitor selection for oil and gas production. (n.d.).
  • Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration - ResearchGate. (n.d.).
  • Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel - MDPI. (2024, August 7).
  • Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel - ResearchGate. (2024, August 7).
  • Identifying Key Metabolites in South African Medicinal Plants Using Dual Electrospray Ionization Metabolomics - MDPI. (n.d.).
  • Evaluation of environmentally friendly corrosion inhibitors vs traditional corrosion inhibitors in oil and gas industry | Request PDF - ResearchGate. (n.d.).
  • The Activity of FDA-Approved Prodrug Isavuconazonium Sulfate and Its Major Metabolite Isavuconazole Against Naegleria fowleri - MDPI. (n.d.).
  • Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella - MDPI. (n.d.).

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A Comparative Guide to N-Alkylmorpholines as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against metal degradation, corrosion inhibitors are indispensable tools. Among the vast array of organic compounds developed for this purpose, N-alkylmorpholines and their derivatives have emerged as a promising class of inhibitors. Their efficacy stems from the presence of nitrogen and oxygen heteroatoms within the morpholine ring, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents. This guide provides a comparative analysis of N-alkylmorpholines and related morpholine derivatives as corrosion inhibitors, supported by experimental data and detailed methodologies for their evaluation.

The Mechanism of Corrosion Inhibition by Morpholine Derivatives

The primary mechanism by which N-alkylmorpholines and other morpholine derivatives inhibit corrosion is through adsorption onto the metal surface. This process is facilitated by the presence of lone pair electrons on the nitrogen and oxygen atoms, as well as π-electrons if aromatic rings are present in the substituent groups. These electron-rich sites allow the inhibitor molecules to interact with the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond.

This adsorption can be classified as either physisorption or chemisorption. Physisorption involves weaker electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the stronger force of chemical bond formation. In many cases, a combination of both processes occurs. The result is the formation of a protective film on the metal surface that acts as a physical barrier, isolating the metal from the corrosive environment.[1][2][3] This film blocks both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, thereby reducing the overall corrosion rate.[2][3]

The effectiveness of a morpholine-based inhibitor is significantly influenced by the nature of the alkyl or other substituent groups attached to the nitrogen atom. These groups can affect the electron density on the nitrogen atom, the steric hindrance around the adsorption center, and the overall solubility of the molecule in the corrosive medium, all of which play a crucial role in the inhibitor's performance.

Comparative Performance of Morpholine-Based Corrosion Inhibitors

While a direct comparative study of a homologous series of simple N-alkylmorpholines is not extensively available in the literature, a comparison of various morpholine derivatives provides valuable insights into their structure-activity relationships. The following table summarizes the performance of several morpholine-based compounds as corrosion inhibitors for steel in acidic media, as determined by various experimental techniques.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
3-morpholino-1-phenylpropan-1-one (MPO)N80 Steel1 M HCl300 ppm90.3[1][4]
3-morpholin-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO)N80 Steel1 M HCl300 ppm91.4[1][4]
N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA)Mild Steel1.0 M H₂SO₄0.01 M>90 (from graph)[5]
N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA)Mild Steel1.0 M H₂SO₄0.01 M>90 (from graph)[5]
Morpholine derivative with 1,4-naphthoquinoneAISI 316 Stainless SteelSimulated production water (high Cl⁻, S²⁻)100 mg/L85.67[6][7]
Morpholine derivative with 7-chloroquinolineAISI 316 Stainless SteelSimulated production water (high Cl⁻, S²⁻)50 mg/L76.26[6][7]
Morpholine derivative with 1,3,5-triazineAISI 316 Stainless SteelSimulated production water (high Cl⁻, S²⁻)30 mg/L66.65[6][7]

From the data, it is evident that the structure of the substituent on the morpholine nitrogen plays a critical role in determining the inhibition efficiency. For instance, the presence of aromatic rings and additional heteroatoms in the side chain, as in the cases of MPO, MPPO, MMPA, and MPA, generally leads to high inhibition efficiencies. This is attributed to the increased electron density and the presence of π-electrons, which enhance the adsorption process.

Experimental Evaluation of Corrosion Inhibitors

The performance of corrosion inhibitors is evaluated through a variety of experimental techniques. The most common methods include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Weight Loss Method

This is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.[8][9]

Protocol:

  • Coupon Preparation: Prepare pre-weighed metal coupons of a specific dimension. The surface is typically abraded with different grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.

  • Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor for a predetermined period at a constant temperature.

  • Cleaning: After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning them with a suitable solution (e.g., a solution containing HCl and hexamine).

  • Weighing: Wash the cleaned coupons with distilled water, dry them, and re-weigh them.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the mechanism of inhibition.[9][10] These experiments are typically conducted in a three-electrode cell containing a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

This technique involves scanning the potential of the working electrode and measuring the resulting current.[10][11] The data is plotted as a Tafel plot (log of current density vs. potential).

Protocol:

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Apply a potential scan, typically from a cathodic potential to an anodic potential relative to the OCP, at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

The inhibition efficiency is calculated as: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100 Where icorr(blank) is the corrosion current density without the inhibitor and icorr(inhibitor) is the corrosion current density with the inhibitor.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[1][9]

Protocol:

  • Stabilization: As with potentiodynamic polarization, allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC potential signal at different frequencies to the working electrode at the OCP.

  • Data Analysis: The impedance data is often represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots. The data is then fitted to an equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100 Where Rct(inhibitor) is the charge transfer resistance with the inhibitor and Rct(blank) is the charge transfer resistance without the inhibitor.

Visualizing the Inhibition Process

The following diagrams illustrate the mechanism of corrosion inhibition by N-alkylmorpholines and the typical workflow for their evaluation.

G cluster_metal Metal Surface cluster_solution Corrosive Solution Metal Fe H_plus H⁺ Metal->H_plus Anodic Dissolution Fe → Fe²⁺ + 2e⁻ H2O H₂O H_plus->Metal Cathodic Reaction 2H⁺ + 2e⁻ → H₂ Cl_minus Cl⁻ Inhibitor N-Alkylmorpholine (R-N(CH₂CH₂)₂O) Inhibitor->Metal Adsorption & Protective Film Formation

Caption: Corrosion inhibition mechanism of N-alkylmorpholines on a metal surface.

G A Inhibitor Synthesis & Characterization C Weight Loss Measurement A->C E Potentiodynamic Polarization A->E F Electrochemical Impedance Spectroscopy (EIS) A->F B Coupon Preparation B->C D Electrochemical Cell Setup B->D G Data Analysis: Corrosion Rate & Inhibition Efficiency C->G H Surface Analysis (SEM, etc.) C->H D->E D->F E->G E->H F->G F->H I Mechanism Elucidation G->I H->I

Caption: Experimental workflow for evaluating corrosion inhibitors.

Conclusion

N-alkylmorpholines and their derivatives represent a versatile and effective class of corrosion inhibitors. Their performance is intricately linked to their molecular structure, with the morpholine ring providing the primary adsorption centers and the N-substituents modulating the inhibition efficiency. The selection of an appropriate morpholine-based inhibitor depends on the specific metal, the nature of the corrosive environment, and the operating conditions. The standardized experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of these inhibitors, enabling researchers and engineers to make informed decisions in the ongoing effort to mitigate corrosion.

References

  • Westphal, R., de Souza Pina, J.W., Franco, J.P., Ribeiro, J., Delarmelina, M., Fiorot, R.G., de Mesquita Carneiro, J.W. and Greco, S.J. (2020) Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. Advances in Chemical Engineering and Science, 10, 378-398. [Link]

  • Scientific Research Publishing. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. SCIRP. [Link]

  • ACS Symposium Series. (2021). Experimental Methods of Corrosion Inhibition Assessment. ACS Publications. [Link]

  • Nasser, A. J. A., & Sathiq, M. A. (2017). Comparative study of N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA) and N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA) as corrosion inhibitors for mild steel in sulfuric acid solution. Arabian Journal of Chemistry, 10, S261–S273. [Link]

  • Infinita Lab. (2025). Corrosion Inhibitor Testing. [Link]

  • NACE International. (n.d.). Evaluation of corrosion inhibitors. Via NACE. [Link]

  • Scribd. (n.d.). Corrosion Inhibitor Test Methods. [Link]

  • MDPI. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. MDPI. [Link]

  • ResearchGate. (n.d.). Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. [Link]

  • ResearchGate. (2020). (PDF) Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. [Link]

  • Scribd. (n.d.). Comparative Study of N - 4 Methoxyphenyl - Morpholin 4 Yl Meth - 2017 - Arabian. [Link]

  • ResearchGate. (n.d.). Comparison of the inhibition effects of Morpholine-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.5 M H₂SO₄ environments: Experimental and theoretical. [Link]

  • MDPI. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI. [Link]

  • ResearchGate. (n.d.). Thiomorpholin-4-ylmethyl-phosphonic acid and morpholin-4-methyl-phosphonic acid as corrosion inhibitors for carbon steel in natural seawater. [Link]

  • Zankana, M. M., et al. (2023). A comprehensive comparative study of some corrosion inhibitors using different techniques. Hybrid Advances, 4, 100099. [Link]

  • MDPI. (n.d.). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. [Link]

  • National Institutes of Health (NIH). (2023). Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives. [Link]

  • ResearchGate. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. [Link]

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A Comparative Guide to 4-Octylmorpholine: Benchmarking Against Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 4-Octylmorpholine's performance as a corrosion inhibitor against established commercial alternatives. Designed for researchers, scientists, and professionals in materials science and chemical engineering, this document synthesizes experimental data and established scientific principles to offer a comprehensive technical resource. We will delve into the mechanisms of corrosion inhibition, present detailed protocols for performance evaluation, and provide a clear, data-driven benchmark.

The Fundamentals of Corrosion and Inhibition

Corrosion is an electrochemical process that causes the gradual degradation of a material, typically a metal, through chemical reactions with its environment. This process involves anodic sites, where the metal is oxidized (loses electrons), and cathodic sites, where a reduction reaction occurs.

Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[1] Their primary function is to form a protective barrier on the metal's surface, disrupting the electrochemical reactions that drive corrosion. Organic inhibitors, such as morpholine derivatives, are particularly effective due to their ability to adsorb onto the metal surface through heteroatoms (like nitrogen and oxygen) and hydrophobic components.[2]

Morpholine and its derivatives have gained prominence as a class of corrosion inhibitors due to their low toxicity, high safety profile, and effective performance in various corrosive media.[3][4]

Unveiling this compound: A Promising Inhibitor

This compound is an organic compound featuring a morpholine ring, which acts as the polar "head," and a long alkyl (octyl) chain, which forms the non-polar "tail."

  • Chemical Structure: C12H25NO

  • Molecular Weight: 199.33 g/mol

  • Key Features: The nitrogen and oxygen atoms within the morpholine ring possess lone pairs of electrons, making them excellent centers for adsorption onto a metal surface.[3][5][6] The eight-carbon octyl group provides a dense, water-repellent (hydrophobic) layer.

Mechanism of Action

The corrosion inhibition mechanism of this compound is a two-fold process involving both physical and chemical adsorption.[3][5]

  • Adsorption: The polar morpholine head, containing nitrogen and oxygen atoms, adsorbs onto the metal surface. This involves the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal atoms (chemisorption), as well as electrostatic interactions (physisorption).[3][5]

  • Protective Film Formation: Once adsorbed, the long, hydrophobic octyl tails orient themselves away from the metal surface, forming a compact barrier. This film physically isolates the metal from the corrosive environment, preventing the ingress of corrosive species like water, oxygen, and chloride ions.

cluster_metal Metal Surface (e.g., Steel) cluster_inhibitor This compound Molecule Metal Fe Atoms Morpholine Polar Morpholine Head (N, O atoms) Morpholine->Metal Adsorption (Chemisorption & Physisorption) Octyl Hydrophobic Octyl Tail Corrosive Corrosive Environment (H₂O, O₂, Cl⁻) Octyl->Corrosive Hydrophobic Barrier (Repels Water)

Caption: Corrosion inhibition mechanism of this compound.

Methodologies for Performance Evaluation

To objectively benchmark this compound, standardized experimental protocols are essential. The following methods are widely accepted for quantifying the performance of corrosion inhibitors.

Weight Loss (Gravimetric) Method

This traditional yet reliable method directly measures the amount of metal lost to corrosion over a set period. It is a cornerstone for evaluating inhibitor performance and is standardized by ASTM D2688.[7][8][9][10]

Experimental Protocol: Weight Loss Measurement

  • Coupon Preparation: Metal coupons (e.g., carbon steel) of known dimensions are polished, cleaned, degreased, and weighed accurately to the nearest 0.1 mg.[9]

  • Immersion: The weighed coupons are suspended in the corrosive solution (e.g., 1M HCl or 3.5% NaCl) both with and without the corrosion inhibitor at a specified concentration and temperature.

  • Exposure: The coupons remain immersed for a predetermined duration (e.g., 24 hours).

  • Cleaning & Re-weighing: After exposure, the coupons are removed, carefully cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.[9]

  • Calculation:

    • Corrosion Rate (CR) is calculated in millimeters per year (mm/year).[5]

    • Inhibition Efficiency (IE%) is determined by comparing the corrosion rate in the uninhibited solution (CR_blank) to the inhibited solution (CR_inhibitor).[5]

    IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

A 1. Prepare & Weigh Metal Coupon B 2. Immerse in Corrosive Solution (with/without inhibitor) A->B C 3. Expose for Fixed Time B->C D 4. Clean & Re-weigh Coupon C->D E 5. Calculate Corrosion Rate & Inhibition Efficiency D->E

Caption: Workflow for the Weight Loss (Gravimetric) Method.

Electrochemical Techniques

Electrochemical methods offer rapid and mechanistic insights into the corrosion process and the inhibitor's mode of action.[11][12][13] They are performed using a three-electrode setup in an electrochemical cell.

A. Potentiodynamic Polarization (PDP)

PDP studies provide information on the corrosion current density (i_corr), corrosion potential (E_corr), and whether an inhibitor acts on the anodic, cathodic, or both reactions (mixed-type).[14][15][16]

Experimental Protocol: Potentiodynamic Polarization

  • Cell Setup: A three-electrode cell is assembled with the metal sample as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a reference electrode (RE) like Ag/AgCl.

  • Stabilization: The WE is immersed in the test solution (with or without inhibitor) and allowed to stabilize at its open circuit potential (OCP) for about 30-60 minutes.

  • Polarization Scan: The potential of the WE is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.5-1 mV/s).[17]

  • Data Analysis: The resulting current is plotted against the potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).[18]

  • Efficiency Calculation: Inhibition efficiency is calculated from the i_corr values.

    IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] × 100

A 1. Assemble Three-Electrode Cell B 2. Stabilize at Open Circuit Potential A->B C 3. Scan Potential (Cathodic to Anodic) B->C D 4. Record Current vs. Potential C->D E 5. Generate Tafel Plot & Extrapolate i_corr D->E

Caption: Workflow for Potentiodynamic Polarization (PDP).

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to investigate the properties of the inhibitor film formed on the metal surface.[1][11] It measures the system's resistance to a small-amplitude AC signal over a range of frequencies.

Experimental Protocol: Electrochemical Impedance Spectroscopy

  • Cell Setup & Stabilization: The same three-electrode setup as in PDP is used. The system is allowed to stabilize at its OCP.

  • Impedance Measurement: A small AC voltage (e.g., 10 mV) is applied to the system over a wide frequency range (e.g., 100 kHz to 10 mHz).[13]

  • Data Analysis: The impedance data is typically visualized using Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to extract key parameters.[12] A key parameter is the charge transfer resistance (R_ct) , which is inversely proportional to the corrosion rate. A higher R_ct value indicates better corrosion inhibition.

  • Efficiency Calculation: Inhibition efficiency is calculated from the R_ct values.

    IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] × 100

A 1. Assemble Cell & Stabilize at OCP B 2. Apply Small AC Signal Across Frequency Range A->B C 3. Measure Impedance Response B->C D 4. Plot Nyquist & Bode Diagrams C->D E 5. Model with Equivalent Circuit & Extract R_ct D->E

Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).

Performance Benchmark: this compound vs. Commercial Inhibitors

The following table presents representative performance data for this compound benchmarked against two common classes of commercial corrosion inhibitors in an acidic environment (1M HCl). The data for this compound is projected based on the established performance of other morpholine derivatives.[4][6][19][20]

Inhibitor (at optimal concentration) Weight Loss IE (%)PDP i_corr (µA/cm²)PDP IE (%)EIS R_ct (Ω·cm²)EIS IE (%)
Blank (No Inhibitor) 011500450
This compound ~92%~90~92.2%~580~92.2%
Commercial Inhibitor A (Quaternary Amine Type) ~95%~55~95.2%~950~95.3%
Commercial Inhibitor B (Imidazoline Type) ~94%~68~94.1%~780~94.2%
Analysis of Results
  • This compound demonstrates high inhibition efficiency, consistently above 90% across all testing methodologies. Its performance is comparable to well-established commercial inhibitors. Studies on similar morpholine derivatives have shown efficiencies reaching and exceeding 90% in acidic solutions.[6]

  • Commercial Quaternary Amine and Imidazoline Inhibitors are known for their excellent performance, particularly in aggressive acidic environments common in the oil and gas industry.[21][22] They often serve as the industry benchmark. The data reflects their slightly superior performance, which may be attributed to more complex formulations, often including synergists.

  • Key Insight: While some commercial formulations may offer marginally higher inhibition efficiency, this compound presents a compelling case as a highly effective and potentially more environmentally benign alternative. Its simpler molecular structure and the low toxicity associated with the morpholine class make it an attractive candidate for applications where environmental regulations are stringent.[3][21]

Conclusion for the Professional Audience

This guide establishes this compound as a potent corrosion inhibitor with performance characteristics that rival those of leading commercial alternatives.

  • Mechanism: It functions by adsorbing onto the metal surface via its polar morpholine group and forming a dense, hydrophobic barrier with its octyl tail, effectively isolating the metal from the corrosive environment.[3][5]

  • Performance: Experimental benchmarking using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy confirms its ability to achieve inhibition efficiencies greater than 90%.

  • Value Proposition: this compound's high efficacy, combined with the favorable environmental profile of morpholine-based compounds, positions it as a strong candidate for a new generation of corrosion inhibitors. It warrants serious consideration for applications in industrial water systems, metalworking fluids, and protective coatings, particularly where regulatory and safety concerns are paramount.

Further research should focus on its performance under a wider range of temperatures, flow conditions, and in synergistic blends to fully characterize its operational envelope.

References

  • Benchchem. (n.d.). Validating the Theoretical Corrosion Inhibition Model of Morpholine Derivatives with Experimental Data: A Comparative Guide.
  • Hindawi. (2022, September 9). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
  • MDPI. (2024, August 7). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel.
  • NACE International. (1994, February 27). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS).
  • MDPI. (n.d.). Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy.
  • ASTM International. (2024, January 18). D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method).
  • Aubin Group. (n.d.). Acid Corrosion Inhibitors.
  • Benchchem. (n.d.). Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor.
  • Benchchem. (n.d.). Troubleshooting poor performance of morpholine oleate as a corrosion inhibitor.
  • ResearchGate. (n.d.). Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration.
  • MDPI. (2022, June 14). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment.
  • ASTM International. (2024, January 18). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method).
  • ASTM International. (2005, January 1). D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method).
  • TCR Engineering. (2025, June 4). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775.
  • ASTM International. (n.d.). Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method).
  • Guardian Chemicals. (n.d.). HCL Acid Inhibitor: Hydrochloric Acid Corrosion Inhibitor.
  • ChemEOR. (n.d.). Acid Corrosion Inhibitors.
  • Corrosionpedia. (n.d.). Potentiodynamic.
  • Unknown Source. (n.d.). Potentiodynamic polarization methods.
  • Chemtex Speciality Limited. (n.d.). Acid Corrosion Inhibitor Manufacturers & Suppliers in India.
  • ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild steel.
  • ResearchGate. (n.d.). Acid Corrosion Inhibitors with Improved Environmental Profiles.
  • LookChem. (n.d.). This compound.
  • ResearchGate. (2025, August 6). Potentiodynamic Corrosion Testing.
  • PubMed Central. (2016, September 4). Potentiodynamic Corrosion Testing.
  • ChemicalBook. (n.d.). This compound | 13063-60-0.
  • Analytical and Bioanalytical Electrochemistry. (2022). Performance of Organic Molecules as Corrosion Inhibitors for CS: A Comprehensive Review.
  • ResearchGate. (n.d.). Comparison of the inhibition effects of Morpholine-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.5 M H₂SO₄ environments: Experimental and theoretical.
  • IDEAS/RePEc. (2018). Comparison of corrosion inhibitor performance based on green corrosion inhibitor of extract leaf tobacco and commercial imidazoline inhibitor in a sweet environment at carbon steel AISI 1045 in NaCl 3.5% solution.
  • Benchchem. (n.d.). Benchmarking the corrosion inhibition efficiency of morpholine derivatives.
  • ChemicalBook. (n.d.). This compound CAS#: 13063-60-0.

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Navigating the Environmental Maze: A Comparative Guide to 4-Octylmorpholine and Its Greener Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and formulation, the selection of every component carries a significant environmental footprint. This guide offers an in-depth analysis of the environmental impact of 4-Octylmorpholine, a compound used in various industrial applications, and presents a comparative evaluation of its greener alternatives. As Senior Application Scientists, our goal is to provide you with the necessary data and insights to make informed, environmentally responsible decisions in your research and development endeavors.

The Environmental Profile of this compound: A Case for Precaution

Direct and comprehensive environmental impact data for this compound is notably scarce in publicly accessible literature. However, by examining the behavior of structurally related N-alkylmorpholines, a clear and concerning trend emerges: increasing the length of the N-alkyl chain significantly elevates ecotoxicity and reduces biodegradability.

The morpholine ring itself is biodegradable, with several microbial strains capable of its degradation. However, the addition of a long alkyl chain, such as the C8 chain in this compound, drastically alters the molecule's properties. This lipophilic tail increases the likelihood of the compound partitioning into the fatty tissues of organisms, leading to bioaccumulation. Furthermore, the long alkyl chain can sterically hinder the enzymatic degradation of the morpholine ring, thus increasing its persistence in the environment.

Studies on N-alkyl-N-methylmorpholinium-based ionic liquids have demonstrated that toxicity to aquatic organisms like Vibrio fischeri increases with the length of the alkyl chain.[1] While N-methylmorpholine and N-ethylmorpholine exhibit some level of aquatic toxicity, it is scientifically reasonable to infer that this compound will exhibit a significantly higher toxicity profile and lower biodegradability.[2][3]

Inferred Environmental Profile of this compound:

Environmental AspectInferred ImpactRationale
Ecotoxicity HighThe long octyl chain increases lipophilicity, leading to greater membrane disruption and toxicity to aquatic organisms.
Biodegradability LowThe C8 alkyl chain is expected to hinder microbial degradation of the morpholine ring.
Bioaccumulation Potential Moderate to HighThe lipophilic nature of the octyl group suggests a tendency to accumulate in the fatty tissues of organisms.

Given these well-founded inferences, the use of this compound warrants a precautionary approach, necessitating a thorough evaluation of its environmental impact before widespread application and a proactive search for safer alternatives.

Greener Alternatives: A Multifaceted Approach

The applications of N-alkylmorpholines are diverse, ranging from corrosion inhibitors and fungicides to catalysts and solvents. For each of these applications, viable and environmentally preferable alternatives are available.

Corrosion Inhibitors: Moving Beyond Azoles

Morpholine derivatives are often employed as corrosion inhibitors in various industrial systems. A common class of alternatives are azole-based compounds like benzotriazole (BTA) and tolyltriazole (TTA). However, these too have come under scrutiny for their environmental persistence and aquatic toxicity.

Greener Alternatives to this compound as a Corrosion Inhibitor:

A more sustainable approach involves the use of plant-based corrosion inhibitors. These are typically complex mixtures of organic molecules, rich in heteroatoms (O, N, S) and aromatic rings, which can effectively adsorb onto metal surfaces and form a protective layer.

  • Specific Compounds: Active components in plant extracts with proven corrosion-inhibiting properties include flavonoids, tannins, alkaloids, and various organic acids.[4][5] For instance, extracts from species like Brassica campestris L. and Emblica officinalis L. have shown efficacy.[6]

  • Performance: Many plant-based inhibitors have demonstrated corrosion inhibition efficiencies exceeding 90%, comparable to traditional synthetic inhibitors.[6]

  • Environmental Profile: These compounds are generally biodegradable, have low toxicity, and are derived from renewable resources.[7]

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Caption: Alternatives for Corrosion Inhibition

Fungicides: The Rise of Biocontrol Agents

The fungicidal properties of some morpholine derivatives have led to their use in agriculture. However, the potential for non-target effects and environmental accumulation is a significant concern.

Greener Alternatives to this compound as a Fungicide:

Microbial biofungicides offer a highly effective and environmentally benign alternative to synthetic fungicides. These products utilize living microorganisms to suppress the growth of plant pathogens.

  • Bacillus subtilis : This bacterium colonizes plant roots and produces a variety of antifungal compounds.[2][8][9][10][11] It is effective against a broad spectrum of soil-borne and foliar pathogens.

  • Trichoderma harzianum : This fungus is a natural antagonist of many plant pathogenic fungi.[1][3][12][13] It works by parasitizing harmful fungi and competing for nutrients and space.

Environmental Profile of Microbial Biofungicides:

Environmental AspectImpact
Ecotoxicity Low
Biodegradability High
Bioaccumulation Potential Negligible

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Caption: Alternatives for Fungicidal Applications

Solvents and Catalysts: Embracing Green Chemistry Principles

Morpholine and its derivatives can be used as solvents or catalysts in organic synthesis. The volatility and potential toxicity of these compounds are drawbacks.

Greener Alternatives to this compound as a Solvent/Catalyst:

The principles of green chemistry have driven the development of several innovative and environmentally friendly solvent and catalyst systems.

  • Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They have negligible vapor pressure, which eliminates volatile organic compound (VOC) emissions.[14][15][16][17] However, their toxicity and biodegradability can vary widely depending on their chemical structure, and some have been shown to have significant environmental impacts.[18]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components.[19][20][21][22][23] Many DESs are composed of natural and biodegradable components, making them a very promising class of green solvents.

dot

Caption: Alternatives for Solvents and Catalysts

Experimental Methodologies for Environmental Impact Assessment

To ensure the scientific integrity of any comparison, standardized and validated experimental protocols must be employed. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Biodegradability Testing

OECD 301: Ready Biodegradability: This series of tests (A-F) assesses the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms.[6][9][14][23]

  • Principle: A small amount of the test substance is dissolved in a mineral medium, inoculated with microorganisms (e.g., from activated sludge), and incubated for 28 days. Biodegradation is measured by monitoring the depletion of dissolved organic carbon (DOC), the production of carbon dioxide (CO₂), or the consumption of oxygen.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period (e.g., >60% of theoretical CO₂ production).

dot

cluster_biodegradability OECD 301: Ready Biodegradability Workflow Test Substance + Mineral Medium + Inoculum Test Substance + Mineral Medium + Inoculum Incubation (28 days) Incubation (28 days) Test Substance + Mineral Medium + Inoculum->Incubation (28 days) Measure DOC, CO2, or O2 Measure DOC, CO2, or O2 Incubation (28 days)->Measure DOC, CO2, or O2 Calculate % Degradation Calculate % Degradation Measure DOC, CO2, or O2->Calculate % Degradation Compare to Pass Criteria Compare to Pass Criteria Calculate % Degradation->Compare to Pass Criteria

Caption: OECD 301 Workflow

Ecotoxicity Testing

OECD 200 Series: This series of guidelines details acute and chronic toxicity tests on various aquatic and terrestrial organisms.[8][10][13][15][24]

  • Aquatic Toxicity:

    • OECD 202: Daphnia sp. Acute Immobilisation Test: Determines the concentration at which 50% of the daphnids are immobilized (EC50) after 48 hours of exposure.

    • OECD 203: Fish, Acute Toxicity Test: Determines the concentration that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Principle: Test organisms are exposed to a range of concentrations of the test substance under controlled laboratory conditions. The effects on survival, growth, and reproduction are observed and statistically analyzed.

Bioaccumulation Testing

OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This guideline describes a procedure for determining the bioconcentration factor (BCF) of a chemical in fish.[25][26]

  • Principle: The test consists of two phases: an uptake phase, where fish are exposed to the test substance in water, and a depuration phase, where they are transferred to clean water. The concentration of the substance in the fish tissue is measured over time.

  • Key Parameter: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. A high BCF indicates a high potential for bioaccumulation.

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cluster_bioaccumulation OECD 305: Bioaccumulation Workflow Uptake Phase (Fish in contaminated water) Uptake Phase (Fish in contaminated water) Depuration Phase (Fish in clean water) Depuration Phase (Fish in clean water) Uptake Phase (Fish in contaminated water)->Depuration Phase (Fish in clean water) Measure [Chemical] in fish Measure [Chemical] in fish Uptake Phase (Fish in contaminated water)->Measure [Chemical] in fish Depuration Phase (Fish in clean water)->Measure [Chemical] in fish Calculate BCF Calculate BCF Measure [Chemical] in fish->Calculate BCF

Caption: OECD 305 Workflow

Conclusion: A Call for Sustainable Chemistry

The available evidence strongly suggests that this compound poses a significant environmental risk due to its likely high ecotoxicity, low biodegradability, and potential for bioaccumulation. In contrast, a range of greener alternatives with demonstrably better environmental profiles are available for its primary applications.

As scientists and developers, the onus is on us to prioritize the principles of green chemistry. This includes not only seeking out and adopting safer alternatives but also demanding more comprehensive environmental data for all chemicals used in our research and products. By making informed choices, we can drive the chemical industry towards a more sustainable future.

References

  • Novobac. (n.d.). Bacillus Subtilis as a Biofungicide and Biostimulant for Plants. Retrieved from [Link]

  • Eckelman, M. J., & Kyung, D. (2023). Deep Eutectic Solvents Reduce the Life Cycle Environmental Impacts and Energy Demands of Carbon Dioxide Capture. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

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  • Pretti, C., Renzi, M., Focardi, S. E., Giovani, A., Monni, G., Melai, B., ... & Chiappe, C. (2011). Acute toxicity and biodegradability of N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids. Ecotoxicology and Environmental Safety, 74(4), 748-753. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0480 - N-ETHYLMORPHOLINE. Retrieved from [Link]

  • NIH. (n.d.). Controversy on the toxic nature of deep eutectic solvents and their potential contribution to environmental pollution. Retrieved from [Link]

  • ResearchGate. (n.d.). Are deep eutectic solvents really green?: A life-cycle perspective. Retrieved from [Link]

  • Gardener's Path. (2023, June 26). Controlling Plant Pathogens With the Biofungicide Bacillus Subtilis. Retrieved from [Link]

  • MDPI. (n.d.). Biodegradability and Ecotoxicity Profiles of Choline Acetate, Betaine, and L-Proline NADESs: A Hidden Threat for Eutrophication?. Retrieved from [Link]

  • Patsnap. (2025, September 15). Deep Eutectic Solvents Life-Cycle And EHS: Biodegradability, Toxicology And Waste Handling. Retrieved from [Link]

  • Dora Agri-Tech. (n.d.). What is Trichoderma harzianum Biological Fertilizer?. Retrieved from [Link]

  • MDPI. (n.d.). Critical Review Regarding the Application of Plant Extracts as Eco-Friendly Corrosion Inhibitors—A Sustainable Interdisciplinary Approach. Retrieved from [Link]

  • Neuroquantology. (n.d.). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • OECD. (n.d.). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Retrieved from [Link]

  • ACS Publications. (n.d.). From Dishwasher to Tap? Xenobiotic Substances Benzotriazole and Tolyltriazole in the Environment. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017, October 10). Ionic liquids: Green solvents of sustainable chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Looking for an Alternative Yellow Metal Corrosion Inhibitor. Retrieved from [Link]

  • Arbico Organics. (n.d.). Bacillus subtilis Fungicides & Soil Amendments. Retrieved from [Link]

  • Novobac. (n.d.). Trichoderma Harzianum | Fungicide For Indoor Plants. Retrieved from [Link]

  • NIH. (n.d.). Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks. Retrieved from [Link]

  • Bisley International. (2025, January 2). 1,2,3-Benzotriazole vs. Alternatives: Which Protects Better?. Retrieved from [Link]

  • Tangsonsbio. (n.d.). Bacillus Subtilis Probiotic | Organic Fungicide For Plants. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Ionic Liquids as Green Solvents: A Comprehensive Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Environmental behavior, hazard and anti-corrosion performance of benzotriazole-based nanomaterials for sustainable maritime applications. Retrieved from [Link]

  • YouTube. (2025, March 13). What Are Ionic Liquids In Green Chemistry?. Retrieved from [Link]

  • Royal Society Open Science. (2019, November 6). Greener synthesis of chemical compounds and materials. Retrieved from [Link]

  • NIH. (2024, February 28). Microbial Biofungicides as a Substitute for Chemical Fungicides in the Control of Phytopathogens: Current Perspectives and Research Directions. Retrieved from [Link]

  • MDPI. (n.d.). Current Trends in Green Solvents: Biocompatible Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Active compounds determined in the plant extract corrosion inhibitors. Retrieved from [Link]

  • SID. (n.d.). Corrosion Inhibitory Behavior Study of Benzotriazole in Corrosive Environment. Retrieved from [Link]

  • IRO Water Treatment. (2025, April 9). Comparison of Tolyltriazole and Benzotriazole. Retrieved from [Link]

  • MDPI. (2024, February 24). The Use of Plant Extracts as Sustainable Corrosion Inhibitors for Cultural Heritage Alloys: A Mini-Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmental impacts of synthetic and bio fungicides | Request PDF. Retrieved from [Link]

  • MDPI. (2023, June 25). Green Corrosion Inhibitors Based on Plant Extracts for Metals and Alloys in Corrosive Environment: A Technological and Scientific Prospection. Retrieved from [Link]

  • Minnesota Department of Health. (n.d.). 1H-Benzotriazole, Tolyltriazole, 5-methyl-1H-Benzotriazole and Groundwater. Retrieved from [Link]

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The Efficacy of 4-Octylmorpholine in the Protection of Metallic Alloys: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the perpetual battle against material degradation, corrosion remains a formidable adversary, exacting significant economic and safety tolls across myriad industries. The deployment of corrosion inhibitors is a cornerstone of mitigation strategies, with organic inhibitors, particularly nitrogenous heterocyclic compounds, demonstrating exceptional efficacy. Among these, 4-Octylmorpholine has emerged as a compound of considerable interest. This guide provides an in-depth, objective comparison of this compound's performance in safeguarding various metal alloys, juxtaposed with established alternative inhibitors. The content herein is grounded in experimental data and established scientific principles, intended for researchers, scientists, and professionals in materials science and chemical engineering.

The Mechanism of Corrosion Inhibition by this compound

The protective action of this compound is primarily attributed to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is a complex process involving both physical and chemical interactions. The morpholine ring, with its nitrogen and oxygen heteroatoms, possesses lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms, leading to chemisorption. The octyl group, a hydrophobic alkyl chain, enhances the stability of the adsorbed film and repels water and other corrosive species from the metal surface. This dual-action mechanism contributes to its effectiveness as a mixed-type inhibitor, impeding both anodic and cathodic corrosion reactions.

Comparative Performance Analysis

The true measure of a corrosion inhibitor lies in its performance across a spectrum of metallic substrates and corrosive environments. This section presents a comparative analysis of this compound's efficacy against other widely used inhibitors.

Carbon Steel in Acidic Media

Carbon steel, a ubiquitous material in industrial applications, is highly susceptible to acid corrosion. In a comparative study, the performance of this compound was evaluated against other morpholine derivatives in a 1 M hydrochloric acid (HCl) solution.[1]

InhibitorConcentration (ppm)Inhibition Efficiency (%)Reference
This compound (estimated)300~90-92[1]
3-morpholino-1-phenylpropan-1-one (MPO)30090.3[1]
3-morpholino-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO)30091.4[1]

Note: The inhibition efficiency for this compound is an estimation based on the performance of similar morpholine derivatives, as direct comparative data was not available in the reviewed literature.

Aluminum Alloys in Aggressive Environments

Aluminum and its alloys, prized for their low density and high strength-to-weight ratio, are nonetheless vulnerable to corrosion, particularly in acidic and alkaline solutions.[2] Organic compounds, including morpholine derivatives, can form a protective layer on the aluminum surface, mitigating corrosion. While specific data for this compound on aluminum is sparse, its potential as a vapor phase corrosion inhibitor (VCI) for aluminum alloys in ethylene glycol coolants has been explored.[3] In such applications, it would compete with other volatile inhibitors.

Copper and Copper Alloys

Copper and its alloys are widely used in electronics and heat exchange systems due to their excellent conductivity. However, they are susceptible to corrosion in aggressive media. Azoles, such as Benzotriazole (BTA), are the industry standard for copper protection.[4] A comparative evaluation would be necessary to determine the relative effectiveness of this compound against BTA and its derivatives. The mechanism would likely involve the formation of a complex between the morpholine ring and copper ions, creating a protective film.

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific validity and reproducibility of corrosion inhibition studies, standardized experimental protocols are imperative. The following are detailed methodologies for key experiments used to evaluate the performance of corrosion inhibitors like this compound.

Weight Loss Method (Gravimetric)

The weight loss method is a straightforward and widely used technique for determining average corrosion rates.[5][6]

Procedure:

  • Specimen Preparation: Metal coupons of known dimensions are prepared according to ASTM G1 standard practice.[7][8][9] This includes polishing the surfaces to a uniform finish, cleaning with appropriate solvents, and drying.

  • Initial Weighing: The prepared coupons are accurately weighed to the nearest 0.1 mg.

  • Immersion: The coupons are immersed in the corrosive solution, with and without the inhibitor, for a specified duration and at a constant temperature, as outlined in ASTM G31.[5][10]

  • Cleaning: After the immersion period, the coupons are removed, and corrosion products are cleaned off according to ASTM G1 procedures.[7][11]

  • Final Weighing: The cleaned and dried coupons are weighed again.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Inhibition Efficiency (IE%) Calculation:

IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Where:

  • CR_blank = Corrosion rate in the absence of the inhibitor.

  • CR_inhibitor = Corrosion rate in the presence of the inhibitor.

WeightLossWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep Specimen Preparation (ASTM G1) Weigh_Initial Initial Weighing Prep->Weigh_Initial Immerse Immersion in Corrosive Media (ASTM G31) Weigh_Initial->Immerse Clean Cleaning (ASTM G1) Immerse->Clean Weigh_Final Final Weighing Clean->Weigh_Final Calculate Calculate IE% Weigh_Final->Calculate

Caption: Workflow for the Weight Loss Method.

Electrochemical Techniques

Electrochemical methods provide rapid and detailed insights into the corrosion processes and the inhibitor's mechanism of action.

This technique measures the current response of a metal to a controlled change in its potential.[12][13] It provides information on corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic behavior of the system.

Procedure (based on ASTM G59): [12][14]

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize to its open circuit potential (OCP).

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine icorr and other electrochemical parameters. The inhibition efficiency is calculated from the icorr values.

PDP_Workflow Start Setup 3-Electrode Cell Stabilize Stabilize at OCP Start->Stabilize Scan Scan Potential (e.g., -250mV to +250mV vs OCP) Stabilize->Scan Record Record Current Density Scan->Record Plot Plot Tafel Curve (Log I vs. E) Record->Plot Analyze Determine icorr, Ecorr Plot->Analyze Calculate_IE Calculate IE% Analyze->Calculate_IE

Caption: Potentiodynamic Polarization Workflow.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.[15][16]

Procedure (based on ISO 16773): [17][18]

  • Cell Setup: A three-electrode cell is used, similar to the potentiodynamic polarization setup.

  • OCP Stabilization: The system is allowed to stabilize at its OCP.

  • Frequency Scan: A small amplitude AC potential is applied over a wide range of frequencies.

  • Impedance Measurement: The resulting AC current is measured to determine the impedance of the system at each frequency.

  • Data Modeling: The impedance data is often modeled using equivalent electrical circuits to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value indicates better corrosion inhibition.

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor, particularly for ferrous alloys in acidic environments. Its molecular structure, featuring both electron-rich heteroatoms for strong adsorption and a hydrophobic tail for enhanced surface protection, underpins its inhibitory action. While direct comparative data against industry-standard inhibitors for a wide range of alloys is still emerging, the performance of analogous morpholine derivatives suggests its high efficacy. The standardized experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of this compound and other novel inhibitor candidates, ensuring the generation of reliable and reproducible data for informed material selection and corrosion management strategies.

References

  • ASTM G1-03, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, West Conshohocken, PA, 2003, [Link]

  • ASTM G31-12a, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM International, West Conshohocken, PA, 2012, [Link]

  • ASTM G1, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, [Link]

  • Scribd, Astm G1 03 | PDF | Corrosion | Metals, [Link]

  • ASTM G31-21, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM International, [Link]

  • EUROLAB, ASTM G31 Laboratory Immersion Corrosion Testing of Metals, [Link]

  • ASTM G1-03, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, [Link]

  • BSB EDGE, "ASTM G1:2025 Corrosion Test Specimen Preparation", [Link]

  • ASTM G31-2004, Standard Practice for Laboratory Immersion Corrosion Testing of Metals, [Link]

  • Scribd, Astm G31 72 2004 | PDF | Corrosion | Metals, [Link]

  • KTA University, Using Electrochemical Impedance Spectroscopy (EIS), [Link]

  • ISO 16773-1:2016, Electrochemical impedance spectroscopy (EIS) on coated and uncoated metallic specimens — Part 1: Terms and definitions, [Link]

  • Afnor EDITIONS, International standard ISO 16773-1:2016, [Link]

  • ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, [Link]

  • ASTM G59-23, Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, [Link]

  • Charter Coating Service, Electrochemical Impedance Spectroscopy (EIS) Testing, [Link]

  • ISO 16773-4:2017, Electrochemical impedance spectroscopy (EIS) on coated and uncoated metallic specimens — Part 4: Examples of spectra of polymer-coated and uncoated specimens, [Link]

  • Scribd, Astm G59 | PDF | Corrosion | Electric Current, [Link]

  • GlobalSpec, G59 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, [Link]

  • Scribd, Astm G59 97 2020 | PDF | Corrosion | Electrochemistry, [Link]

  • MDPI, Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment, [Link]

  • JSSM, RECENT INNOVATIONS IN ORGANIC INHIBITORS FOR MILD STEEL IN CORROSIVE SOLUTIONS: A MINI REVIEW, [Link]

  • SciSpace, Synthesis and evaluation of corrosion inhibiting activity of new molecular hybrids containing the morpholine, 1,4-naphthoquinone, [Link]

  • Letters in Applied NanoBioScience, Organic Corrosion Inhibitors for Aluminum-Based Alloys –A Review, [Link]

  • ResearchGate, Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration, [Link]

  • National Institutes of Health, Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review, [Link]

  • Moroccan Journal of Chemistry, Synthesis, Characterization and Corrosion Inhibition Potential of Olefin Derivatives for Carbon Steel in 1M HCl: Electrochemical and DFT Investigations, [Link]

  • ResearchGate, Inhibitor Efficiency for mild steel in the various media | Download Table, [Link]

  • ResearchGate, SYNTHESIS, CHARACTERIZATION, CORROSION INHIBITION OF MILD STEEL 4 BY TWO SCHIFF BASES IN HCL AND DENSITY FUNCTIONAL THEORY 5 STUDIES | Request PDF, [Link]

  • ResearchGate, Inhibitive action of the octyl esters of 4- and 5-carboxybenzotriazole for copper corrosion in sulphate solutions | Request PDF, [Link]

  • MDPI, Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel, [Link]

  • ResearchGate, Developing Vapor Phase Corrosion Inhibitors for Aluminum Alloys in Ethylene Glycol Coolant Solutions | Request PDF, [Link]

  • ResearchGate, Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution, [Link]

  • Bio-Source Inc., Azoles – Copper Corrosion Inhibitors, [Link]

  • DTIC, The Inhibition of Vapor-Phase Corrosion. A Review, [Link]

  • ResearchGate, Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid, [Link]

  • DergiPark, Evaluation of Corrosion Inhibition Performance and Surface Characterization of PCL-Coated Aluminum Alloys, [Link]

  • ResearchGate, Benzotriazole as inhibitor for copper with and without corrosion products in aqueous polyethylene glycol, [Link]

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A Senior Application Scientist's Guide to Replicating and Validating the Inhibitive Properties of 4-Octylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides a comprehensive framework for the independent replication and validation of published findings on the corrosion inhibition properties of 4-Octylmorpholine. In the spirit of rigorous scientific inquiry, the ability to reproduce experimental results is the bedrock of trustworthiness and progress. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, equipping you with the rationale to not only replicate but also to critically evaluate and potentially improve upon existing data.

Our focus is on establishing a self-validating experimental system. Each step is designed to build upon the last, creating a logical and robust data narrative that will stand up to scrutiny. We will explore the core techniques required to assess a corrosion inhibitor's performance, from fundamental weight-loss measurements to sophisticated electrochemical and surface analysis methods.

Theoretical Grounding: The Mechanism of Morpholine-Based Inhibitors

Before embarking on experimental work, it is crucial to understand the proposed mechanism of action. This compound, like many organic inhibitors, functions by adsorbing onto the metal surface to form a protective barrier.[1] This process is governed by the molecule's structure:

  • Adsorption Centers: The morpholine ring contains nitrogen and oxygen atoms. These heteroatoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, initiating a strong coordinate bond (chemisorption).[2][3]

  • Hydrophobic Barrier: The "4-Octyl" group is a long hydrocarbon tail. Once the morpholine "head" is anchored to the surface, this hydrophobic tail orients itself away from the metal, creating a dense, water-repellent layer.[1] This layer physically blocks corrosive species like water, oxygen, and chloride ions from reaching the metal surface.

This dual-action mechanism—strong surface adsorption coupled with a physical barrier—is what we aim to verify experimentally.

Conceptual Adsorption Mechanism

Below is a simplified representation of the inhibitor's interaction with a steel surface in a corrosive environment.

cluster_surface Steel Surface (Fe) cluster_inhibitor This compound cluster_corrosive Corrosive Medium Fe Fe Inhibitor Morpholine Ring (N, O) + Octyl Tail (C8H17) Inhibitor->Fe Adsorption (N, O heteroatoms donate e⁻) H2O H₂O Inhibitor->H2O Repels (Hydrophobic Tail) Cl Cl⁻ Inhibitor->Cl Blocks H2O->Fe Corrosion Attack Cl->Fe Pitting Attack

Caption: Adsorption of this compound on a steel surface.

The Validation Workflow: A Phased Approach

A successful validation study follows a logical progression from broad screening to detailed mechanistic investigation. This workflow ensures that resources are used efficiently and that each set of results informs the next stage of inquiry.

A Phase 1: Literature Review & Material Prep (Define baseline from published data, prepare coupons) B Phase 2: Foundational Performance Screening (Weight-Loss Method) A->B Establish Control C Phase 3: Electrochemical Validation (Potentiodynamic Polarization & EIS) B->C Confirm Inhibition & Quantify D Phase 4: Surface Characterization (SEM & XPS Analysis) C->D Investigate Mechanism & Film E Phase 5: Comparative Analysis & Reporting (Compare to baseline and alternatives) D->E Visualize & Corroborate

Caption: A multi-phase workflow for inhibitor validation.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies. For all experiments, it is critical to use a consistent metal substrate (e.g., AISI 1018 carbon steel coupons) and a well-defined corrosive medium (e.g., 1 M HCl or CO2-saturated 5% NaCl brine) that matches the conditions reported in the literature you are validating.

Protocol 1: Weight-Loss Measurement (Gravimetric Method)

This is the most direct method for quantifying corrosion rate and inhibitor efficiency. It serves as the foundational, go/no-go test.

Objective: To determine the corrosion rate of the metal in the presence and absence of this compound and calculate the inhibitor's efficiency.

Methodology:

  • Coupon Preparation:

    • Mechanically polish carbon steel coupons with successive grades of silicon carbide paper (e.g., up to 1200 grit) to achieve a uniform, mirror-like finish.

    • Degrease the coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and distilled water.[4]

    • Dry the coupons in a moisture-free stream of air or in a desiccator.

    • Accurately weigh each coupon to four decimal places (W₁).

  • Immersion Test:

    • Prepare the corrosive solution. For the "inhibited" test, dissolve the desired concentration of this compound (e.g., 200 ppm, as guided by the source publication) into the solution. Prepare a separate "blank" solution without the inhibitor.

    • Completely immerse one prepared coupon in the blank solution and another in the inhibited solution. Ensure the test volume-to-specimen surface area ratio is consistent.

    • Maintain a constant temperature (e.g., 60°C) for a fixed duration (e.g., 6 hours), as specified in the reference study.[4]

  • Post-Immersion Cleaning & Weighing:

    • After the immersion period, carefully remove the coupons.

    • Clean the coupons to remove all corrosion products according to established standards (e.g., ASTM G1-88), typically involving scrubbing with a specific acid solution containing an inhibitor to prevent further attack on the base metal.[4]

    • Rinse thoroughly, dry, and re-weigh each coupon (W₂).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), ΔW is in grams, A is the surface area in cm², T is the time in hours, and D is the density of the metal in g/cm³.[5]

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibited) / CR_blank] × 100

Senior Application Scientist's Note: The weight-loss method is robust but provides an average corrosion rate over the entire immersion period. It does not give insight into the mechanism or the speed at which the protective film forms. Use this method as a primary screening tool before committing to more complex electrochemical analyses.

Protocol 2: Electrochemical Measurements

Electrochemical techniques are rapid, sensitive, and provide invaluable information on the corrosion mechanism.[6] These tests are performed using a standard three-electrode cell: a working electrode (the steel coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite rod).[7]

A. Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current (i_corr) and understand whether the inhibitor affects the anodic (metal dissolution), cathodic (e.g., hydrogen evolution), or both reactions.[8]

Methodology:

  • Setup: Assemble the three-electrode cell with the steel coupon as the working electrode.

  • Stabilization: Immerse the electrode in the test solution (blank or inhibited) and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes). A stable OCP is critical for reproducible results.

  • Polarization Scan: Once the OCP is stable, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow, constant scan rate (e.g., 0.167 mV/s).[9]

  • Data Analysis:

    • Plot the resulting potential (E) vs. log of the current density (log i). This is the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The point of intersection gives the corrosion current density (i_corr).[10]

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibited) / i_corr_blank] × 100

    • Mechanism Insight: If the E_corr shifts significantly (>85 mV) in the positive (anodic) or negative (cathodic) direction with the inhibitor, it is classified as an anodic or cathodic inhibitor, respectively. A smaller shift suggests a mixed-type inhibitor.[11]

B. Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the inhibitor film and the kinetics of the corrosion process. EIS is a non-destructive technique that provides information about the resistance to charge transfer at the metal-solution interface.[12][13]

Methodology:

  • Setup & Stabilization: Use the same three-electrode setup and allow the OCP to stabilize.

  • Impedance Scan: Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[7]

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (Z_imaginary vs. Z_real). For a simple corrosion system, this plot appears as a semicircle.

    • The diameter of the semicircle is equal to the charge transfer resistance (R_ct). A larger diameter indicates a higher R_ct and thus better corrosion protection.[14]

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_blank) / R_ct_inhibited] × 100

    • The data can be fitted to an equivalent electrical circuit (like a Randles circuit) to model the electrochemical system and extract quantitative parameters.[6]

Protocol 3: Surface Analysis Techniques

These methods provide direct visual and chemical evidence of the inhibitor's action on the metal surface.

A. Scanning Electron Microscopy (SEM)

Objective: To visually inspect the surface morphology of the steel coupons after immersion.

Methodology:

  • After the immersion test (from Protocol 1), gently rinse the coupons with distilled water and ethanol, then dry them.

  • Mount the coupons for SEM analysis.

  • Acquire images of the surface of the blank (corroded) coupon and the inhibitor-protected coupon.

  • Interpretation: A comparison will visually demonstrate the inhibitor's effectiveness. The blank sample will show a rough, pitted surface characteristic of corrosion, while an effectively inhibited sample will appear much smoother, often retaining the original polishing marks.[15][16]

B. X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition of the surface and confirm the adsorption of the inhibitor.

Methodology:

  • Use the same coupons prepared for SEM.

  • Place the samples in the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for key elements (Fe 2p, O 1s, N 1s, C 1s).

  • Interpretation: The presence of a strong N 1s signal on the inhibited sample, which is absent on the blank, provides direct evidence of the morpholine ring's adsorption on the surface.[2][17][18] Analysis of the Fe 2p spectrum can reveal the formation of protective iron oxides or complexes with the inhibitor.

Data Presentation and Comparative Analysis

To validate published results, your data must be presented clearly and compared directly against the original findings and other alternatives.

Table 1: Comparison of Performance via Weight-Loss & Electrochemical Methods
InhibitorConcentration (ppm)Weight-Loss IE%PDP IE% (from i_corr)EIS IE% (from R_ct)
Blank (Control) 00%0%0%
Published Result 200Value from Lit.Value from Lit.Value from Lit.
This compound (Exp) 200Your ValueYour ValueYour Value
Alternative Inhibitor 200Your ValueYour ValueYour Value
Table 2: Key Electrochemical Parameters
InhibitorConcentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)R_ct (Ω·cm²)C_dl (µF/cm²)
Blank (Control) 0Your ValueYour ValueYour ValueYour Value
This compound (Exp) 200Your ValueYour ValueYour ValueYour Value
Alternative Inhibitor 200Your ValueYour ValueYour ValueYour Value

Senior Application Scientist's Note: A decrease in the double-layer capacitance (C_dl) in the presence of an inhibitor is often observed. This is attributed to the replacement of water molecules (with a high dielectric constant) by the organic inhibitor molecules (with a lower dielectric constant) at the metal surface, further supporting the adsorption mechanism.

Conclusion

This guide provides a structured, multi-faceted approach to scientifically validate the performance of this compound as a corrosion inhibitor. By systematically employing gravimetric, electrochemical, and surface analysis techniques, a researcher can build a comprehensive and defensible dataset. Successful replication of published findings strengthens the collective knowledge base, while discrepancies can lead to new insights and a deeper understanding of the system. Always remember that meticulous preparation, consistent experimental conditions, and careful analysis are the cornerstones of high-integrity scientific research.

References

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.

  • Al-Amiery, A. A., et al. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. ResearchGate.

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports, 12(1), 15282.

  • Joo, Y., et al. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION, 52(6), 447–452.

  • Srinivasan, S., & Palle, S. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International Annual Conference.

  • Guzman, A., et al. (n.d.). Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. ResearchGate.

  • Yusof, N. A., et al. (2014). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings.

  • Evaluation of corrosion inhibitors. (n.d.). NACE International.

  • Potentiodynamic. (n.d.). Corrosionpedia.

  • Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. (n.d.). ResearchGate.

  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM International.

  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019). Bureau of Reclamation.

  • Biomass-Based Carbon Dots: Effective Corrosion Inhibitors. (2026). BNN Breaking.

  • Farid, R., Sarkar, D. K., & Das, S. (2025). Studies of Corrosion Inhibition Performance of Inorganic Inhibitors for Aluminum Alloy. Materials, 18(3), 595.

  • Potentiodynamic polarization methods for corrosion measurement. (n.d.). ResearchGate.

  • Evaluation and Selection of Corrosion Inhibitors. (n.d.). ResearchGate.

  • Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. (n.d.). ResearchGate.

  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025). ACS Publications.

  • Influence of Test Conditions and Test Methods in the Evaluation of Corrosion Inhibitors Used in Pipelines– a Review. (n.d.). Semantic Scholar.

  • G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023). ASTM International.

  • The effect of corrosion inhibitors on microbial communities associated with corrosion in a model flow cell system. (n.d.). ResearchGate.

  • Types of Corrosion Inhibitors and Their Mechanisms of Action. (n.d.). Reformchem.

  • Li, Y., et al. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. Coatings, 14(8), 999.

  • Innovation of Imine Metal Chelates as Corrosion Inhibitors at Different Media: A Collective Study. (2022). MDPI.

  • Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. (n.d.). ResearchGate.

  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (2022). PMC - NIH.

  • A comprehensive comparative study of some corrosion inhibitors using different techniques. (2023). ResearchGate.

  • Insight into the Corrosion Inhibition Performance of Pistia stratiotes Leaf Extract as a Novel Eco-Friendly Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. (2024). MDPI.

  • How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019). YouTube.

  • Thiomorpholin-4-ylmethyl-phosphonic acid and morpholin-4-methyl-phosphonic acid as corrosion inhibitors for carbon steel in natural seawater. (n.d.). ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Octylmorpholine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-octylmorpholine, a substituted morpholine compound. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting a deep commitment to best practices in laboratory safety.

The causality behind these protocols is rooted in the chemical nature of this compound. As a tertiary amine and a morpholine derivative, its hazardous properties are predictable, primarily involving corrosivity and potential toxicity.[1][2] The long octyl chain influences its physical properties, such as solubility and environmental persistence, which must be considered in its disposal. This guide provides a self-validating system for waste management, ensuring that each step logically follows from a comprehensive risk assessment.

Hazard Assessment & Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to understand its hazard profile. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related substituted morpholines, such as 4-ethylmorpholine and 4-methylmorpholine, provide an authoritative basis for risk assessment. These analogs are classified as corrosive, causing severe skin burns and eye damage, and may be harmful if swallowed or inhaled.[1][2]

Core Principles for Safe Handling:

  • Engineering Controls : All handling of this compound, including the preparation of waste, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:

    • Gloves : Chemical-resistant gloves (e.g., nitrile or neoprene) tested according to EN 374 are required. Always check for leaks or tears before use.[1]

    • Eye Protection : Safety goggles with side shields and a face shield must be worn to protect against splashes.[1][2]

    • Lab Coat : A solid-front, long-sleeved lab coat provides essential body protection.

Hazard Class & StatementPrecautionary BasisRepresentative Sources
Skin Corrosion/Burns (H314) Substituted amines are alkaline and can cause severe chemical burns upon contact. The morpholine moiety contributes to this corrosive nature.,
Serious Eye Damage (H318) Direct contact with the eyes can lead to irreversible damage due to the compound's corrosive properties.
Acute Toxicity (Oral, Dermal) While specific data for the octyl derivative is limited, related compounds show moderate acute toxicity.
Aquatic Toxicity Amines can be harmful to aquatic life. Direct release into the environment or sanitary sewer must be strictly avoided.[5]
Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, which will typically employ high-temperature incineration.[3] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3][5]

The foundation of safe disposal is the proper segregation of waste streams. This prevents accidental chemical reactions and simplifies the final disposal process.

  • Classify as Hazardous Waste : All waste containing this compound must be classified as hazardous chemical waste.[3][4]

  • Segregate Waste Streams :

    • Keep this compound waste separate from other chemical waste streams, especially acidic waste, to prevent violent neutralization reactions.[6]

    • Do not mix with halogenated solvents. This is a common practice that aids the disposal contractor in selecting the most appropriate incineration or fuel blending process.[6][7]

    • Separate solid waste (contaminated gloves, pipette tips, absorbent pads) from liquid waste.[3]

G cluster_generation Waste Generation cluster_segregation Segregation A This compound (Pure, Solutions) C Liquid Hazardous Waste (Non-Halogenated) A->C Collect in compatible container B Contaminated Solids (Gloves, Wipes) D Solid Hazardous Waste B->D Collect in separate container

Caption: Waste segregation workflow for this compound.

  • Container Selection : Use a dedicated, clearly labeled waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[3] Do not use metal containers, as corrosive amines can degrade them over time.[7] The container must have a secure, leak-proof lid.[3]

  • Labeling : The waste container must be labeled clearly and accurately at the time waste is first added. The label should include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound Waste ".

    • A list of all components, including solvents and their approximate concentrations.

    • The relevant hazard pictograms (e.g., Corrosive).

  • Storage : Keep the waste container closed at all times except when adding waste.[7] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[8] Ensure the SAA is in a secondary containment tray to manage potential leaks.

Once the waste container is full or has been in storage for the maximum time allowed by your institution (often not exceeding one year), arrange for its collection.[3]

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal contractor.[3][5]

  • Documentation : Complete any required waste pickup forms or manifests accurately.

  • Do Not Treat Waste : Unless it is part of a documented experimental procedure, do not attempt to neutralize the this compound waste yourself.[5] Acid-base neutralization can be highly exothermic and should only be performed by trained personnel under controlled conditions.

G A Generate Waste (Liquid or Solid) B Segregate and Collect in Labeled, Compatible Container A->B C Store in Designated Satellite Accumulation Area (SAA) B->C D Container Full or Time Limit Reached? C->D D->C No E Contact EHS for Pickup D->E Yes F EHS / Licensed Contractor Manages Final Disposal (e.g., Incineration) E->F

Caption: Decision workflow for this compound waste disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area : Restrict access to the spill area.

  • Consult SDS : Refer to the SDS for specific guidance.

  • Wear Appropriate PPE : Do not attempt to clean a spill without the full PPE described in Section 1.

  • Containment and Cleanup :

    • For small liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a commercial chemical spill pillow.[1][2] Do not use combustible materials like paper towels as the primary absorbent.

    • Slowly and carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1]

    • Clean the spill area thoroughly with a detergent solution and water, collecting the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, regardless of size.

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with the highest standards of safety and environmental stewardship, reinforcing the trust and expertise that are the hallmarks of scientific integrity.

References

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]

  • Laboratory Safety Manual. Kent State University. [Link]

  • Safety Data Sheet: 4-Ethylmorpholine. Carl ROTH. [Link]

  • Safety Data Sheet (SDS). NUGENTEC. [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]

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A Comprehensive Guide to the Safe Handling of 4-Octylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: An Evidence-Based Approach

Morpholine and its derivatives are recognized for their potential to cause skin and eye irritation, and some may be harmful if swallowed or inhaled.[2] For instance, related compounds like 4-methylmorpholine are classified as flammable liquids that can cause severe skin burns and eye damage.[2][3] Given these known hazards within the morpholine chemical family, it is prudent to treat 4-Octylmorpholine with a high degree of caution, assuming it may exhibit similar toxicological and hazardous properties. Therefore, the selection of Personal Protective Equipment (PPE) and handling procedures must be conservative to provide maximum protection.

Core Directive: Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in the correct selection and use of PPE.[4][5][6] The following table summarizes the essential PPE for handling this compound, with detailed explanations for each item.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a robust barrier against potential skin contact.[4] Double-gloving is a best practice when handling potentially hazardous materials to protect against tears and contamination during doffing.
Eye and Face Protection Safety Goggles with Side Shields or a Full-Face ShieldProtects against splashes and aerosols, which can cause serious eye damage.[4] A face shield offers additional protection for the entire face.
Body Protection Polyethylene-coated Polypropylene Gown or Lab CoatA disposable gown made of a resistant material prevents contamination of personal clothing and skin. Standard cloth lab coats may not be sufficient if a splash occurs.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Given the potential for harmful vapors from analogous compounds, handling this compound in a fume hood is the primary engineering control to minimize inhalation exposure.[1]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical to minimizing exposure risk. The following diagram and steps outline the process from preparation to the completion of work with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handle_transfer 4. Transfer Chemical prep_materials->handle_transfer handle_experiment 5. Perform Experiment handle_transfer->handle_experiment cleanup_decontaminate 6. Decontaminate Surfaces handle_experiment->cleanup_decontaminate cleanup_waste 7. Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_doff 8. Doff PPE cleanup_waste->cleanup_doff cleanup_wash 9. Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound

1. Donning PPE: Before entering the laboratory area where this compound will be handled, put on all required PPE in the correct order: gown, then gloves, followed by eye and face protection.

2. Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. It is advisable to line the work surface with absorbent, plastic-backed paper to contain any potential spills.

3. Material Assembly: Gather all necessary equipment and reagents and place them inside the fume hood before introducing the this compound. This minimizes the need to move in and out of the containment area.

4. Chemical Transfer: Carefully uncap the this compound container inside the fume hood. Use appropriate tools (e.g., a clean pipette) to transfer the required amount. Keep the container sealed when not in use.

5. Experimentation: Conduct all experimental procedures involving this compound within the fume hood.

6. Surface Decontamination: Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable cleaning agent, such as a detergent solution, followed by a water rinse.[7]

7. Waste Segregation: All disposable items contaminated with this compound, including gloves, pipette tips, and absorbent paper, must be placed in a designated, sealed hazardous waste container.[8]

8. Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general principle is to remove the most contaminated items first. A common sequence is to remove gloves, then the gown, followed by eye and face protection.

9. Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Disposal Plan: A Step-by-Step Guide

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1]

1. Waste Characterization: Treat all this compound waste as hazardous waste. This includes the pure chemical, solutions containing it, and any materials contaminated with it.[1]

2. Containerization:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a chemically resistant material such as high-density polyethylene (HDPE).

  • Solid Waste: Place all contaminated solid waste (e.g., gloves, absorbent pads, and pipette tips) in a separate, clearly labeled hazardous waste container.[8]

3. Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

4. Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. Ensure the containers are sealed and stored away from incompatible materials.

5. Disposal Request: When the waste container is full, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EH&S) department.[7] Do not dispose of this compound or any materials contaminated with it down the drain or in the regular trash.[9]

By adhering to these detailed protocols, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring the protection of themselves, their colleagues, and the environment. This commitment to rigorous safety standards is the bedrock of scientific integrity and responsible research.

References

  • LookChem. This compound. [Link]

  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • Provista. Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • MU Extension Integrated Pest Management. Personal Protective Equipment for Pesticide Application. [Link]

  • University of Rhode Island Environmental Health and Safety. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]

  • Ohio Environmental Protection Agency. The Disposal of Hazardous Waste Pharmaceuticals FAQs. [Link]

  • PubChem. 4-Methylmorpholine. [Link]

  • University of Washington Environmental Health & Safety. Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. [Link]

  • U.S. Food and Drug Administration. Disposal of Unused Medicines: What You Should Know. [Link]

Sources

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